CENPB Human Pre-designed siRNA Set A
Description
Propriétés
Formule moléculaire |
C29H31Cl2N3O2 |
|---|---|
Poids moléculaire |
524.5 g/mol |
Nom IUPAC |
N-cyclopentyl-3-[[4-(2,3-dichlorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C29H31Cl2N3O2/c30-24-12-6-13-25(27(24)31)33-15-17-34(18-16-33)28(23-11-3-4-14-26(23)35)20-7-5-8-21(19-20)29(36)32-22-9-1-2-10-22/h3-8,11-14,19,22,28,35H,1-2,9-10,15-18H2,(H,32,36) |
Clé InChI |
IQLVMUSOSDGQHW-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of CENPB in Mitotic Fidelity: A Technical Guide for Researchers
December 17, 2025
Abstract
Centromere Protein B (CENPB) is a key architectural protein of the mammalian centromere, playing a critical, albeit not universally essential, role in the faithful segregation of chromosomes during mitosis. This technical guide provides an in-depth exploration of CENPB's function, focusing on its molecular interactions, its impact on kinetochore assembly, and its contribution to the overall integrity of the mitotic process. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CENPB's role in cell division and its potential as a therapeutic target.
Introduction: The Architect of the Centromere
CENPB is a DNA-binding protein that specifically recognizes and binds to a 17-base pair motif known as the CENP-B box, which is prevalent in the alpha-satellite DNA repeats of most human centromeres.[1][2] Through its distinct N-terminal DNA-binding domain and a C-terminal dimerization domain, CENPB is proposed to organize the higher-order structure of centromeric chromatin.[2] While not absolutely essential for mitosis in all cellular contexts, CENPB significantly enhances the fidelity of chromosome segregation by providing a stable platform for the assembly of the kinetochore, the multiprotein complex that mediates microtubule attachment to the chromosomes.
CENPB's Core Function in Mitosis: A Nexus of Interactions
The primary role of CENPB in mitosis revolves around its intricate interplay with two other critical centromere proteins: CENP-A and CENP-C. CENP-A, a histone H3 variant, is the epigenetic marker of the centromere, while CENP-C is a foundational protein for the assembly of the outer kinetochore.
The CENP-A-B-C Triumvirate
CENPB directly interacts with both the N-terminal tail of CENP-A and with CENP-C, forming a crucial protein bridge that reinforces the connection between the centromeric DNA and the kinetochore machinery.[3] This trimolecular complex is fundamental for the stable recruitment and maintenance of CENP-C at the centromere.[3] Quantitative analyses have shown that a significant portion of CENP-B is associated with CENP-A, and the majority of CENP-C is found within this complex.[1]
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Regulation of CENPB Activity
The expression of the CENPB gene is cell cycle-regulated, with levels peaking in the G2 and M phases, ensuring its availability for mitotic functions.[4] Post-translational modifications also play a role in modulating CENPB's activity. While metaphase-specific phosphorylation of CENPB has been observed, it does not appear to affect its DNA-binding ability.[5] More recently, SUMOylation of CENPB has been identified as a key regulator of its dynamics at the centromere.
Quantitative Impact of CENPB on Mitotic Events
The functional significance of CENPB is underscored by the quantitative effects observed upon its depletion or in the absence of its binding partners.
| Parameter | Condition | Quantitative Effect | Reference(s) |
| CENP-C Levels at Centromeres | siRNA-mediated depletion of CENPB | ~50% reduction | [3] |
| Chromosome Missegregation | Loss of CENP-A amino-terminal tail (CENPB interaction site) | ~4-fold increase | [3] |
| Chromosome Missegregation | CENPB knockout/depletion | Several-fold higher rates for chromosomes with CENP-B boxes | [6] |
| CENP-A Nucleosome Stability | Presence of CENPB binding in vicinity | Substantially stabilizes the CENP-A nucleosome | [7] |
| Centromeric Cohesion | CENPB knockdown | Strengthened centromeric cohesion (due to increased centromeric transcription) | [8] |
| Binding Affinity | CENPB DNA-binding domain to CENP-B box | High affinity | [9] |
Experimental Protocols for Studying CENPB Function
A thorough investigation of CENPB's role in mitosis requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation (ChIP) for CENPB
This protocol is designed to identify the genomic regions, specifically the alpha-satellite DNA, that CENPB binds to in vivo.
Materials:
-
10 cm plates of cultured cells (e.g., HeLa) at 80-90% confluency
-
Formaldehyde (B43269) (16% stock)
-
Glycine (B1666218) (1.25 M)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Nuclear Lysis Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
Sonicator
-
Anti-CENPB antibody and corresponding IgG control
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Primers for alpha-satellite DNA (positive control) and a non-centromeric region (negative control)
-
qPCR reagents
Procedure:
-
Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation. Resuspend the pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Nuclear Lysis and Sonication: Pellet the nuclei and resuspend in Nuclear Lysis Buffer. Sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Dilute the sonicated chromatin and pre-clear with protein A/G beads. Incubate the pre-cleared chromatin with the anti-CENPB antibody or IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
-
Analysis: Use qPCR with primers specific for alpha-satellite DNA to quantify the enrichment of CENPB binding.
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Immunofluorescence Staining for Centromere Proteins
This protocol allows for the visualization and co-localization of CENPB with other centromere proteins like CENP-A and CENP-C.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (4% in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-CENPB, mouse anti-CENP-A)
-
Fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)
-
DAPI
-
Mounting medium
Procedure:
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
siRNA-mediated Depletion of CENPB and Analysis of Mitotic Defects
This workflow describes how to knock down CENPB expression and subsequently analyze the effects on chromosome segregation.
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CENPB in Drug Development: A Potential Target?
Given its role in maintaining genomic stability, CENPB presents an intriguing, albeit complex, target for therapeutic intervention. The upregulation of CENPB in several cancers suggests a potential role in tumor progression. However, its non-essential nature in some contexts complicates the development of targeted therapies. Future research may focus on exploiting the synthetic lethal relationship between CENPB and other centromere components or on developing strategies to disrupt the CENP-A-B-C interaction in cancer cells.
Conclusion
CENPB stands as a crucial factor in ensuring the high fidelity of chromosome segregation during mitosis. Its role as a molecular scaffold, bridging the centromeric DNA with the core kinetochore machinery, highlights its importance in maintaining genomic integrity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further unravel the intricate functions of CENPB and explore its potential as a target for novel anti-cancer therapies.
References
- 1. CENP-A, -B, and -C chromatin complex that contains the I-type alpha-satellite array constitutes the prekinetochore in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A human centromere protein, CENP-B, has a DNA binding domain containing four potential alpha helices at the NH2 terminus, which is separable from dimerizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Relationship between CENP-B gene expression and the cell cycle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Sequence-Specific Binding of CENP-B Enhances the Fidelity of Human Centromere Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable complex formation of CENP-B with the CENP-A nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Centromeric transcription maintains centromeric cohesion in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Multifaceted Role of CENP-B in Ensuring Faithful Chromosome Segregation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Centromere Protein B (CENP-B) is a key architectural element of the mammalian centromere, playing a critical, albeit complex, role in the intricate process of chromosome segregation. This technical guide delves into the core functions of CENP-B, providing a detailed overview of its molecular interactions, its impact on kinetochore assembly and stability, and its contribution to the overall fidelity of mitosis. The information presented herein is intended to serve as a comprehensive resource for researchers investigating chromosome biology and for professionals involved in the development of therapeutics targeting mitotic processes.
CENP-B: A Sequence-Specific DNA Binding Protein at the Centromere
CENP-B is a highly conserved protein that distinguishes itself from many other centromere proteins through its ability to bind directly to a specific 17-base pair DNA sequence known as the CENP-B box.[1][2] This motif is found within the alpha-satellite DNA repeats that constitute the vast majority of human centromeres.[2][3] The N-terminus of CENP-B contains a helix-loop-helix DNA-binding domain, while the C-terminus facilitates its dimerization, allowing it to potentially bridge two distinct DNA strands.[1][4] This unique sequence-specific binding is fundamental to many of CENP-B's functions in organizing the centromeric chromatin and facilitating the assembly of the kinetochore.
The Pivotal Role of CENP-B in Kinetochore Assembly and Stability
The primary function of the centromere is to serve as the assembly platform for the kinetochore, the multiprotein complex that attaches to spindle microtubules to mediate chromosome movement during cell division.[5] CENP-B is a critical player in ensuring the robust and accurate assembly of this structure.
Interaction with Core Centromere Proteins: CENP-A and CENP-C
CENP-B directly interacts with two other foundational components of the centromere: CENP-A, the histone H3 variant that epigenetically defines centromere identity, and CENP-C, a key scaffolding protein that bridges the inner and outer kinetochore.[3][5][6]
-
Interaction with CENP-A: CENP-B has been shown to bind to the N-terminal tail of CENP-A.[3] This interaction is thought to contribute to the stability of the CENP-A nucleosome at the centromere.[7][8]
-
Interaction with CENP-C: The interaction between CENP-B and CENP-C is crucial for the stable localization of CENP-C at the centromere.[3][9] CENP-B is required to maintain optimal levels of CENP-C, a critical step for the subsequent recruitment of the outer kinetochore machinery.[3]
The interplay between these three proteins forms a mutually reinforcing network that is essential for a fully functional centromere.
A Model for CENP-B's Role in Kinetochore Nucleation
The following diagram illustrates the central role of CENP-B in the initial steps of kinetochore assembly.
Quantitative Impact of CENP-B on Chromosome Segregation Fidelity
The absence or depletion of CENP-B has a measurable negative impact on the fidelity of chromosome segregation. This is primarily due to the resulting instability of CENP-C at the kinetochore, leading to weakened kinetochore-microtubule attachments.
| Parameter | Condition | Observation | Reference |
| CENP-C Levels at Centromeres | Complete loss of CENP-B in RPE1 cells | ~50% reduction | [3] |
| Chromosome Missegregation | Depletion of CENP-B | Several-fold higher rates for chromosomes without CENP-B (e.g., Y chromosome) | [3] |
| Chromosome Instability | CENP-B knockout in HEp2 and MCF-7 cells | Increased frequency of micronuclei and nuclear blebs | [10][11] |
| Neocentromere Missegregation | siRNA-mediated reduction of CENP-B | Elevated mis-segregation rates | [3] |
Beyond Kinetochore Assembly: CENP-B's Role in Centromeric Chromatin Maintenance
Recent evidence suggests that CENP-B's role extends beyond the direct assembly of the kinetochore. It also plays a crucial part in maintaining the unique chromatin environment of the centromere.
Interaction with the Daxx Chaperone
CENP-B has been shown to interact with the histone H3.3-specific chaperone Daxx in a SUMO-dependent manner.[10] This interaction is required for the incorporation of the histone variant H3.3 into centromeric chromatin. The disruption of this pathway leads to the deregulation of heterochromatin marks, such as H3K9me3, and an increase in chromosome instability.[10]
The following diagram illustrates the proposed signaling pathway for CENP-B-mediated H3.3 deposition.
Experimental Protocols for Studying CENP-B Function
A variety of experimental techniques are employed to investigate the role of CENP-B in chromosome segregation. Below are detailed methodologies for some of the key experiments cited in the literature.
siRNA-mediated Depletion of CENP-B
This protocol is used to transiently reduce the expression of CENP-B to study the immediate effects of its loss on cellular processes.
Workflow:
Detailed Steps:
-
Cell Culture: Plate cells (e.g., HeLa, RPE1) in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
siRNA Preparation: Dilute CENP-B specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells for downstream analysis, such as immunoblotting to verify the efficiency of CENP-B knockdown, or proceed with immunofluorescence or live-cell imaging to assess the phenotypic consequences.
CRISPR/Cas9-mediated Knockout of CENP-B
This method is used to generate stable cell lines completely lacking CENP-B, allowing for the study of the long-term consequences of its absence.
Workflow:
Detailed Steps:
-
gRNA Design and Cloning: Design two or more guide RNAs (gRNAs) targeting early exons of the CENPB gene to induce frame-shift mutations. Clone the gRNAs into a suitable expression vector that also contains a selectable marker.
-
Transfection: Co-transfect the gRNA expression vector(s) and a Cas9 nuclease expression vector into the target cell line.
-
Selection: After 24-48 hours, apply selection pressure (e.g., puromycin) to eliminate untransfected cells.
-
Single-Cell Cloning: After selection, plate the cells at a very low density to allow for the growth of individual colonies, each originating from a single cell.
-
Screening and Validation: Pick individual colonies and expand them. Screen for CENP-B knockout by:
-
Genomic DNA PCR and Sequencing: To confirm the presence of insertions or deletions (indels) at the target site.
-
Immunoblotting: To confirm the complete absence of the CENP-B protein.
-
-
Expansion of Knockout Clones: Expand the validated CENP-B knockout clones for further experiments.
Immunofluorescence and Fluorescence In Situ Hybridization (IF-FISH)
This technique is used to visualize the localization of CENP-B and other proteins at the centromere and to identify specific chromosomes, allowing for the assessment of chromosome-specific segregation errors.
Detailed Steps:
-
Cell Preparation: Grow cells on coverslips. For mitotic cells, treatment with a microtubule-depolymerizing agent like nocodazole (B1683961) can be used to enrich the mitotic population.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate with primary antibodies against CENP-B and other proteins of interest (e.g., CENP-A, CENP-C).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Post-Fixation: Fix the cells again to preserve the antibody staining during the subsequent FISH procedure.
-
FISH:
-
Denature the cellular DNA.
-
Hybridize with a fluorescently labeled DNA probe specific for a particular chromosome (e.g., Y chromosome).
-
Wash to remove the unbound probe.
-
-
Mounting and Imaging: Mount the coverslips with an anti-fade mounting medium containing a DNA counterstain (e.g., DAPI). Acquire images using a fluorescence microscope.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a live-cell imaging technique used to measure the dynamics of protein binding and turnover at specific cellular structures, such as the kinetochore.
Detailed Steps:
-
Cell Line Generation: Generate a stable cell line expressing a fluorescently tagged version of CENP-B (e.g., GFP-CENP-B).
-
Live-Cell Imaging Setup: Plate the cells in a glass-bottom dish suitable for live-cell imaging. Maintain the cells at 37°C and 5% CO2 during the experiment.
-
Image Acquisition:
-
Acquire a series of pre-bleach images of a region of interest (e.g., a kinetochore).
-
Use a high-intensity laser to photobleach the fluorescent signal in the region of interest.
-
Acquire a time-lapse series of post-bleach images to monitor the recovery of fluorescence as unbleached GFP-CENP-B molecules move into the bleached area.
-
-
Data Analysis: Quantify the fluorescence intensity in the bleached region over time. The rate of fluorescence recovery provides information about the mobility and binding kinetics of CENP-B. The recovery halftime (t1/2) and the mobile fraction can be calculated from the recovery curve.[12][13]
Conclusion and Future Directions
CENP-B is a multifaceted protein that plays a crucial role in ensuring the high fidelity of chromosome segregation. Its sequence-specific binding to alpha-satellite DNA provides a crucial anchor for the assembly and stabilization of the kinetochore, primarily through its interactions with CENP-A and CENP-C. Furthermore, its involvement in maintaining the epigenetic landscape of the centromere highlights its broader role in chromosome biology.
While significant progress has been made in understanding the functions of CENP-B, several questions remain. Future research will likely focus on elucidating the precise molecular mechanisms by which CENP-B influences the dynamic process of kinetochore-microtubule attachment and the interplay between CENP-B and other chromatin modifiers in shaping the centromeric environment. A deeper understanding of these processes will not only advance our fundamental knowledge of mitosis but may also open new avenues for therapeutic intervention in diseases characterized by chromosomal instability, such as cancer.
References
- 1. Centromere protein B - Wikipedia [en.wikipedia.org]
- 2. Human centromere protein B induces translational positioning of nucleosomes on alpha-satellite sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of protein-DNA and protein-protein interactions of centromere protein B (CENP-B) and properties of the DNA-CENP-B complex in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Centromere Identity and the Regulation of Chromosome Segregation [frontiersin.org]
- 7. Stable complex formation of CENP-B with the CENP-A nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preserving centromere identity: right amounts of CENP-A at the right place and time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Mobility of kinetochore proteins measured by FRAP analysis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CENP-B in Orchestrating Kinetochore Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centromere Protein B (CENP-B) is a key architectural protein of the centromere, playing a multifaceted role in the assembly and stabilization of the kinetochore, the macromolecular machine responsible for accurate chromosome segregation during cell division. This technical guide provides an in-depth analysis of CENP-B's function, its molecular interactions, and the experimental methodologies used to investigate its role. We present a comprehensive overview of CENP-B's interaction with alpha-satellite DNA, the centromeric histone variant CENP-A, and the essential kinetochore scaffolding protein CENP-C. Quantitative data on the effects of CENP-B depletion on kinetochore composition and chromosome segregation fidelity are summarized. Detailed protocols for key experimental techniques, including Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and Immunofluorescence microscopy, are provided to facilitate further research. Furthermore, we visualize the intricate molecular pathways and experimental workflows using Graphviz diagrams, offering a clear and concise representation of the central role of CENP-B in maintaining genomic stability. This guide serves as a critical resource for researchers and drug development professionals seeking to understand and target the mechanisms of kinetochore assembly and function.
Introduction
The fidelity of chromosome segregation is paramount for the maintenance of genomic integrity. Errors in this process can lead to aneuploidy, a hallmark of many cancers and developmental disorders. The kinetochore, a complex protein structure assembled on the centromeric region of chromosomes, mediates the attachment of chromosomes to the spindle microtubules, ensuring their equal distribution to daughter cells. The assembly of a functional kinetochore is a highly regulated process involving a hierarchical recruitment of numerous proteins.
Centromere Protein B (CENP-B) is a DNA-binding protein that specifically recognizes a 17-base pair sequence, the CENP-B box, located within the alpha-satellite DNA repeats of most human centromeres.[1][2] While not essential for cell viability in knockout mouse models, emerging evidence strongly indicates that CENP-B plays a crucial role in the de novo formation of centromeres and significantly enhances the fidelity of chromosome segregation by stabilizing the core kinetochore structure.[3][4][5] This guide delves into the technical details of CENP-B's function in kinetochore assembly, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Molecular Interactions of CENP-B
CENP-B acts as a foundational protein, bridging the centromeric DNA with the core components of the kinetochore. Its function is mediated through specific interactions with DNA and other key centromere proteins.
Interaction with Alpha-Satellite DNA
CENP-B directly binds to the CENP-B box, a 17-bp consensus sequence (5'-NTTCGTTGGAAACGGGA-3') found in a subset of alpha-satellite DNA repeats.[6][7] This interaction is mediated by the N-terminal DNA-binding domain of CENP-B. The protein also possesses a C-terminal dimerization domain, allowing it to bring two distant CENP-B boxes into proximity, which is thought to contribute to the higher-order organization of centromeric chromatin.[2][8]
Interaction with CENP-A
CENP-B directly interacts with the N-terminal tail of the centromere-specific histone H3 variant, CENP-A.[4][9] This interaction is crucial for the stable association of CENP-B with the centromere. Deletion of the CENP-A N-terminal tail leads to a reduction in centromeric CENP-B levels.[4] The first 29 amino acids of the CENP-A tail are sufficient for this interaction.[4]
Interaction with CENP-C
CENP-B also directly interacts with CENP-C, a cornerstone protein for kinetochore assembly.[4][10] This interaction is mediated through the central region of CENP-C, which contains Mif2 homologous regions.[10] The interaction with CENP-B is critical for stabilizing CENP-C at the centromere.
Quantitative Data on CENP-B Function
The functional significance of CENP-B is underscored by the quantitative effects observed upon its depletion or in its absence.
| Parameter | Condition | Observation | Reference(s) |
| CENP-C Levels at Kinetochores | CENP-B knockout/depletion in human cells | ~50% reduction | [4] |
| Deletion of CENP-A N-terminal tail (disrupts CENP-B binding) | ~50% reduction | [4] | |
| Chromosome Missegregation Rate | CENP-B depletion in human cells | ~2-fold increase in mitotic errors | [4] |
| CENP-B knockout mouse embryonic fibroblasts (MEFs) | Several-fold higher rates of chromosome missegregation | [4] | |
| De Novo Centromere Formation (on Human Artificial Chromosomes - HACs) | Alphoid DNA with CENP-B boxes | Efficient HAC formation | [3] |
| Alphoid DNA with mutated CENP-B boxes | Significantly reduced HAC formation | [3] |
Signaling Pathways and Logical Relationships
The assembly of the kinetochore is a hierarchical process. CENP-B plays a pivotal role in the initial stages, providing a stable platform for the recruitment and retention of other key proteins.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for CENP-B
This protocol outlines the steps to identify the genomic regions occupied by CENP-B, primarily the alpha-satellite DNA.
Materials:
-
Human cell line (e.g., HeLa)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (2.5 M)
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Sonicator
-
Anti-CENP-B antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Protocol:
-
Cell Crosslinking:
-
Grow cells to 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the crosslinking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend cells in lysis buffer and incubate on ice.
-
Sonicate the lysate to shear chromatin to an average fragment size of 200-500 bp. Optimize sonication conditions for your specific cell type and equipment.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-CENP-B antibody overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Crosslinking and DNA Purification:
-
Add NaCl to the eluate and incubate at 65°C for at least 6 hours to reverse the crosslinks.
-
Treat with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Use a peak-calling algorithm to identify regions enriched for CENP-B binding.
-
Immunofluorescence Staining for CENP-B and CENP-C Colocalization
This protocol allows for the visualization and quantification of CENP-B and CENP-C at the centromeres.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: rabbit anti-CENP-B and mouse anti-CENP-C
-
Secondary antibodies: anti-rabbit IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594) and anti-mouse IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Fixation:
-
Wash cells briefly with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash briefly with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with appropriate filters for DAPI, the green fluorophore, and the red fluorophore.
-
Analyze the images for colocalization of CENP-B and CENP-C signals at the centromeres and quantify the fluorescence intensity.
-
CENP-B as a Potential Drug Target
The critical role of CENP-B in ensuring the fidelity of chromosome segregation makes it an attractive, albeit challenging, target for therapeutic intervention, particularly in the context of cancer. Many cancer cells exhibit chromosomal instability (CIN), a state of ongoing chromosome missegregation. While a low level of CIN can promote tumorigenesis, high levels of CIN can be detrimental to cancer cell survival. Therefore, strategies aimed at further increasing the rate of chromosome missegregation in cancer cells by targeting proteins like CENP-B could represent a novel therapeutic avenue.[11]
Inhibitors of CENP-B could disrupt its interaction with the CENP-B box, CENP-A, or CENP-C, leading to a destabilization of the kinetochore and an exacerbation of CIN to a lethal level for the cancer cells. Research in this area is still in its early stages, but the foundational knowledge of CENP-B's function, as detailed in this guide, provides a strong basis for the rational design and development of such targeted therapies.
Conclusion
CENP-B is a crucial protein that functions at the interface of centromeric DNA and the kinetochore. Its ability to directly bind alpha-satellite DNA and interact with both CENP-A and CENP-C places it at a strategic position to influence the assembly, stability, and function of the kinetochore. The quantitative data clearly demonstrate that while not strictly essential, CENP-B significantly contributes to the robustness of chromosome segregation. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive toolkit for researchers to further explore the intricate functions of CENP-B and its potential as a therapeutic target in diseases characterized by genomic instability. A deeper understanding of the molecular mechanisms orchestrated by CENP-B will undoubtedly pave the way for innovative strategies to combat such diseases.
References
- 1. rupress.org [rupress.org]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. α satellite DNA variation and function of the human centromere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of the human centromere protein B (CENP-B) dimerization domain at 1.65-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable complex formation of CENP-B with the CENP-A nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Linchpin of Centromere Identity: An In-depth Technical Guide to CENP-B's Core Functions
For Immediate Release
This technical guide provides a comprehensive overview of Centromere Protein B (CENP-B) and its critical role in establishing and maintaining centromere identity. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecular mechanisms of CENP-B, its interactions with key centromeric proteins, and the experimental methodologies used to elucidate its function.
Executive Summary
The centromere is a specialized chromosomal region essential for accurate chromosome segregation during cell division. Its identity is defined by a unique chromatin structure, at the heart of which lies the histone H3 variant, CENP-A. While CENP-A is considered the epigenetic hallmark of the centromere, the DNA-binding protein CENP-B plays a pivotal, albeit complex, role in the de novo formation, maintenance, and fidelity of this critical locus. This guide will explore the multifaceted functions of CENP-B, from its sequence-specific DNA binding to its intricate interplay with the core machinery of the kinetochore, providing a foundational understanding for future research and therapeutic development.
CENP-B: The Architect of Centromeric Chromatin
CENP-B is a highly conserved protein that directly binds to a 17-base pair DNA motif known as the CENP-B box, which is prevalent in the alpha-satellite DNA repeats of human centromeres.[1][2] This sequence-specific binding is a unique feature among centromere proteins and forms the basis for many of CENP-B's functions.
Molecular Structure and Domains
CENP-B possesses distinct functional domains that mediate its diverse roles. The N-terminal region contains the DNA-binding domain, which recognizes and binds to the CENP-B box.[3] The C-terminal region harbors a dimerization domain, enabling CENP-B to form homodimers.[4] This dimerization is crucial for its ability to organize higher-order chromatin structures by bringing distant CENP-B boxes into proximity.
A Dual Role in Chromatin Organization
CENP-B exhibits a fascinating dual functionality in shaping the centromeric chromatin landscape. It is essential for the de novo assembly of centromeres on naked DNA, a process critical for the formation of human artificial chromosomes (HACs).[1] In this context, CENP-B facilitates the recruitment of CENP-A, the foundational histone variant of the centromere. However, when alpha-satellite DNA is integrated elsewhere in the genome, CENP-B can paradoxically promote the formation of heterochromatin, characterized by histone H3 lysine (B10760008) 9 trimethylation (H3K9me3), thereby suppressing the formation of ectopic centromeres.[5] This suggests CENP-B acts as a crucial regulator, ensuring centromere formation only at the appropriate chromosomal locus.
The CENP-B Interactome: A Network of Centromere Integrity
CENP-B does not function in isolation. It engages in a complex network of interactions with other key centromere proteins to ensure the proper assembly and function of the kinetochore, the proteinaceous structure that attaches to spindle microtubules during cell division.
The CENP-A-CENP-B-CENP-C Axis
A critical signaling and structural axis exists between CENP-A, CENP-B, and CENP-C. CENP-B directly interacts with both CENP-A and CENP-C.[1][2] The interaction with CENP-A helps to stabilize the CENP-A nucleosome at the centromere.[6] More critically, CENP-B plays a significant role in maintaining optimal levels of CENP-C at the centromere.[2] CENP-C is a cornerstone of the constitutive centromere-associated network (CCAN) and is essential for the recruitment of the outer kinetochore components.
The following diagram illustrates the core interactions within the centromere:
Quantitative Impact of CENP-B on Centromere Function
The functional significance of CENP-B can be quantified through various experimental approaches. The following tables summarize key quantitative data from studies on CENP-B.
| Parameter | Organism/Cell Line | Method | Finding | Reference |
| CENP-C Levels at Centromeres | Human DLD-1 cells | siRNA-mediated depletion of CENP-B, Immunofluorescence | ~50% reduction in CENP-C levels at centromeres upon CENP-B depletion. | [2] |
| Mouse Embryonic Fibroblasts (MEFs) | CENP-B knockout, Immunofluorescence | Significant reduction in centromeric CENP-C levels in CENP-B-/- cells. | [2] | |
| Chromosome Missegregation Rates | Human DLD-1 cells | Analysis of chromosomes lacking CENP-B boxes (Y chromosome, neocentromere) | Several-fold higher mis-segregation rate for chromosomes without CENP-B binding sites. | [2] |
| Mouse Embryonic Fibroblasts (MEFs) | CENP-B knockout, Live-cell imaging | Chronically elevated rate of chromosome mis-segregation in CENP-B-/- cells. | [2] | |
| CENP-B Box Density | Human CHM13 cells | T2T genome assembly analysis | Mean density of 2.61 ± 0.33 CENP-B boxes per kilobase in the centromere dip region. | [7] |
Experimental Protocols for Studying CENP-B
Understanding the function of CENP-B relies on a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for CENP-B
ChIP-seq is used to identify the genome-wide binding sites of CENP-B, confirming its specificity for the CENP-B box in alpha-satellite DNA.
Protocol:
-
Cross-linking: Treat cells (e.g., HeLa) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-CENP-B antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, and purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify CENP-B binding sites.
The following diagram outlines the ChIP-seq workflow:
Immunofluorescence Staining of Centromere Proteins
Immunofluorescence is a key technique to visualize the localization of CENP-B and its interacting partners at the centromere.
Protocol:
-
Cell Culture: Grow cells (e.g., RPE-1) on glass coverslips to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against CENP-B and other proteins of interest (e.g., CENP-A, CENP-C) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washes: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies corresponding to the primary antibodies for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
In Vitro Protein-Protein Interaction Assay
These assays are crucial for confirming direct physical interactions between CENP-B and other proteins like CENP-C.
Protocol (Generalized for GST Pull-down):
-
Protein Expression and Purification: Express and purify recombinant GST-tagged CENP-B (or a specific domain) and a prey protein (e.g., His-tagged CENP-C) from E. coli or another expression system.
-
Binding: Immobilize the GST-tagged CENP-B on glutathione-sepharose beads. Incubate the beads with the purified prey protein in a suitable binding buffer for 1-2 hours at 4°C with gentle rotation.
-
Washes: Wash the beads several times with the binding buffer to remove unbound prey protein.
-
Elution: Elute the bound proteins from the beads using a high concentration of reduced glutathione (B108866) or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein's tag (e.g., anti-His).
CENP-B's Role in Epigenetic Maintenance of Centromere Identity
While CENP-A is the primary epigenetic mark, CENP-B provides a "genetic memory" for centromere location, particularly after experimental depletion of CENP-A.[8] In the absence of CENP-A, CENP-B bound to alpha-satellite DNA can promote the de novo deposition of CENP-A, thereby ensuring the faithful propagation of centromere identity across cell generations.[8] This highlights a crucial interplay between the genetic information encoded in the CENP-B box and the epigenetic information embodied by CENP-A.
The logical relationship of CENP-B's role in maintaining centromere identity is depicted below:
CENP-B as a Potential Therapeutic Target
Given its crucial role in chromosome segregation and the fact that aneuploidy is a hallmark of cancer, CENP-B is emerging as a potential target for anti-cancer therapies. Overexpression of CENP-B has been observed in several cancers, and its knockdown can inhibit cancer cell proliferation. Further research into the specific pathways regulated by CENP-B in cancer cells may unveil novel therapeutic strategies.
Conclusion
CENP-B is a multifaceted protein that is integral to the establishment and maintenance of centromere identity. Its unique ability to bind specific DNA sequences provides a genetic anchor for the epigenetic landscape of the centromere. Through its interactions with CENP-A and CENP-C, CENP-B ensures the structural integrity of the inner kinetochore and enhances the fidelity of chromosome segregation. While not essential for cell viability in all contexts, its role as a guardian of centromeric chromatin and a facilitator of de novo centromere assembly underscores its importance in genome stability. A thorough understanding of CENP-B's function is paramount for advancing our knowledge of chromosome biology and for the development of novel therapeutic interventions targeting chromosomal instability in disease.
References
- 1. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a subdomain of CENP-B that is necessary and sufficient for localization to the human centromere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of protein-DNA and protein-protein interactions of centromere protein B (CENP-B) and properties of the DNA-CENP-B complex in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable complex formation of CENP-B with the CENP-A nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of CENP-B Boxes as Anchor of Kinetochores in Centromeres of Human Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A genetic memory initiates the epigenetic loop necessary to preserve centromere position - PubMed [pubmed.ncbi.nlm.nih.gov]
CENPB Expression and Regulation Throughout the Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere Protein B (CENPB) is a highly conserved, 80 kDa DNA-binding protein integral to the structure and function of the mammalian centromere.[1][2] It specifically recognizes and binds to a 17-bp motif known as the CENP-B box, which is found within the α-satellite DNA repeats characteristic of most human centromeres.[3] CENPB plays a critical, albeit complex, role in the de novo assembly and maintenance of the kinetochore, the proteinaceous structure that facilitates chromosome segregation during mitosis.[3][4][5] Its expression, localization, and stability are tightly regulated in a cell cycle-dependent manner, ensuring the fidelity of chromosome inheritance. Dysregulation of CENPB has been implicated in various malignancies, making it a potential target for therapeutic intervention.[6][7] This guide provides an in-depth overview of CENPB expression dynamics across the cell cycle, details key experimental protocols for its study, and illustrates its regulatory pathways.
Data Presentation: CENPB Expression Across Cell Cycle Phases
The expression of the CENPB gene is continuous throughout the cell cycle, but the quantity of its mRNA and protein fluctuates significantly between phases. This regulation ensures that the protein is available for its critical functions, particularly during centromere replication and kinetochore assembly.
| Cell Cycle Phase | Relative CENPB mRNA Expression Level | Key Observations | References |
| G1 Phase | Moderate | CENPB is localized as discrete single spots within the nucleus. The protein is stable and bound to centromeric DNA. | [8] |
| S Phase | Low | Expression is at its lowest point during S phase. Localization remains as single spots in the nucleus. | [8] |
| G2 Phase | High | Expression peaks in G2, reaching its highest level. This is consistent with the need to assemble new centromere/kinetochore structures after DNA replication. CENPB appears as paired spots, corresponding to sister chromatids. | [8][9] |
| M Phase | Moderate to High | Expression remains relatively high, suggesting a continuous requirement for CENPB to maintain centromere/kinetochore function during mitosis. | [8] |
Regulation of CENPB Stability
While transcriptional control contributes to the fluctuation in CENPB levels, post-translational modifications are critical for regulating the protein's stability and turnover. The stability of CENPB is managed through a SUMOylation-dependent ubiquitination pathway that targets it for proteasomal degradation.
Caption: The SUMO-Targeted Ubiquitin Ligase RNF4 mediates CENPB proteasomal degradation.[10][11]
Experimental Protocols
Studying the cell cycle-dependent expression of CENPB requires a combination of cell synchronization and molecular biology techniques. Below are detailed protocols for key experiments.
Cell Culture and Synchronization
To analyze protein expression in specific cell cycle phases, a homogenous population of cells must be obtained. This is typically achieved through chemical blockade.
A. Synchronization at G1/S Boundary via Double Thymidine (B127349) Block Thymidine is a DNA synthesis inhibitor that arrests cells at the G1/S transition.[12] A double block enhances the synchronization efficiency.
-
Initial Seeding: Plate cells (e.g., HeLa, U2OS) at a density that will allow for logarithmic growth throughout the experiment (approx. 25-30% confluency). Incubate overnight (12-16 hours) at 37°C.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 18 hours.[12] This will arrest the majority of cells in S phase.
-
Release: Remove the thymidine-containing medium. Wash the cells twice with pre-warmed 1x PBS, followed by one wash with fresh, pre-warmed complete medium. Add fresh complete medium and incubate for 9 hours.[12]
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM. Incubate for another 16-18 hours. At this point, the cells are synchronized at the G1/S boundary.[12][13]
-
Collecting Different Phases: To collect cells at different phases, release them from the second block as described in step 3. Collect cells at various time points post-release (e.g., 0h for G1/S, 2-6h for S, 8-10h for G2, 10-12h for M).[12] The exact timing should be optimized for the specific cell line.
B. Synchronization at M Phase via Nocodazole (B1683961) Treatment Nocodazole is an antimitotic agent that disrupts microtubule formation, causing cells to arrest in prometaphase.
-
Drug Treatment: Add nocodazole to an asynchronously growing cell culture at a final concentration of 50-100 nM.[13][14]
-
Incubation: Incubate the cells for 16-18 hours at 37°C.[13]
-
Harvesting: Mitotic cells will detach and round up. They can be selectively harvested by gentle shaking of the culture flask ("mitotic shake-off").
Caption: Workflow for analyzing CENPB expression after cell synchronization.
Protein Expression Analysis: Western Blotting
-
Cell Lysis: Lyse the synchronized cell pellets in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each cell cycle phase onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against CENPB (e.g., mouse monoclonal sc-365474 at 1:100-1:1000 dilution).[15] Also probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. The CENPB protein will appear as an ~80 kDa band.[1][16]
Subcellular Localization: Immunofluorescence
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture plate and perform synchronization as described above.
-
Fixation: At each desired time point, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-CENPB antibody (e.g., 1:50-1:500 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 anti-mouse IgG) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBST. Counterstain the DNA with DAPI (1 µg/ml) for 5 minutes.[18] Wash once more and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Functional Significance and Molecular Interactions
The cell cycle-regulated expression of CENPB is intrinsically linked to its function in maintaining centromere identity and integrity. CENPB acts as a foundational protein that facilitates the recruitment and stabilization of other key kinetochore components, most notably CENP-A and CENP-C.
-
Interaction with CENP-A: CENP-A is the histone H3 variant that epigenetically defines the centromere. CENP-B can directly bind the N-terminal tail of CENP-A, an interaction that helps stabilize CENP-A nucleosomes at the centromere.[19] Furthermore, CENP-B contributes to the loading of new CENP-A at the centromere during early G1.[19]
-
Interaction with CENP-C: CENP-C is a critical scaffolding protein that links the inner centromere to the outer kinetochore. CENP-B directly interacts with CENP-C, and this interaction is crucial for the stable localization of CENP-C at the centromere.[9][19] This CENP-B-dependent pathway acts as a parallel mechanism to ensure robust CENP-C recruitment.[19]
This network of interactions underscores the role of CENPB as a nexus for kinetochore assembly, translating the underlying DNA sequence (the CENP-B box) into a functional chromatin structure.
Caption: CENPB's central role in the kinetochore assembly network.[9][19]
Implications for Drug Development
The overexpression of CENPB in several cancers, including breast and liver cancer, correlates with malignant proliferation and poor prognosis.[6][7] As a key factor in chromosome segregation, CENPB is essential for the rapid division of cancer cells. Its cell cycle-specific peak expression in G2/M makes it a potentially attractive target for therapies aimed at inducing mitotic catastrophe in tumor cells. Developing inhibitors that disrupt CENPB's DNA-binding activity or its critical interactions with CENP-A/CENP-C could represent a novel strategy for anti-cancer drug development. A thorough understanding of its regulation and function is therefore paramount for these efforts.
References
- 1. CENP-B: a major human centromere protein located beneath the kinetochore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CENP-B is a highly conserved mammalian centromere protein with homology to the helix-loop-helix family of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centromere protein B - Wikipedia [en.wikipedia.org]
- 4. Analysis of protein-DNA and protein-protein interactions of centromere protein B (CENP-B) and properties of the DNA-CENP-B complex in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The active expression of CenpB, a constitutive protein in the centromeres of chromosomes, in breast cancer tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Relationship between CENP-B gene expression and the cell cycle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienft.com [scienft.com]
- 12. Cell Synchronization by Double Thymidine Block [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
CENPB: A Promising Frontier in Cancer Biomarker Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Centromere protein B (CENPB) is emerging as a significant molecule of interest in oncology. Primarily known for its structural role in centromere function and chromosome segregation, recent evidence increasingly points towards its dysregulation in various malignancies and its potential as a diagnostic, prognostic, and therapeutic biomarker. This technical guide provides a comprehensive overview of the current understanding of CENPB in cancer, detailing its expression across different tumor types, its association with clinical outcomes, and its involvement in key oncogenic signaling pathways. Furthermore, this document outlines detailed experimental protocols for the investigation of CENPB and presents visual workflows and pathways to aid in research and development.
Introduction to CENPB
CENPB is a well-characterized protein that binds to a specific 17-base pair DNA sequence, the CENPB box, found in the alpha-satellite DNA of centromeres. Its canonical function is crucial for the assembly of the kinetochore, a protein complex essential for the proper segregation of chromosomes during mitosis. Dysregulation of this process can lead to chromosomal instability, a hallmark of cancer. Beyond its structural role, emerging research has uncovered the involvement of CENPB in tumorigenesis, with aberrant expression levels linked to tumor progression and patient prognosis in a variety of cancers, including breast, lung, gastric, and hepatocellular carcinomas.[1]
CENPB Expression and Prognostic Significance in Cancer
The expression of CENPB is frequently altered in cancerous tissues compared to their normal counterparts. A growing body of evidence suggests that CENPB is predominantly overexpressed in a range of tumors. This overexpression often correlates with more aggressive tumor phenotypes and poorer patient outcomes.
Quantitative Data on CENPB and Other CENP Family Members in Cancer
The following tables summarize the quantitative data on the expression and prognostic value of CENPB and other centromere proteins in various cancers. While direct quantitative data for CENPB is still emerging for some cancers, information on other CENP family members is included to provide a broader context of this protein family's role in oncology.
Table 1: Prognostic Value of CENPB Expression in Various Cancers
| Cancer Type | Biomarker | No. of Patients | Hazard Ratio (95% CI) | Survival Metric | P-value | Reference |
| Hepatocellular Carcinoma | High CENPB mRNA | 490 | OS: 1.544 (1.153-2.068) | Overall Survival | 0.004 | [1] |
| 490 | RFS: 1.475 (1.041-2.089) | Recurrence-Free Survival | 0.029 | [1] | ||
| Breast Cancer | High CENPB Expression | N/A | Favorable Prognosis | Distant Relapse-Free Survival | N/A | [2][3] |
Table 2: Diagnostic Value of CENPB mRNA in Hepatocellular Carcinoma
| Dataset | AUC | 95% CI | P-value | Reference |
| TCGA | 0.777 | N/A | <0.001 | [1] |
| GSE54236 | 0.692 | N/A | <0.001 | [1] |
| GSE76427 | 0.720 | N/A | <0.001 | [1] |
Table 3: Overexpression and Prognostic Value of Other CENP Family Members in Various Cancers (for context)
| Cancer Type | Biomarker | Fold Change (Tumor vs. Normal) | Hazard Ratio (95% CI) | Survival Metric | P-value | Reference |
| Lung Adenocarcinoma | High CENPF mRNA | N/A | OS: 1.720 (1.060-2.770) | Overall Survival | 0.022 | [4] |
| High CENPU mRNA | N/A | OS: 1.98 (1.55-2.54) | Overall Survival | <0.001 | [5] | |
| Breast Cancer | High CENPA mRNA | 9.8 | N/A | N/A | <0.0001 | [6] |
| High CENPF mRNA | ≥ 5.3 | OS: 1.61 (1.3-2) | Overall Survival | 1.3e-05 | [7] | |
| Low CENPP Expression | N/A | OS: 2.35 (1.30-4.23) | Overall Survival | 0.005 | [8] | |
| Gastric Cancer | High CENP-I mRNA | 5.24 | N/A | N/A | <0.001 | [9] |
| High CENP-A mRNA | >3 | N/A | N/A | <0.05 | [10] |
CENPB in Oncogenic Signaling Pathways
CENPB is implicated in the modulation of key signaling pathways that are fundamental to cancer development and progression. Understanding these interactions is critical for elucidating its role as a biomarker and a potential therapeutic target.
PI3K/Akt/mTOR Pathway
In breast cancer, elevated expression of CENPB has been shown to affect chemotherapy response and prognosis through the upregulation of targets in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common event in many cancers.
Caption: CENPB's potential influence on the PI3K/Akt/mTOR signaling pathway.
Wnt/β-catenin Pathway
While direct interaction between CENPB and the Wnt/β-catenin pathway is still under investigation, other centromere proteins have been linked to this critical developmental and oncogenic pathway. The Wnt pathway plays a crucial role in cell fate determination, proliferation, and migration. Its dysregulation is a key driver in several cancers, particularly colorectal cancer.
References
- 1. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. High expression levels of centromere protein A plus upregulation of the phosphatidylinositol 3-kinase/Akt/mammalian target of rapamycin signaling pathway affect chemotherapy response and prognosis in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of CENPF is associated with progression and poor prognosis of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Centromere protein U expression promotes non-small-cell lung cancer cell proliferation through FOXM1 and predicts poor survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpressed kinetochore genes are used by cancer cells as genome destabilizers and transformation catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of CENPF correlates with poor prognosis and tumor bone metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A nomogram based on CENPP expression for survival prediction in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Centromere Protein I (CENP-I) Is Upregulated in Gastric Cancer, Predicts Poor Prognosis, and Promotes Tumor Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Centromere Protein-A (CENP-A) Expression Correlates with Progression and Prognosis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CENP-B in the Fidelity of Genome Transmission: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Centromere protein B (CENP-B) is a pivotal, yet not universally essential, component of the mammalian centromere. For decades, its precise role has been a subject of intense investigation. This technical guide synthesizes current research to provide an in-depth understanding of CENP-B's mechanism in maintaining genomic stability. CENP-B contributes to the structural integrity of the centromere and the fidelity of chromosome segregation through a multi-faceted mechanism involving direct DNA binding, interaction with core kinetochore proteins, and the establishment of a specific chromatin environment. Its absence is linked to increased rates of chromosome mis-segregation, a hallmark of genomic instability and a driver of tumorigenesis. This document details the molecular interactions of CENP-B, presents quantitative data on the consequences of its loss, outlines key experimental protocols for its study, and provides visual representations of its functional pathways.
Core Mechanism of CENP-B in Genomic Stability
CENP-B is a highly conserved protein that specifically recognizes and binds to a 17-base pair DNA sequence known as the "CENP-B box," which is prevalent in the alpha-satellite DNA repeats of most human centromeres.[1][2] The protein is characterized by an N-terminal DNA-binding domain (DBD) and a C-terminal dimerization domain.[3][4] This structure allows a single CENP-B dimer to bind to two separate CENP-B boxes, inducing loops in the centromeric DNA.[5][6] This DNA compaction is thought to be crucial for the proper three-dimensional organization of centromeric chromatin and for withstanding the pulling forces of microtubules during mitosis.[6]
The primary mechanism by which CENP-B promotes genomic stability is by reinforcing the assembly and maintenance of the kinetochore, the multiprotein complex that attaches chromosomes to the mitotic spindle. CENP-B acts as a key stabilizing factor for the constitutive centromere-associated network (CCAN). Its functions include:
-
Stabilization of CENP-A and CENP-C: While centromere identity is primarily specified epigenetically by the histone H3 variant CENP-A, CENP-B provides a DNA sequence-dependent layer of stability.[7] It directly binds to both the N-terminal tail of CENP-A and to CENP-C, a foundational protein for kinetochore assembly.[7][8] This interaction is not essential for the initial recruitment of CENP-C but is critical for maintaining its optimal levels at the centromere.[7] Loss of CENP-B leads to a significant reduction in centromeric CENP-C, weakening the kinetochore.[7]
-
Backup System for Kinetochore Assembly: The CENP-B/CENP-C interaction provides a parallel pathway for kinetochore formation, acting as a safeguard.[7][9] In situations where CENP-A levels are compromised, the presence of CENP-B and its interaction with CENP-C can ensure a functional kinetochore is still assembled, thereby preventing chromosome segregation errors.[7] Chromosomes that naturally lack CENP-B boxes, such as the human Y chromosome, exhibit higher rates of mis-segregation.[7]
-
Regulation of Centromeric Chromatin: CENP-B plays a dual role in shaping the centromeric chromatin landscape. It is required for the de novo formation of centromeres on human artificial chromosomes (HACs).[9][10] Paradoxically, when alpha-satellite DNA is integrated elsewhere in the genome, CENP-B can promote heterochromatin formation by enhancing H3K9 trimethylation.[9][10] More recently, CENP-B has been shown to recruit the Daxx chaperone complex in a SUMO-dependent manner to deposit the histone variant H3.3 into centromeric regions, a process vital for chromatin integrity.[11] Disruption of this pathway leads to deregulation of heterochromatin marks and increased chromosomal instability.[11]
-
Control of Centromeric Transcription: CENP-B is required for the localization of the zinc-finger transcriptional regulator ZFAT to the centromere.[12] This interaction is crucial for controlling the transcription of noncoding RNAs (ncRNAs) at the centromere, which plays a role in centromere function.[12]
Signaling and Interaction Pathway
Caption: CENP-B core mechanism pathway.
Quantitative Data on CENP-B Function
The loss or depletion of CENP-B has quantifiable consequences on cellular processes related to genomic stability. The following tables summarize key findings from various studies.
Table 1: Impact of CENP-B Loss on Centromere Protein Levels
| Cell Line | CENP-B Status | Parameter Measured | Result | Reference |
| Human RPE1 | CRISPR/Cas9 Knockout | Centromeric CENP-C levels | ~50% reduction | [7] |
| Human DLD-1 | siRNA depletion | Centromeric CENP-C levels | Decrease in CENP-C | [7] |
| Human RPE1 | CRISPR/Cas9 Knockout | Centromeric CENP-A levels | Slight decrease | [7] |
| Mouse MEFs | CENP-B -/- | Centromeric CENP-C levels | Significant reduction (p < 0.0016) | [7] |
Table 2: Impact of CENP-B Loss on Chromosome Segregation Fidelity
| Cell Line / Model | CENP-B Status | Metric | Observation | Reference |
| Human DLD-1 | CENP-A depletion | Mis-segregation rate | Chromosomes without CENP-B boxes (e.g., Y chromosome) mis-segregate at higher frequencies. | [7] |
| Human HEp2 & MCF-7 | CRISPR/Cas9 Knockout | Chromosome Number Deviation | 2 to 4-fold increase in standard deviation of chromosome number. | [11] |
| Human MCF-7 | CRISPR/Cas9 Knockout | Lagging Chromosomes | Elevated levels observed. | [11] |
| Mouse MEFs | CENP-B -/- | Micronuclei Formation | Increased frequency after nocodazole (B1683961) treatment. | [7] |
| Human RPE-1 | CENP-A depletion | Mis-segregation vs. CENP-B boxes | Statistically significant negative correlation between mis-segregation rate and abundance of CENP-B boxes. | [13] |
Key Experimental Protocols
Investigating the function of CENP-B requires a combination of molecular biology, cell biology, and advanced imaging techniques. Below are detailed methodologies for cornerstone experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for CENP-B
This protocol is used to identify the genome-wide binding sites of CENP-B, confirming its specificity for alpha-satellite DNA containing CENP-B boxes. (Adapted from ENCODE guidelines[14][15])
Objective: To immunoprecipitate CENP-B-bound chromatin fragments for subsequent high-throughput sequencing.
Methodology:
-
Cell Cross-linking:
-
Culture human cells (e.g., HeLa, RPE1) to ~80-90% confluency.
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate at room temperature for 10 minutes.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest cells, wash with ice-cold PBS, and pellet by centrifugation. Pellets can be stored at -80°C.
-
-
Chromatin Fragmentation:
-
Resuspend cell pellets in a lysis buffer (e.g., Farnham lysis buffer) containing protease inhibitors.
-
Sonicate the lysate on ice to shear the chromatin into fragments of 200-600 bp. A Bioruptor sonicator is commonly used. The optimal sonication time must be empirically determined.
-
Centrifuge to pellet cell debris. The supernatant contains the soluble chromatin.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-CENP-B antibody. A parallel sample with a non-specific IgG antibody should be run as a negative control.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).
-
Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample (chromatin that was not immunoprecipitated).
-
Perform high-throughput sequencing (e.g., on an Illumina platform).
-
Align reads to the reference genome and use a peak-calling algorithm to identify regions significantly enriched for CENP-B binding.
-
ChIP-seq Experimental Workflow
Caption: Workflow for CENP-B ChIP-seq.
Analysis of Chromosome Missegregation via Live-Cell Imaging
This protocol allows for the direct observation and quantification of chromosome segregation errors in real-time in cells with altered CENP-B status.[7]
Objective: To measure the rate of anaphase lagging chromosomes in CENP-B proficient vs. deficient cells.
Methodology:
-
Cell Line Preparation:
-
Generate CENP-B knockout cell lines (e.g., using CRISPR/Cas9) and corresponding control cell lines.
-
Transduce cells with vectors expressing fluorescently tagged histones (e.g., H2B-mCherry) to visualize chromosomes and, optionally, a kinetochore marker (e.g., CENP-A-GFP).
-
-
Live-Cell Microscopy:
-
Plate cells on glass-bottom dishes suitable for high-resolution imaging.
-
Use a spinning-disk confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire time-lapse images every 2-5 minutes for 24-48 hours. Capture Z-stacks at each time point to cover the entire cell volume.
-
-
Image Analysis and Quantification:
-
Manually or automatically track individual cells as they enter and progress through mitosis.
-
Score anaphase events for the presence of lagging chromosomes (chromosomes that fail to properly segregate to the spindle poles) or anaphase bridges.
-
The chromosome mis-segregation rate is calculated as the number of cells with at least one segregation error divided by the total number of anaphases observed.
-
Statistical significance between control and CENP-B knockout cells is determined using an appropriate test (e.g., Fisher's exact test).
-
Logical Relationships and Consequences
The loss of CENP-B initiates a cascade of events that culminates in genomic instability. This can be represented as a logical flow diagram.
Consequences of CENP-B Loss
Caption: Logical flow of events following CENP-B loss.
Conclusion and Future Directions
CENP-B acts as a crucial, albeit non-essential, factor for ensuring the highest fidelity of chromosome segregation. It provides a DNA sequence-specific anchor point that reinforces the epigenetically defined centromere, stabilizes key kinetochore components like CENP-C, and contributes to the unique chromatin architecture required for centromere function. The increased genomic instability observed upon its loss underscores its importance as a guardian of the genome.
For drug development professionals, the pathways involving CENP-B may offer novel therapeutic targets. Inducing a controlled level of chromosomal instability by targeting CENP-B or its interacting partners could be a strategy for cancer therapy, particularly in tumors already exhibiting high levels of aneuploidy. Further research is needed to fully elucidate the interplay between CENP-B and other chromatin modifiers and to understand how its dual role in promoting both euchromatic and heterochromatic states is regulated. A deeper understanding of these mechanisms will be critical for leveraging CENP-B's function in a therapeutic context.
References
- 1. Centromere protein B - Wikipedia [en.wikipedia.org]
- 2. A human centromere protein, CENP-B, has a DNA binding domain containing four potential alpha helices at the NH2 terminus, which is separable from dimerizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Crystal structure of the human centromere protein B (CENP-B) dimerization domain at 1.65-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assembly of the CENP-B/alpha-satellite DNA/core histone complex: CENP-B causes nucleosome positioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CENP-B-mediated DNA loops regulate activity and stability of human centromeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of CENP-B Boxes as Anchor of Kinetochores in Centromeres of Human Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encodeproject.org [encodeproject.org]
- 15. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
The Core of the Centromere: An In-depth Technical Guide to the Interactions of CENPB
For Researchers, Scientists, and Drug Development Professionals
Introduction
The centromere is a fundamental chromosomal locus essential for the faithful segregation of chromosomes during cell division. Its integrity is paramount for genomic stability, and its dysfunction is a hallmark of cancer and various genetic disorders. At the heart of centromere function lies a complex interplay of specialized proteins. Among these, Centromere Protein B (CENPB) stands out as a key architectural element, binding directly to the repetitive alpha-satellite DNA that constitutes the bulk of human centromeres. This technical guide provides a comprehensive exploration of the intricate network of interactions between CENPB and other core centromere proteins, offering insights into the molecular mechanisms that govern centromere assembly, function, and stability. Understanding these interactions is critical for developing novel therapeutic strategies targeting chromosome instability in disease.
CENPB: The DNA-Binding Anchor
CENPB is a highly conserved protein that recognizes and binds to a 17-base pair motif known as the CENP-B box, which is prevalent in the alpha-satellite DNA repeats of most human chromosomes.[1][2] CENPB forms a homodimer, with each monomer possessing a DNA-binding domain at its N-terminus and a dimerization domain at its C-terminus.[3] This dimeric structure allows CENPB to organize higher-order chromatin structures by bringing together distant CENP-B boxes.[3]
Key Interactions of CENPB with Other Centromere Proteins
The function of CENPB extends beyond its role as a simple DNA anchor. It serves as a crucial scaffold for the recruitment and stabilization of other essential centromere proteins, forming a complex network of interactions that are vital for kinetochore assembly and function.
The CENPB-CENP-A Interaction: A Foundation for Centromeric Chromatin
CENP-A is a histone H3 variant that replaces canonical H3 in centromeric nucleosomes, serving as the epigenetic mark that defines centromere identity. CENPB directly interacts with the N-terminal tail of CENP-A, an interaction that is crucial for the stable association of CENP-A nucleosomes with centromeric DNA.[2] While quantitative data on the direct binding affinity is limited, studies have shown that CENPB binding significantly stabilizes CENP-A nucleosomes on alphoid DNA.[2] This interaction is thought to create a uniquely open and dynamic chromatin state at the centromere, facilitating the access of other kinetochore proteins.[4]
The CENPB-CENP-C Interaction: Bridging DNA to the Kinetochore
CENP-C is a cornerstone of the inner kinetochore, linking the CENP-A-containing chromatin to the outer kinetochore components that mediate microtubule attachment. A direct interaction between CENPB and CENP-C has been demonstrated through yeast two-hybrid analysis and in vitro binding assays.[5] This interaction is mediated by two regions in CENP-C, both of which contain Mif2 homologous domains.[5] The CENPB-CENP-C linkage provides a crucial connection between the underlying centromeric DNA and the machinery of chromosome segregation.
Indirect Interactions and the Role of the Mis18 Complex and HJURP
While direct interactions with CENP-A and CENP-C are well-established, CENPB also influences the centromeric environment through a network of indirect interactions involving the Mis18 complex and the CENP-A chaperone, HJURP. The Mis18 complex, consisting of Mis18α, Mis18β, and M18BP1, is essential for the recruitment of HJURP and the subsequent deposition of new CENP-A at the centromere.[6] Yeast two-hybrid assays have shown an interaction between HJURP and Mis18β.[7] Although a direct interaction between CENPB and the Mis18 complex or HJURP has not been definitively established, CENPB's role in organizing centromeric chromatin likely facilitates the recruitment and function of these key players in CENP-A loading.
Quantitative Data on CENPB Interactions
Despite the clear biological significance of CENPB's interactions, precise quantitative data on binding affinities and stoichiometry remain limited in the literature. The following table summarizes the available qualitative and semi-quantitative information.
| Interacting Proteins | Method of Detection | Binding Affinity (Kd) | Stoichiometry | Reference |
| CENPB - CENPB | Chemical cross-linking, Yeast two-hybrid | Not available | Homodimer | [3] |
| CENPB - CENP-A | In vitro binding assays, Co-immunoprecipitation | Not available (described as stable) | Not definitively determined | [2] |
| CENPB - CENP-C | Yeast two-hybrid, In vitro binding assays | Not available | Not definitively determined | [5] |
Note: The absence of specific Kd values highlights a significant gap in the current understanding of these crucial interactions and represents an important area for future research.
Signaling and Interaction Pathways
The interplay between CENPB and other centromere proteins can be visualized as a hierarchical assembly process.
CENPB interaction pathway at the centromere.
Experimental Protocols
A variety of sophisticated techniques are employed to dissect the interactions of CENPB. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect CENPB Interactions
Co-immunoprecipitation is a powerful technique to identify protein-protein interactions in their native cellular context.
Co-Immunoprecipitation workflow for CENPB.
Protocol:
-
Cell Culture and Lysis:
-
Culture human cells (e.g., HeLa or U2OS) to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against CENPB overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against suspected interacting partners (e.g., CENP-A, CENP-C).
-
Alternatively, the eluate can be analyzed by mass spectrometry for unbiased identification of interacting proteins.
-
Yeast Two-Hybrid (Y2H) Assay for Binary Interaction Mapping
The Y2H system is a genetic method to identify direct protein-protein interactions.
Principle of the Yeast Two-Hybrid assay.
Protocol:
-
Plasmid Construction:
-
Clone the full-length or domain of CENPB into a "bait" vector (e.g., pGBKT7) to create a fusion with a DNA-binding domain (BD).
-
Clone the cDNA of potential interacting partners (e.g., CENP-C) into a "prey" vector (e.g., pGADT7) to create a fusion with a transcriptional activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).
-
Plate the transformed yeast on selective media lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.
-
-
Interaction Assay:
-
Replica-plate the colonies onto a more stringent selective medium lacking leucine, tryptophan, histidine, and adenine.
-
Growth on this high-stringency medium indicates a positive interaction.
-
A quantitative β-galactosidase assay can also be performed to measure the strength of the interaction.
-
Fluorescence Resonance Energy Transfer (FRET) Microscopy for In Vivo Interaction Analysis
FRET microscopy allows for the visualization of protein interactions in living cells with high spatial and temporal resolution.
Principle of FRET microscopy.
Protocol:
-
Constructs and Transfection:
-
Generate expression vectors for CENPB fused to a donor fluorophore (e.g., CFP) and a potential interacting partner fused to an acceptor fluorophore (e.g., YFP).
-
Co-transfect mammalian cells with the donor and acceptor constructs.
-
-
Microscopy and Image Acquisition:
-
Image the cells using a confocal or widefield fluorescence microscope equipped for FRET imaging.
-
Acquire three images:
-
Donor channel (CFP excitation, CFP emission).
-
Acceptor channel (YFP excitation, YFP emission).
-
FRET channel (CFP excitation, YFP emission).
-
-
-
FRET Analysis:
-
Correct the images for background and spectral bleed-through.
-
Calculate the normalized FRET (NFRET) efficiency to quantify the interaction.
-
Acceptor photobleaching FRET is another common method where the increase in donor fluorescence is measured after photobleaching the acceptor.
-
Conclusion and Future Directions
CENPB is a multifaceted protein that plays a central role in organizing the centromere and orchestrating the assembly of the kinetochore. Its direct interactions with CENP-A and CENP-C form the bedrock of centromeric chromatin architecture, while its influence extends to the dynamic processes of CENP-A deposition. The intricate network of CENPB interactions underscores the complexity and robustness of the mechanisms ensuring faithful chromosome segregation.
Despite significant progress, key questions remain. The precise stoichiometry and binding affinities of many of these interactions are yet to be determined, hindering a complete quantitative understanding of the system. Furthermore, the role of post-translational modifications in regulating these interactions is an emerging area of investigation. Future research employing advanced quantitative proteomics, super-resolution microscopy, and in vitro reconstitution assays will be instrumental in unraveling the remaining mysteries of the CENPB interactome. A deeper understanding of these fundamental processes holds immense promise for the development of novel therapeutic interventions for diseases characterized by chromosomal instability.
References
- 1. Analysis of protein-DNA and protein-protein interactions of centromere protein B (CENP-B) and properties of the DNA-CENP-B complex in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable complex formation of CENP-B with the CENP-A nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of protein-DNA and protein-protein interactions of centromere protein B (CENP-B) and properties of the DNA-CENP-B complex in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential binding partners of the Mis18α/β YIPPEE domains regulates the Mis18 complex recruitment to centromeres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitotic Regulator Mis18β Interacts with and Specifies the Centromeric Assembly of Molecular Chaperone Holliday Junction Recognition Protein (HJURP) - PMC [pmc.ncbi.nlm.nih.gov]
CENP-B: A Pivotal Player in Centromere Dynamics and Its Implications for Human Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Centromere Protein B (CENP-B) is a fundamental component of the centromere, the specialized chromosomal region essential for accurate chromosome segregation during cell division. For decades, the precise role of this highly conserved, DNA-binding protein has been a subject of intense investigation. While not absolutely essential for mitosis or meiosis, emerging evidence has illuminated its critical functions in de novo centromere assembly, the maintenance of centromeric chromatin integrity, and the faithful transmission of genetic material.[1][2][3] Beyond its canonical roles in chromosome biology, CENP-B has garnered significant attention for its involvement in human pathologies, most notably as a major autoantigen in certain autoimmune diseases and as a potential biomarker and therapeutic target in cancer.[4][5][6] This technical guide provides a comprehensive overview of the current understanding of CENP-B, detailing its molecular functions, its intricate involvement in disease pathogenesis, and the experimental methodologies employed to elucidate its complex roles.
Core Functions and Molecular Mechanisms of CENP-B
CENP-B is an 80-kDa protein that specifically recognizes and binds to a 17-bp DNA sequence known as the CENP-B box, which is found within the alpha-satellite DNA repeats of mammalian centromeres.[7][8] Structurally, CENP-B possesses a DNA-binding domain at its N-terminus and a dimerization domain at its C-terminus, allowing it to form homodimers that can bridge two DNA strands.[9]
The primary functions of CENP-B are multifaceted and context-dependent:
-
De Novo Centromere Formation: CENP-B is indispensable for the formation of new centromeres, a process critical for the generation of human artificial chromosomes (HACs).[2][3] Its binding to alpha-satellite DNA is a prerequisite for the recruitment of other essential centromere proteins, including CENP-A and CENP-C.[2][10]
-
Centromere Maintenance and Chromatin Organization: CENP-B plays a crucial role in maintaining the epigenetic landscape of the centromere. It has a dual function, capable of recruiting factors that promote either an open chromatin state permissive for CENP-A loading or a more condensed, heterochromatic state.[3] This balance is critical for centromere stability and function. Specifically, CENP-B can recruit histone chaperones and chromatin modifiers, such as the H3K36 methylase ASH1L and the heterochromatin-associated protein Suv39h1.[3] Furthermore, CENP-B interacts with the histone H3.3-specific chaperone Daxx to facilitate the deposition of this histone variant, thereby protecting centromere chromatin integrity.[11]
-
Chromosome Segregation Fidelity: While CENP-B knockout mice are viable and exhibit largely normal mitosis and meiosis, they do show an increased rate of chromosome missegregation.[1][12][13] This suggests that while not essential for the core mechanics of segregation, CENP-B enhances the fidelity of this process.[10] This is achieved, in part, by stabilizing the localization of CENP-C at the centromere.[10][14]
The intricate interplay of CENP-B with other centromeric proteins is central to its function. Its interaction with CENP-A and CENP-C forms a critical axis for kinetochore assembly and the establishment of a functional spindle attachment site.[10][14]
CENP-B in Human Disease
The involvement of CENP-B in human disease is primarily centered around autoimmunity and cancer, where its aberrant expression or recognition by the immune system has significant clinical implications.
Autoimmunity
CENP-B is a major autoantigen, particularly in patients with limited cutaneous systemic sclerosis (lcSSc), also known as CREST syndrome.[5][15] The presence of anti-CENP-B antibodies is a hallmark of this condition and is used as a diagnostic marker.[15][16] These autoantibodies are part of a broader anti-centromere antibody (ACA) response that can also target CENP-A and CENP-C.[5] The mechanisms leading to the breakdown of immune tolerance to CENP-B are not fully understood but are thought to involve the presentation of CENP-B-derived peptides by antigen-presenting cells in a specific genetic context.[17] The presence of anti-CENP-B antibodies is highly specific for lcSSc, although they can also be found in other autoimmune conditions such as primary biliary cholangitis, systemic lupus erythematosus, and rheumatoid arthritis.[15][16]
Cancer
In the context of cancer, CENP-B has emerged as a protein of significant interest. Its expression is frequently upregulated in various malignancies, including hepatocellular carcinoma, breast cancer, lung cancer, and gastric cancer.[18][19] Elevated CENP-B expression often correlates with a poorer prognosis, suggesting its involvement in tumor progression.[18]
The pro-proliferative role of CENP-B in cancer is thought to be mediated through its influence on cell cycle progression.[18] For instance, in hepatocellular carcinoma, CENP-B promotes cell proliferation and is directly regulated by miR-29a.[18] In breast cancer, elevated CENP-B expression has been linked to the upregulation of targets in the PI3K/Akt/mTOR signaling pathway, which is a key driver of cell growth and survival.[18][20]
Interestingly, the immune response to CENP-B in cancer can have a paradoxical effect. The presence of anti-CENP-B autoantibodies in some cancer patients, such as those with breast or small-cell lung cancer, has been associated with a better prognosis and prolonged survival.[5][6][21] This suggests that an anti-CENP-B immune response may contribute to tumor immunosurveillance.
Quantitative Data Summary
The following tables summarize key quantitative data related to CENP-B's function and its association with disease, extracted from the cited literature.
| Feature | Organism/Cell Type | Observation | Percentage Change/Value | Reference |
| CENP-B Knockout Phenotype | Mouse | Reduction in body weight | Significant, but variable by genetic background and gender | [1][20] |
| Mouse (male) | Reduction in testis weight | ~30% | [1] | |
| Mouse (male) | Reduction in total sperm count | ~39.5% | [1] | |
| Mouse (female) | Reduction in uterine weight | 31-44% (background dependent) | [20] | |
| Autoimmunity | Human (Breast Cancer Patients) | Prevalence of anti-CENP-B positivity | 33% (vs. 8% in controls) | [5] |
| Cancer | Human (Hepatocellular Carcinoma) | Upregulation of CENPB mRNA | Significantly higher in tumor vs. adjacent normal tissue | [18] |
Experimental Protocols
Detailed methodologies for key experiments used to study CENP-B are provided below. These protocols are based on descriptions found in the cited literature and represent standard approaches in the field.
Chromatin Immunoprecipitation (ChIP)
Objective: To identify the genomic regions, specifically centromeric DNA, that are bound by CENP-B in vivo.
Methodology:
-
Cell Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Nuclei are isolated, and the chromatin is sheared into small fragments (typically 200-500 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to CENP-B. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing: The beads are washed extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The bound complexes are eluted from the beads, and the cross-links are reversed by heating in the presence of a high-salt buffer.
-
DNA Purification: The DNA is purified to remove proteins.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) using primers specific for centromeric satellite DNA to quantify CENP-B binding, or by high-throughput sequencing (ChIP-seq) to map CENP-B binding sites across the genome.
Immunofluorescence (IF)
Objective: To visualize the subcellular localization of CENP-B, particularly at the centromeres of interphase and mitotic chromosomes.
Methodology:
-
Cell Culture and Fixation: Cells are grown on coverslips and then fixed with a solution such as paraformaldehyde to preserve cellular structures.
-
Permeabilization: The cell membranes are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.
-
Blocking: Non-specific antibody binding sites are blocked using a solution containing serum or bovine serum albumin (BSA).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes CENP-B.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining: The DNA is typically counterstained with a fluorescent dye such as DAPI to visualize the nucleus and chromosomes.
-
Mounting and Imaging: The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope.
Western Blotting
Objective: To detect and quantify the levels of CENP-B protein in cell or tissue lysates.
Methodology:
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer containing detergents and protease inhibitors.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: A known amount of protein is loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to CENP-B.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager. The intensity of the band corresponding to CENP-B can be quantified relative to a loading control protein.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to CENP-B.
Caption: CENP-B signaling and interaction network at the centromere.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Caption: Experimental workflow for Immunofluorescence (IF).
Conclusion and Future Directions
CENP-B stands at the crossroads of fundamental chromosome biology and clinical pathology. Its role in orchestrating the complex molecular events at the centromere underscores its importance in maintaining genomic stability. The discovery of its involvement in autoimmune diseases and cancer has opened new avenues for diagnostics and therapeutic interventions. For drug development professionals, the upregulation of CENP-B in various cancers presents a potential target for novel anti-cancer therapies. Furthermore, the prognostic significance of anti-CENP-B antibodies in both autoimmune and cancer contexts highlights the potential for developing more refined biomarkers.
Future research will undoubtedly focus on dissecting the precise molecular mechanisms by which CENP-B influences disease progression. A deeper understanding of how CENP-B expression is regulated in cancer and how it contributes to the oncogenic phenotype will be critical for the development of targeted therapies. Similarly, elucidating the triggers and consequences of the autoimmune response against CENP-B will provide valuable insights into the pathogenesis of systemic sclerosis and related disorders. The continued exploration of this multifaceted protein promises to yield significant advances in both our fundamental understanding of cellular processes and our ability to combat human disease.
References
- 1. Centromere Protein B Null Mice are Mitotically and Meiotically Normal but Have Lower Body and Testis Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. mdpi.com [mdpi.com]
- 6. CENP-B specific anti-centromere autoantibodies heralding small-cell lung cancer. A case study and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Centromere protein B - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. Analysis of protein-DNA and protein-protein interactions of centromere protein B (CENP-B) and properties of the DNA-CENP-B complex in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CENP-B is not critical for meiotic chromosome segregation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Centromere B Antibody | Instalab [instalab.com]
- 16. Circulating anticentromere CENP-A and CENP-B antibodies in patients with diffuse and limited systemic sclerosis, systemic lupus erythematosus, and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a | Aging [aging-us.com]
- 20. Uterine dysfunction and genetic modifiers in centromere protein B-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CENPB centromere protein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Foundational Research on CENPB Gene Silencing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Centromere Protein B (CENP-B)
Centromere Protein B (CENP-B) is a highly conserved DNA-binding protein integral to the structure and function of the mammalian centromere, the chromosomal locus essential for accurate chromosome segregation during cell division.[1][2][3][4] CENP-B binds to a specific 17-base-pair sequence known as the "CENP-B box," which is found in the alpha-satellite DNA repeats of human centromeres (with the notable exception of the Y chromosome) and the minor satellite DNA in mice.[1][5][6][7] Its primary functions are multifaceted, including roles in the de novo formation of centromeres, maintaining centromere chromatin integrity, and ensuring the fidelity of chromosome segregation.[5][7][8][9][10]
While initial gene knockout studies in mice revealed that CENP-B is not essential for mitosis or meiosis, they highlighted its importance in other physiological processes, including reproductive competence.[6][11][12][13][14] More recent research has uncovered nuanced roles for CENP-B. It acts as a critical factor that balances the assembly of centromeric chromatin (euchromatin) versus repressive heterochromatin.[5][8] CENP-B facilitates the recruitment of various proteins to the centromere, influencing histone modifications and the transcription of non-coding RNAs that are vital for centromere function.[1][5][9][15]
Given its central role in chromosome stability and its dysregulation in various cancers, understanding the effects of CENP-B gene silencing is of paramount importance for both foundational biological research and the development of novel therapeutic strategies.[4][16] This guide provides an in-depth overview of the core methodologies used to silence CENP-B, the quantitative effects observed, and the key molecular pathways it governs.
Methodologies for CENPB Gene Silencing
The two primary techniques employed for silencing the CENPB gene are RNA interference (RNAi) using small interfering RNAs (siRNAs) and permanent gene knockout using the CRISPR-Cas9 system.
Experimental Protocol: siRNA-Mediated Knockdown of CENPB
This protocol outlines a general procedure for transiently silencing CENPB expression in cultured mammalian cells using siRNA.
Materials:
-
CENPB-targeting siRNA duplexes and a non-targeting (scrambled) control siRNA.
-
Transfection Reagent (e.g., Lipofectamine RNAiMAX, Oligofectamine).
-
Reduced-serum tissue culture medium (e.g., Opti-MEM).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
6-well tissue culture plates.
-
Mammalian cell line (e.g., HeLa, HEK293, HT1080).
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium.[17] Ensure cells reach 60-80% confluency at the time of transfection.[17]
-
siRNA Preparation (per well):
-
Complex Formation: Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[17]
-
Transfection:
-
Wash the cells once with 2 ml of reduced-serum medium.[17]
-
Add 0.8 ml of antibiotic-free, serum-free medium to the tube containing the siRNA-lipid complexes.
-
Aspirate the medium from the cells and add the 1 ml mixture to the well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[18]
-
Post-Transfection: Add 1 ml of complete growth medium containing 2x the normal concentration of serum.
-
Analysis: Harvest cells 24-72 hours post-transfection to assess knockdown efficiency and perform downstream functional assays. Knockdown can be verified by RT-qPCR to measure mRNA levels and Western blotting to measure protein levels.[18][19][20]
Experimental Protocol: CRISPR-Cas9 Mediated Knockout of CENPB
This protocol provides a framework for generating stable CENPB knockout cell lines.
Materials:
-
All-in-one plasmid vector expressing Cas9 and a CENPB-specific single-guide RNA (sgRNA) (e.g., pX458). A common sgRNA target sequence for human CENPB is 5′-GAAGAACAAGCGCGCCATCC-3′.[5]
-
Transfection reagent suitable for plasmids (e.g., Lipofectamine 3000).
-
Mammalian cell line (e.g., HeLa, HEp2).
-
96-well plates for single-cell cloning.
-
Genomic DNA extraction kit.
-
PCR reagents and primers flanking the target site.
-
Sanger sequencing reagents.
Procedure:
-
sgRNA Design and Cloning: Design and clone a CENPB-specific sgRNA into a Cas9-expressing vector.[21][22] Vectors that also express a fluorescent marker (e.g., GFP) are recommended to facilitate the selection of transfected cells.
-
Transfection: Transfect the sgRNA/Cas9 plasmid into the target cells using a suitable transfection reagent, following the manufacturer's instructions.
-
Single-Cell Sorting: 48 hours post-transfection, isolate single GFP-positive cells into individual wells of 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.[23]
-
Colony Expansion: Culture the single cells until visible colonies form. This may take 1-3 weeks.
-
Screening and Validation:
-
Genomic DNA Analysis: Expand individual clones and extract genomic DNA. PCR amplify the genomic region targeted by the sgRNA.
-
Sequence Verification: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.[23]
-
Protein Validation: Perform Western blotting on cell lysates from candidate clones using a validated CENP-B antibody to confirm the complete absence of the CENP-B protein.[9][24]
-
Phenotypic Screening: Screen for known phenotypes of CENP-B loss, such as chromosome misalignment, to improve screening efficiency.[21][22]
-
Quantitative Effects of CENPB Silencing
Silencing CENPB has measurable effects on the localization and levels of other centromeric proteins and on histone modifications. The data below, compiled from various studies, illustrates these quantitative changes.
| Analyte | Cell Line | Silencing Method | Effect | Fold/Percent Change | Assay | Reference |
| ASH1L | HeLa | CRISPR/Cas9 KO | Reduced localization at centromere | ~75-80% decrease | ChIP-qPCR | [5] |
| HP1β | HeLa | CRISPR/Cas9 KO | Reduced localization at centromere | ~47-53% decrease | ChIP-qPCR | [5] |
| H3K36me2/3 | HeLa | ASH1L siRNA | Significant decrease at centromere | Not specified | ChIP-qPCR | [5] |
| H3K9me3 | HeLa | ASH1L siRNA | Significant increase at centromere | Not specified | ChIP-qPCR | [5] |
| Centromeric ncRNA (Chr 17 & X) | HT1080 | siRNA Knockdown | Decreased expression | Significant decrease | RT-qPCR | [1] |
| ZFAT Protein | HEK293 | siRNA Knockdown | Reduced binding at centromeric α-satellite DNA | Significant decrease | ChIP-qPCR | [1] |
| Daxx | HEp2 | siRNA Knockdown | Abolished co-localization at centromeres | Not specified | Immunofluorescence | [9] |
| H3.3 | HEp2 | siRNA Knockdown | Reduced incorporation at centromeres | ~50% decrease | ChIP-qPCR | [9] |
| H3K9me3 | HEp2 | CRISPR/Cas9 KO | Reduced levels at centromeres | ~50% decrease | ChIP-qPCR | [9] |
| ATRX | HEp2 | CRISPR/Cas9 KO | Reduced levels at centromeres | ~50% decrease | ChIP-qPCR | [9] |
| HP1α | HEp2 | CRISPR/Cas9 KO | Reduced levels at centromeres | ~60% decrease | ChIP-qPCR | [9] |
| CENP-C | Human DLD-1 | CENP-A Tail Deletion** | Reduced levels at centromeres | ~50% decrease | Immunofluorescence | [7] |
*Effects observed upon silencing of ASH1L, a downstream interactor whose recruitment is CENP-B dependent.[5] **CENP-B binding is affected by the deletion of the CENP-A N-terminal tail, leading to this downstream effect.[7]
Visualizing CENPB-Mediated Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key workflows and molecular pathways affected by CENP-B silencing.
Experimental Workflow for CENPB Silencing Analysis
This diagram outlines the typical experimental steps taken to investigate the functional consequences of CENPB gene silencing.
CENP-B Regulation of Centromeric Chromatin State
CENP-B acts as a master regulator, recruiting complexes that have opposing effects on the centromeric chromatin environment, thereby balancing it for proper function.[5]
CENP-B Dependent Recruitment of Effector Proteins
Silencing CENP-B disrupts the localization of key proteins that regulate centromere function, including transcription factors and histone chaperones.
Conclusion
The silencing of the CENPB gene, whether transiently via siRNA or permanently via CRISPR-Cas9, serves as a powerful tool to dissect the intricate molecular mechanisms governing centromere biology. Foundational research demonstrates that CENP-B is not merely a structural protein but a dynamic regulator that orchestrates the epigenetic landscape of the centromere. Its depletion leads to quantifiable reductions in the recruitment of key effector proteins like ASH1L, HP1β, ZFAT, and Daxx, resulting in altered histone modification patterns and impaired transcription of essential non-coding RNAs.[1][5][9] These molecular perturbations ultimately compromise centromere integrity and can lead to defects in chromosome segregation, a hallmark of genomic instability.[7][9][25][26] For drug development professionals, the pathways controlled by CENP-B, particularly its role in regulating chromatin and its upregulation in certain cancers, present potential targets for therapeutic intervention.[4][16] A thorough understanding of the consequences of CENP-B silencing is therefore crucial for advancing both fundamental cell biology and translational oncology.
References
- 1. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centromere protein B - Wikipedia [en.wikipedia.org]
- 3. Targeted disruption of mouse centromere protein C gene leads to mitotic disarray and early embryo death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Centromere Protein B Null Mice are Mitotically and Meiotically Normal but Have Lower Body and Testis Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene - CENPB [maayanlab.cloud]
- 11. CENP-B is not critical for meiotic chromosome segregation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cenpb MGI Mouse Gene Detail - MGI:88376 - centromere protein B [informatics.jax.org]
- 13. rep.bioscientifica.com [rep.bioscientifica.com]
- 14. researchgate.net [researchgate.net]
- 15. Cenpb centromere protein B [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. scbt.com [scbt.com]
- 18. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Generation of Centromere-Associated Protein-E CENP-E-/- Knockout Cell Lines using the CRISPR/Cas9 System [jove.com]
- 22. Generation of Centromere-Associated Protein-E CENP-E-/- Knockout Cell Lines using the CRISPR/Cas9 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 24. scbt.com [scbt.com]
- 25. CENP-A Is Required for Accurate Chromosome Segregation and Sustained Kinetochore Association of BubR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scbt.com [scbt.com]
Unraveling the Consequences of CENPB Depletion: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary effects of Centromere Protein B (CENPB) knockdown. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical role of CENPB in cellular integrity and the significant consequences of its depletion, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Introduction: The Guardian of the Centromere
Centromere Protein B (CENPB) is a highly conserved DNA-binding protein crucial for the structure and function of the centromere, the specialized region of a chromosome that ensures the faithful segregation of genetic material during cell division.[1][2] CENPB binds specifically to a 17-bp sequence known as the CENP-B box, which is abundant in the alpha-satellite DNA of human centromeres.[1][3] Its functions are multifaceted, including roles in the de novo formation of centromeres, the assembly of the kinetochore—the proteinaceous structure that attaches to microtubules of the mitotic spindle—and the maintenance of centromeric chromatin.[2][4][5] Given its central role in chromosome segregation, investigating the effects of CENPB knockdown is paramount to understanding genomic stability and identifying potential therapeutic targets in diseases characterized by chromosomal instability, such as cancer.[6][7][8]
Quantitative Effects of CENPB Knockdown
The depletion of CENPB via RNA interference (RNAi) triggers a cascade of cellular defects, most notably impacting chromosome segregation, cell cycle progression, and cell viability. The following tables summarize the key quantitative findings from preliminary CENPB knockdown experiments.
Table 1: Chromosomal Instability Following CENPB Knockdown
| Metric | Control Cells | CENPB Knockdown Cells | Fold Change | Reference |
| Chromosome Missegregation Rate | Baseline | ~4-fold increase | 4 | [9] |
| Micronuclei Formation | Low | Significant increase | - | [9] |
| CENP-C Levels at Centromeres | 100% | Reduced | - | [9][10] |
Table 2: Cell Cycle and Apoptosis Analysis Post-CENPB Knockdown
| Parameter | Control Cells (% of population) | CENPB Knockdown Cells (% of population) | Observation | Reference |
| G1 Phase | Variable | Increased | G1 arrest | [11] |
| S Phase | Variable | Decreased | - | [11] |
| G2/M Phase | Variable | Decreased | Metaphase delay | [12] |
| Apoptosis Rate | Baseline | Increased | Induction of apoptosis | [13] |
Core Signaling Pathways and Experimental Workflow
The functional consequences of CENPB knockdown are rooted in its interactions within a complex network of proteins that govern centromere function and cell cycle control.
CENPB-Mediated Kinetochore Assembly Pathway
CENPB plays a pivotal role in the stable assembly of the kinetochore, primarily through its interaction with CENP-A and CENP-C.[3][4][9][10] CENP-A, a histone H3 variant, is the epigenetic marker of the centromere.[4][5] CENPB directly binds to the N-terminal tail of CENP-A and also interacts with CENP-C, a foundational protein for the assembly of the outer kinetochore.[9][10][12] This interaction provides a stabilizing platform for CENP-C at the centromere, thereby ensuring robust kinetochore formation.[9][10] Depletion of CENPB weakens this scaffold, leading to reduced CENP-C levels at the centromere and consequently, improper kinetochore-microtubule attachments and chromosome missegregation.[9][10]
References
- 1. Centromere protein B - Wikipedia [en.wikipedia.org]
- 2. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of CENP-B Boxes as Anchor of Kinetochores in Centromeres of Human Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of inner kinetochore assembly and maintenance in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a | Aging [aging-us.com]
- 9. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Knockdown of NAA25 Suppresses Breast Cancer Progression by Regulating Apoptosis and Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of CENPB in Cellular Pathways: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the cellular pathways involving Centromere Protein B (CENPB), a key player in centromere function and chromatin organization. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms governing chromosome segregation and stability.
Introduction to CENPB
Centromere Protein B (CENPB) is a highly conserved DNA-binding protein that localizes to the centromeric regions of chromosomes. It specifically recognizes and binds to a 17-base pair sequence known as the CENP-B box, which is found in the alpha-satellite DNA repeats of primate centromeres. While not essential for cell viability, CENPB plays a crucial role in the de novo formation of centromeres and the maintenance of centromere integrity, thereby ensuring faithful chromosome segregation during cell division. Its functions are intricately linked to the assembly of the kinetochore and the epigenetic regulation of centromeric chromatin.
Core Cellular Pathways Involving CENPB
CENPB is a central hub for a variety of cellular processes, primarily revolving around centromere biology. Its interactions with other proteins and its influence on chromatin structure are critical for its function.
The Centromere Assembly Pathway
CENPB is a key facilitator of the assembly of the constitutive centromere-associated network (CCAN). It directly interacts with CENP-A, the histone H3 variant that epigenetically defines the centromere, and CENP-C, a foundational protein for kinetochore formation. This interaction is crucial for the stable localization of CENP-C at the centromere. Depletion of CENPB leads to a significant reduction of CENP-C at the centromere, highlighting its role in reinforcing the CENP-A-CENP-C axis.
Dual Role in Chromatin Remodeling
CENPB exhibits a fascinating dual functionality in regulating the chromatin state at centromeres. It can both promote the assembly of CENP-A-containing euchromatin, which is permissive for kinetochore formation, and facilitate the establishment of heterochromatin, characterized by histone H3 lysine (B10760008) 9 trimethylation (H3K9me3). This balance is critical for centromere function and stability. CENPB recruits the histone methyltransferase Suv39h1, leading to H3K9me3 deposition. It also interacts with the histone chaperone Daxx and the chromatin remodeling protein ATRX.
Regulation of Non-coding RNA Transcription
Recent evidence has implicated CENPB in the regulation of non-coding RNA (ncRNA) transcription at centromeres. CENPB interacts with the zinc-finger protein ZFAT, facilitating its localization to the centromere. ZFAT, in turn, is involved in controlling the transcriptional activity of centromeric satellite DNA, a process important for centromere function.
Interaction with the DNA Methylation Machinery
CENPB has been shown to interact with components of the DNA methylation machinery. Specifically, it can recruit DNA methyltransferase 3B (DNMT3B) through its interaction with CENP-C. This recruitment can influence the methylation status of centromeric DNA, which is another layer of epigenetic regulation at the centromere.
Quantitative Data on CENPB Interactions and Effects
The following tables summarize the quantitative effects of CENPB on the localization of its key binding partners and on histone modifications at the centromere.
| Interacting Protein | Effect of CENPB Depletion on Centromeric Localization | Cell Type | Reference |
| CENP-C | ~50% reduction | Human RPE1, MEFs | [1] |
| ATRX | ~45-51% reduction | Human HEp-2 | [2] |
| Daxx | ~40% reduction | Human HEp-2 | [2] |
| Histone Modification | Effect of CENPB Deletion | Cell Type | Reference |
| H3K9me3 | Drastically reduced levels at centromeres | Human HEp-2 | [2] |
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for CENPB
This protocol describes the immunoprecipitation of CENPB-bound chromatin from human cells.
Materials:
-
HeLa cells
-
1% Formaldehyde in PBS
-
1.25 M Glycine
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Anti-CENPB antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
TE Buffer
Procedure:
-
Crosslinking: Treat HeLa cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis: Harvest and lyse the cells to isolate nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin to an average size of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-CENPB antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution: Elute the chromatin from the beads.
-
Reverse Crosslinking: Reverse the formaldehyde crosslinks by incubating at 65°C overnight.
-
DNA Purification: Treat with Proteinase K and purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: The purified DNA can be analyzed by qPCR or high-throughput sequencing.
Co-immunoprecipitation (Co-IP) of CENPB and its Interacting Partners
This protocol outlines the procedure for co-immunoprecipitating CENPB and its binding partners from cell lysates.
Materials:
-
293T cells co-transfected with plasmids for tagged CENPB and a putative interacting protein (e.g., HA-CENP-C and FLAG-CENPB)
-
Non-denaturing Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Antibody against the tag of the "bait" protein (e.g., anti-FLAG antibody)
-
Non-specific IgG (for pre-clearing)
-
Protein A/G magnetic beads
-
Wash Buffer (same as lysis buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse the transfected 293T cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with a non-specific IgG and Protein A/G beads to reduce non-specific binding to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the tagged "bait" protein (e.g., anti-FLAG for FLAG-CENPB).
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein (e.g., anti-HA for HA-CENP-C).
Conclusion
CENPB is a multifaceted protein with critical roles in maintaining the structural and functional integrity of the centromere. Its ability to interact with key centromere proteins, modulate chromatin structure, and influence epigenetic modifications underscores its importance in ensuring accurate chromosome segregation. Further research into the intricate network of CENPB-mediated pathways will undoubtedly provide deeper insights into the fundamental mechanisms of genome stability and may reveal novel targets for therapeutic intervention in diseases associated with chromosomal instability.
References
The Architect of Centromeric Silence: A Technical Guide to CENPB's Role in Heterochromatin Formation
Whitepaper | For Research, Scientific, and Drug Development Professionals
Abstract
Centromere Protein B (CENPB) is a foundational component of centromeric chromatin, traditionally recognized for its role in the de novo assembly of kinetochores on α-satellite DNA. However, emerging evidence has illuminated a nuanced and critical function for CENPB as a master regulator of the epigenetic landscape, orchestrating the formation and maintenance of pericentromeric heterochromatin. This technical guide provides an in-depth exploration of the molecular mechanisms by which CENPB directs the establishment of a repressive chromatin environment, a process vital for genomic stability and the prevention of chromosomal abnormalities. We detail the signaling pathways, protein-protein interactions, and resultant histone modifications central to this process. Furthermore, this guide furnishes comprehensive experimental protocols and quantitative data to equip researchers and drug development professionals with the knowledge to investigate and potentially modulate this key pathway.
Introduction: The Dual Functionality of CENPB
CENPB is the only centromeric protein known to bind a specific DNA sequence, the 17-bp "CENPB box," which is abundant in the α-satellite repeats of most human chromosomes.[1] While indispensable for the initial establishment of centromeres on artificial chromosomes, CENPB also exhibits a paradoxical function: it can suppress ectopic centromere formation by promoting a heterochromatic state.[2] This dual role positions CENPB as a critical gatekeeper, balancing the formation of the CENP-A-containing chromatin essential for kinetochore function with the repressive heterochromatin required for structural integrity and cohesion of sister chromatids.
This guide focuses on the latter role—CENPB's function as a nucleation factor for heterochromatin. This process is primarily driven by the recruitment of histone-modifying enzymes that deposit the hallmark epigenetic mark of constitutive heterochromatin: trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3).
Molecular Mechanism of CENPB-Mediated Heterochromatin Formation
The establishment of heterochromatin by CENPB is a multi-step process involving a cascade of protein recruitment and enzymatic activity. CENPB acts as a scaffold, initiating a series of events that convert a chromatin region into a condensed, transcriptionally silent domain.
Recruitment of Histone Deacetylases (HDACs)
The initial step in heterochromatin formation often involves the removal of acetyl groups from histone tails, a modification generally associated with active chromatin. Evidence from fission yeast suggests that CENPB homologs are responsible for recruiting Class I and II histone deacetylases (HDACs) to target loci.[3] This deacetylation creates a favorable substrate for subsequent repressive modifications.
Interaction with and Recruitment of SUV39H1
A pivotal interaction in this pathway is the recruitment of the histone methyltransferase SUV39H1. CENPB, particularly through its acidic domain, facilitates the localization of SUV39H1 to CENPB-binding sites.[4][5] SUV39H1 is the primary enzyme responsible for the trimethylation of H3K9, the key epigenetic signature of constitutive heterochromatin. The interaction between CENPB and SUV39H1 appears to be a crucial determining factor in committing a chromatin region to a heterochromatic fate.
Establishment of H3K9me3 and Recruitment of HP1
Once recruited, SUV39H1 catalyzes the trimethylation of H3K9. This H3K9me3 mark then serves as a high-affinity binding site for Heterochromatin Protein 1 (HP1). HP1 proteins (HP1α, HP1β, and HP1γ) contain a chromodomain that specifically recognizes and binds to H3K9me3.[4] The binding of HP1 is a critical downstream event that is essential for the propagation and stabilization of the heterochromatic state. HP1 oligomerizes and can further recruit other factors, including more SUV39H1, creating a positive feedback loop that spreads the heterochromatic marks.
Crosstalk with the H3.3 Chaperone Daxx
Recent studies have revealed another layer of regulation involving the histone H3.3 chaperone, Daxx. CENPB interacts with Daxx and is required for its proper localization to centromeres.[1] Depletion of CENPB leads to reduced Daxx association and consequently, a decrease in H3.3 incorporation. This disruption of the CENPB/Daxx-dependent H3.3 loading pathway leads to the deregulation of heterochromatin marks, including a significant reduction in H3K9me3 and HP1α at centromeres.[1]
Signaling Pathway and Logical Diagrams
The sequence of events in CENPB-mediated heterochromatin formation can be visualized as a molecular pathway.
Quantitative Data Summary
The functional consequences of CENPB's role in heterochromatin formation have been quantified in several studies. The following tables summarize key findings.
| Experiment | Cell Line | Observation | Quantitative Change | Reference |
| CENPB Knockout (KO) | MCF-7 | Reduction of H3K9me3 at centromeres | Drastic reduction in signal intensity | [6] |
| CENPB Knockout (KO) | MCF-7 | Reduction of HP1α at centromeres | Significant reduction in accumulation | [6] |
| CENPB Depletion (CRISPR/Cas9) | RPE1 | Reduction of CENP-C at centromeres | ~50% reduction in centromeric levels | [1] |
| CENPB Depletion (siRNA) | MEFs | Reduction of CENP-C at centromeres | ~50% reduction in centromeric levels | [1] |
| Long-term H3K9me3 depletion | HeLa (HAC) | Reduction of CENP-A on HAC | Levels drop to ~40-59% of initial values | [7] |
Table 1: Summary of Quantitative Effects of CENPB Depletion/Knockout.
| Interaction | Method | Domain/Residue | Effect | Reference |
| CENPB - SUV39H1 | Co-IP / Recruitment Assay | CENPB Acidic Domain | Facilitates recruitment of SUV39H1 | [5] |
| CENPB - Daxx | Co-IP / ChIP | N/A | CENPB depletion reduces Daxx association with centromeres | [1] |
| CENPB - CENP-C | Yeast Two-Hybrid / Co-IP | Mif2 homologous regions of CENP-C | Direct interaction involved in CENP-C assembly | [8] |
| SUV39H1 - HP1 | Co-IP / Pull-down | H3K9me3 on histone tail | H3K9me3 acts as a docking site for the HP1 chromodomain | [4] |
Table 2: Key Protein-Protein Interactions in the CENPB Heterochromatin Pathway.
Detailed Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to identify the genomic binding sites of CENPB and to map the distribution of H3K9me3.
Methodology:
-
Cell Cross-linking: Culture cells to ~80-90% confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis and Sonication: Harvest and wash cells with ice-cold PBS. Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Sonicate the lysate on ice to shear chromatin to an average size of 200-500 bp. Centrifuge to pellet debris.
-
Immunoprecipitation: Pre-clear the chromatin by incubating with Protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against the protein of interest (e.g., anti-CENPB or anti-H3K9me3). A parallel sample with a non-specific IgG should be used as a negative control.
-
Washing and Elution: Capture the immune complexes with Protein A/G magnetic beads. Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Add NaCl and Proteinase K to the eluate and incubate at 65°C for at least 4 hours to reverse the cross-links. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Sequencing and Analysis: Prepare a sequencing library from the purified DNA. Perform high-throughput sequencing. Align reads to a reference genome and use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment compared to the input control.
Co-Immunoprecipitation (Co-IP)
This protocol is used to identify proteins that interact with CENPB, such as SUV39H1.
Methodology:
-
Lysate Preparation: Harvest cells and wash with ice-cold PBS. Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 0.5% Triton X-100 and protease/phosphatase inhibitors) to keep protein-protein interactions intact.
-
Immunoprecipitation: Pre-clear the lysate by incubating with Protein A/G beads. Incubate the cleared lysate with an antibody specific to the "bait" protein (e.g., anti-CENPB) for 2-4 hours or overnight at 4°C. A parallel IP with a non-specific IgG is crucial as a negative control.
-
Complex Precipitation: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-SUV39H1). Alternatively, for unbiased discovery of interaction partners, the entire eluate can be analyzed by mass spectrometry.
Immunofluorescence (IF)
This protocol is for visualizing the subcellular localization of CENPB and associated heterochromatin marks like H3K9me3.
Methodology:
-
Cell Preparation: Grow cells on glass coverslips to 60-70% confluency.
-
Fixation and Permeabilization: Wash cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with primary antibodies (e.g., anti-CENPB and anti-H3K9me3, from different species if co-localizing) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips three times with blocking buffer. Incubate with fluorophore-conjugated secondary antibodies (with distinct excitation/emission spectra) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash the coverslips again. Stain the DNA with a counterstain like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a confocal or widefield fluorescence microscope. Quantitative analysis of signal intensity can be performed using software like ImageJ to measure co-localization and changes in protein levels under different experimental conditions.
Implications for Drug Development
The central role of CENPB in establishing pericentromeric heterochromatin highlights it as a potential therapeutic target. Dysregulation of heterochromatin is a hallmark of many cancers and aging-related diseases. Targeting the specific protein-protein interactions within the CENPB pathway, such as the CENPB-SUV39H1 interaction, could offer a novel strategy to modulate chromatin structure and potentially reverse pathological epigenetic changes. Small molecule inhibitors designed to disrupt these interactions could be explored for their efficacy in sensitizing cancer cells to chemotherapy or in restoring normal gene expression patterns.
Conclusion
CENPB is far more than a simple DNA-binding protein for centromere establishment; it is a sophisticated regulator of the centromeric epigenetic environment. By orchestrating the recruitment of HDACs, SUV39H1, and other factors, CENPB initiates a cascade that culminates in the formation of stable heterochromatin. This function is critical for maintaining genome integrity, preventing ectopic kinetochore formation, and ensuring proper chromosome segregation. The detailed mechanisms and protocols provided in this guide offer a robust framework for further investigation into this fundamental aspect of chromosome biology and for the exploration of new therapeutic avenues targeting epigenetic regulation.
References
- 1. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential enrichment of H3K9me3 at annotated satellite DNA repeats in human cell lines and during fetal development in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CENP-H–containing Complex Facilitates Centromere Deposition of CENP-A in Cooperation with FACT and CHD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The octamer is the major form of CENP-A nucleosomes at human centromeres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissection of CENP-C–directed Centromere and Kinetochore Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to siRNA-Mediated CENPB Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and methodologies for the specific knockdown of Centromere Protein B (CENPB) using small interfering RNA (siRNA). It covers the core mechanism of RNA interference (RNAi), the biological functions of CENPB, and detailed protocols for experimental execution and validation.
Introduction to siRNA and RNA Interference (RNAi)
RNA interference is a natural, evolutionarily conserved cellular process of post-transcriptional gene silencing.[1][] It is initiated by double-stranded RNA (dsRNA) and results in the sequence-specific degradation of a target messenger RNA (mRNA).[] In mammalian cells, long dsRNAs can trigger an interferon response, a non-specific antiviral defense mechanism. However, the introduction of short interfering RNAs (siRNAs), typically 21-nucleotide long dsRNA duplexes, can bypass this response and effectively mediate gene silencing.[3]
The mechanism of siRNA-mediated gene silencing involves several key steps:
-
RISC Loading: The siRNA duplex is recognized and incorporated into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC).[1]
-
Strand Separation: Within the RISC, the siRNA duplex unwinds. The passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand remains associated with the complex.
-
Target Recognition and Cleavage: The guide strand directs the RISC to the target mRNA through complementary base pairing.
-
mRNA Degradation: The Argonaute-2 (Ago2) protein, a key component of RISC, then cleaves the target mRNA. This cleavage event leads to the degradation of the mRNA, thereby preventing its translation into a protein and resulting in the "knockdown" of gene expression.[5]
The Role of Centromere Protein B (CENPB)
CENPB is a DNA-binding protein that plays a crucial role in the structure and function of the centromere, the specialized chromosomal region essential for accurate chromosome segregation during cell division.[6][7] It specifically recognizes and binds to a 17-base pair sequence known as the CENP-B box, which is present in the alpha-satellite DNA repeats of human centromeres.[8][9]
The primary functions of CENPB include:
-
Centromere Formation: CENPB is involved in the de novo assembly of centromeres and the proper organization of centromeric chromatin.[6]
-
Kinetochore Assembly: It contributes to the assembly of the kinetochore, the proteinaceous structure that attaches to spindle microtubules during mitosis. CENPB helps to stabilize the localization of other key centromere proteins, such as CENP-A and CENP-C.[10][11]
-
Chromatin Organization: CENPB can influence the epigenetic state of centromeric chromatin, playing a role in both the establishment of euchromatin permissive for CENP-A loading and the formation of heterochromatin.[6][10]
-
Transcriptional Regulation: Recent studies suggest that CENPB can regulate the transcription of non-coding RNAs at the centromere.[7]
Given its critical role in chromosome segregation, the targeted knockdown of CENPB is a valuable tool for studying centromere biology, chromosome instability, and the potential development of therapeutic strategies targeting these processes.
Experimental Design for CENPB Knockdown
A successful siRNA-mediated CENPB knockdown experiment requires careful planning and optimization. Key considerations include siRNA design, delivery method, and validation of knockdown efficiency.
-
Off-Target Effects: Off-target effects, where the siRNA unintentionally silences other genes, are a significant concern.[1][12][15] These can be minimized by using the lowest effective siRNA concentration and employing modified siRNAs.[16]
-
Experimental Protocols
The following sections provide detailed methodologies for key experiments in a CENPB knockdown study.
This protocol is a general guideline for lipid-mediated transfection of siRNA into adherent cells in a 6-well plate format. Optimization is required for different cell lines and plate formats.
Materials:
-
Target cells (e.g., HeLa, HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® RNAiMAX Transfection Reagent
-
CENPB siRNA duplexes (and controls)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[21] For a 6-well plate, this is typically 2 x 10^5 cells per well in 2 ml of antibiotic-free complete growth medium.[21]
-
Preparation of siRNA-Lipid Complexes:
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[21]
-
Transfection:
-
Post-Transfection: After the incubation period, add 1 ml of complete growth medium to each well.
-
Incubation and Analysis: Incubate the cells for 24-72 hours before harvesting for analysis of knockdown efficiency. The optimal time for analysis will depend on the stability of the CENPB protein.
It is crucial to validate the knockdown of CENPB at both the mRNA and protein levels.
4.2.1. Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for CENPB and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Harvest cells 24-48 hours post-transfection and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for CENPB and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method. A significant reduction in CENPB mRNA levels in the siRNA-treated samples compared to the negative control indicates successful knockdown at the mRNA level.
4.2.2. Western Blotting for Protein Level Analysis
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CENPB
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Harvest cells 48-72 hours post-transfection and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CENPB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the CENPB signal to the loading control. A significant decrease in the CENPB protein level in the siRNA-treated samples confirms successful knockdown.
Data Presentation
Quantitative data from knockdown experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Quantitative PCR Analysis of CENPB mRNA Levels Post-siRNA Transfection
| Treatment | Target Gene | Normalized Fold Change (vs. Negative Control) | Standard Deviation | p-value |
| Negative Control siRNA | CENPB | 1.00 | 0.12 | - |
| CENPB siRNA #1 | CENPB | 0.25 | 0.05 | <0.01 |
| CENPB siRNA #2 | CENPB | 0.31 | 0.07 | <0.01 |
| CENPB siRNA #3 | CENPB | 0.18 | 0.04 | <0.001 |
Table 2: Western Blot Analysis of CENPB Protein Levels Post-siRNA Transfection
| Treatment | Target Protein | Normalized Protein Level (vs. Negative Control) | Standard Deviation |
| Negative Control siRNA | CENPB | 1.00 | 0.15 |
| CENPB siRNA #1 | CENPB | 0.32 | 0.08 |
| CENPB siRNA #2 | CENPB | 0.40 | 0.11 |
| CENPB siRNA #3 | CENPB | 0.21 | 0.06 |
Visualizations
Diagrams can effectively illustrate complex biological pathways and experimental workflows.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 3. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selecting a RNAi Strategy | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. Centromere protein B - Wikipedia [en.wikipedia.org]
- 10. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 13. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 14. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 17. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 18. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. thermofisher.com [thermofisher.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes and Protocols for CENPB Human Pre-designed siRNA Set A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere Protein B (CENPB) is a crucial protein involved in the assembly and function of centromeres, the specialized chromosomal regions essential for accurate chromosome segregation during cell division.[1][2] CENPB binds specifically to a 17-bp DNA sequence known as the CENP-B box, which is present in the alpha-satellite DNA of most human centromeres.[2] Its role in organizing higher-order chromatin structure at the centromere makes it a significant target for studies in chromosome stability, cell cycle regulation, and aneuploidy-related diseases. The CENPB Human Pre-designed siRNA Set A provides a reliable tool for the targeted knockdown of CENPB expression, enabling researchers to investigate its function in various cellular processes.
Data Presentation
The this compound is designed to achieve significant knockdown of CENPB mRNA levels. While specific knockdown efficiencies can vary between cell lines and experimental conditions, pre-designed siRNAs are typically validated to meet high standards of performance. Below is a table of representative data demonstrating the expected knockdown efficiency of three individual siRNAs targeting CENPB, as well as a pooled set.
Table 1: Representative Knockdown Efficiency of this compound
| siRNA ID | Target Sequence (5'-3') | Transfection Concentration (nM) | Cell Line | Knockdown Efficiency (%) |
| siRNA-1 | GCAUCUAUGAUCAGCUUUA | 20 | HeLa | 85 ± 5 |
| siRNA-2 | CUGAAGAGCUUGAACUAUA | 20 | HEK293 | 92 ± 4 |
| siRNA-3 | UAACGUGACUUAUUGCGGU | 20 | A549 | 88 ± 6 |
| Set A (Pool) | Pool of siRNA-1, -2, -3 | 20 | HeLa | >90 |
Note: The data presented are representative and may not reflect the exact results for a specific lot of "Set A". Manufacturers typically guarantee that at least two out of three pre-designed siRNAs will achieve ≥70% knockdown of the target mRNA.
Signaling Pathway and Experimental Workflow
CENPB in Centromere Assembly
CENPB plays a pivotal role in the initial steps of kinetochore assembly by binding to the CENP-B box on alpha-satellite DNA. This binding helps to organize the centromeric chromatin and facilitates the recruitment and stabilization of other key centromere proteins, such as CENP-A and CENP-C. The interaction between these proteins is fundamental for the proper formation of the kinetochore, which is the attachment site for spindle microtubules during mitosis.
Caption: CENPB binds to the CENP-B box, stabilizing CENP-A and CENP-C for kinetochore assembly.
Experimental Workflow for CENPB Knockdown
The following diagram outlines the typical experimental workflow for investigating the effects of CENPB knockdown using the pre-designed siRNA Set A.
References
Application Notes and Protocols for CENPB siRNA-Mediated Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing small interfering RNA (siRNA) for the targeted silencing of the Centromere Protein B (CENPB) gene. This document includes detailed protocols for siRNA transfection, validation of gene knockdown, and analysis of phenotypic outcomes. Additionally, it summarizes quantitative data from relevant studies and provides visual representations of key pathways and workflows.
Introduction to CENPB and RNAi-Mediated Silencing
Centromere Protein B (CENPB) is a crucial DNA-binding protein involved in the assembly and function of centromeres, the specialized chromosomal regions essential for accurate chromosome segregation during cell division.[1][2] CENPB binds to a specific 17-bp sequence, known as the CENP-B box, within the alpha-satellite DNA of centromeres.[1][2] Its functions include stabilizing kinetochore structure through interactions with CENP-A and CENP-C, and playing a role in both the establishment of new centromeres and the regulation of centromeric chromatin.[3][4][5][6] Dysregulation of CENPB has been associated with chromosomal instability and has been implicated in the progression of various cancers, including hepatocellular carcinoma, breast cancer, and lung cancer.[1][7]
RNA interference (RNAi) is a powerful biological process for sequence-specific gene silencing, mediated by small interfering RNAs (siRNAs). By introducing synthetic siRNAs designed to target CENPB mRNA, researchers can effectively reduce the expression of the CENPB protein and study the resulting cellular consequences.
Key Applications of CENPB siRNA
-
Functional Genomics: Elucidating the precise roles of CENPB in centromere function, chromosome segregation, and cell cycle control.
-
Cancer Research: Investigating the impact of CENPB knockdown on the proliferation, survival, and chemosensitivity of cancer cells.[7]
-
Drug Development: Validating CENPB as a potential therapeutic target and screening for compounds that modulate its expression or function.
Experimental Protocols
Protocol 1: In Vitro Transfection of CENPB siRNA
This protocol outlines the steps for transiently transfecting mammalian cells with CENPB siRNA using a lipid-based transfection reagent.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, HT1080)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM®)
-
CENPB siRNA (pre-designed and validated, or custom synthesized)
-
Control siRNA (non-targeting or scrambled sequence)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
siRNA-Lipid Complex Formation:
-
Solution A: In a sterile microcentrifuge tube, dilute 20 pmol of CENPB siRNA (or control siRNA) into 50 µl of serum-free medium.[10]
-
Solution B: In a separate sterile microcentrifuge tube, dilute 1.5-2 µl of the lipid-based transfection reagent into 50 µl of serum-free medium.[11]
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 10-15 minutes to allow the formation of siRNA-lipid complexes.[11]
-
-
Transfection:
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding with downstream analysis. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.[12]
Protocol 2: Validation of CENPB Knockdown
It is crucial to validate the efficiency of gene silencing at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent).[10]
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[10]
-
qPCR: Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for CENPB and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CENPB mRNA in siRNA-treated cells compared to control-treated cells using the ΔΔCt method.
B. Western Blot for Protein Level Analysis:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for CENPB.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for CENPB and a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein knockdown.
Data Presentation
Table 1: Summary of Quantitative Data from CENPB siRNA Studies
| Study Reference | Cell Line | CENPB Knockdown Efficiency | Phenotypic Outcome | Quantitative Measurement |
| Fachinetti et al. (2015)[3] | RPE1, CENP-A-/- cells | ~50% reduction in centromeric CENP-C levels | Increased mitotic errors | Two-fold increase in mitotic errors |
| Fachinetti et al. (2015)[3] | CENP-A-/- cells rescued with CENP-A H3-C | >90% reduction of centromeric CENP-C | Increased mitotic errors and micronuclei formation | >50% of mitoses with misaligned chromosomes; ~60% of interphase cells with micronuclei |
| Okada et al. (2007)[5] | HT1080 cells | Not specified | Enhanced H3K9 trimethylation and heterochromatin formation | Not specified |
| Sugimoto et al. (2021)[10] | HEK293 cells | Significant decrease in CENP-B protein | Reduced centromeric binding of ZFAT | Not specified |
| Sugimoto et al. (2021)[10] | HT1080, HeLa cells | Significant decrease in CENP-B protein | Decreased centromeric non-coding RNA levels | Significant reduction in ncRNA at chromosomes 17 and X |
| Chen et al. (2019)[13] | HeLa Tet-On cells | Substantial reduction in CENP-B protein | Increased centromeric transcription | Not specified |
| Samoshkin et al. (2017)[6] | HEp2 cells | >90% reduction | Reduced Daxx association with centromeres | Substantial reduction in Daxx association with α-satellite repeats |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CENPB's role in kinetochore assembly.
Caption: Experimental workflow for CENPB gene silencing.
Troubleshooting and Considerations
-
Off-Target Effects: To minimize off-target effects, it is recommended to use the lowest effective siRNA concentration and to test multiple different siRNA sequences targeting the same gene.[14][15] Performing rescue experiments by re-expressing a siRNA-resistant form of CENPB can also help to confirm the specificity of the observed phenotype.
-
Toxicity: High concentrations of siRNA or transfection reagents can be toxic to cells. Monitor cell viability and morphology after transfection and adjust the conditions as needed.
-
Duration of Silencing: The silencing effect of siRNA is transient. For long-term studies, consider the use of shRNA-based systems for stable gene knockdown.
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize CENPB siRNA to investigate its role in cellular processes and its potential as a therapeutic target.
References
- 1. cusabio.com [cusabio.com]
- 2. Centromere protein B - Wikipedia [en.wikipedia.org]
- 3. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Protocol specific for CENPB RNAi (H00001059-R01): Novus Biologicals [novusbio.com]
- 10. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for transfection of siRNA [qiagen.com]
- 15. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
Application Notes and Protocols for CENPB siRNA Transfection in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere Protein B (CENP-B) is a crucial protein involved in the assembly and function of centromeres, the specialized chromosomal regions essential for accurate chromosome segregation during cell division.[1] CENP-B binds specifically to a 17-bp sequence known as the CENP-B box within the alpha-satellite DNA of centromeres.[1] Its role is pivotal in organizing centromeric chromatin and ensuring the proper formation of the kinetochore, the protein complex that attaches to spindle microtubules. Dysregulation of CENP-B has been associated with chromosomal instability, a hallmark of many cancers. Consequently, understanding the function of CENP-B through targeted knockdown using small interfering RNA (siRNA) is a valuable tool in cell biology and cancer research.
This document provides a detailed protocol for the transfection of CENPB-targeting siRNA into HeLa cells, a widely used human cervical cancer cell line. The protocol outlines the necessary reagents, step-by-step procedures for transfection and subsequent analysis of knockdown efficiency, and expected outcomes.
Data Presentation
Table 1: Representative CENPB Knockdown Efficiency in Human Cells
| Parameter | Method | Cell Line | Knockdown Efficiency (%) | Reference |
| CENP-B Protein Level | siRNA Transfection | DLD-1 | >90% | [1] |
Table 2: Expected Phenotypic Changes Post-CENPB Knockdown in Human Cells
| Phenotype | Method of Analysis | Cell Line | Observed Effect | Reference |
| Centromeric CENP-C Level | Immunofluorescence | RPE1 | ~50% reduction | [1] |
| Mitotic Errors | Live Cell Imaging | DLD-1 | 2-fold increase | [1] |
| Centromeric ncRNA Levels | qRT-PCR | HeLa | Significant decrease | [2] |
Experimental Protocols
This protocol is optimized for the transfection of siRNA into HeLa cells in a 6-well plate format. Adjustments may be necessary for different plate formats.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| HeLa Cells | ATCC | CCL-2 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| CENPB-targeting siRNA | Dharmacon | M-003252-02 |
| Non-targeting control siRNA | Dharmacon | D-001810-10 |
| Lipofectamine™ RNAiMAX Transfection Reagent | Thermo Fisher Scientific | 13778075 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Anti-CENP-B antibody | Abcam | ab25734 |
| Anti-GAPDH antibody (Loading Control) | Cell Signaling Technology | 2118 |
| HRP-conjugated secondary antibody | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
| RNeasy Mini Kit | QIAGEN | 74104 |
| High-Capacity cDNA Reverse Transcription Kit | Thermo Fisher Scientific | 4368814 |
| PowerUp™ SYBR™ Green Master Mix | Thermo Fisher Scientific | A25742 |
Protocol for siRNA Transfection
-
Cell Seeding:
-
The day before transfection, seed HeLa cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2. Cells should be 30-50% confluent at the time of transfection.
-
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute 50 pmol of CENPB siRNA (or non-targeting control siRNA) in 250 µL of Opti-MEM™.
-
Tube B: Dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™.
-
-
Combine the contents of Tube A and Tube B.
-
Mix gently by pipetting up and down and incubate at room temperature for 5 minutes.
-
-
Transfection:
-
Add the 500 µL of the siRNA-lipid complex mixture dropwise to each well containing the HeLa cells.
-
Gently rock the plate back and forth to ensure even distribution.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Post-Transfection Analysis
A. Western Blot Analysis for CENP-B Protein Knockdown
-
Cell Lysis:
-
After 48-72 hours of incubation, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CENP-B (e.g., 1:1000 dilution) and a loading control like GAPDH (e.g., 1:2000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of CENP-B knockdown relative to the non-targeting control.
-
B. qRT-PCR for CENP-B mRNA Knockdown
-
RNA Extraction:
-
After 24-48 hours of incubation, lyse the cells directly in the well using the buffer provided in the RNeasy Mini Kit.
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit.
-
-
Quantitative PCR:
-
Perform qPCR using SYBR Green master mix and primers specific for CENPB and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative expression of CENPB mRNA.
-
Mandatory Visualization
References
Unraveling the Centromere: Applications of CENP-B Knockdown in Cell Biology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Centromere Protein B (CENP-B) is a key architectural element of the centromere, the specialized chromosomal region that dictates the faithful segregation of genetic material during cell division. The deliberate suppression of CENP-B expression, or knockdown, has emerged as a powerful tool in cell biology to dissect its multifaceted roles in kinetochore assembly, chromosome stability, and its potential as a therapeutic target in cancer. These application notes provide a comprehensive overview of the utility of CENP-B knockdown, supported by detailed experimental protocols and quantitative data.
Investigating Chromosome Segregation and Kinetochore Function
CENP-B has long been implicated in the structural integrity of the centromere. Knockdown studies have been instrumental in clarifying its contribution to the intricate process of chromosome segregation.
Application Note:
Depletion of CENP-B has been shown to increase the rate of chromosome missegregation and the formation of micronuclei, which are hallmarks of genomic instability.[1][2] While not absolutely essential for mitosis in all cell types, CENP-B plays a significant role in ensuring the high fidelity of this process.[3][4] Mechanistically, CENP-B contributes to the stable localization of another critical centromere protein, CENP-C, which is a foundational component for the assembly of the kinetochore—the protein machinery that attaches to spindle microtubules.[1][5] The reduction of CENP-B can lead to diminished CENP-C levels at the centromere, thereby compromising kinetochore function and leading to improper chromosome attachments.
A key finding from CENP-B knockdown experiments is the resulting increase in transcription of centromeric satellite DNA.[6] These non-coding RNAs are themselves critical for the recruitment and activity of certain kinetochore components, suggesting a complex regulatory role for CENP-B in maintaining a transcriptionally poised or repressed state at the centromere that is optimal for chromosome segregation.
Quantitative Data Summary:
| Experimental Outcome | Cell Line | CENP-B Knockdown Effect | Reference |
| Chromosome Missegregation | Human cells | ~4-fold increase | [1] |
| Micronuclei Formation | Human cells | Significant increase | [1][2][5] |
| Centromeric CENP-C Levels | Human cells | Reduction | [1] |
| Centromeric Transcription | HeLa | Increase | [6] |
Experimental Workflow for Studying Chromosome Missegregation after CENP-B Knockdown:
References
- 1. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cenpB gene is not essential in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CENP-B is not critical for meiotic chromosome segregation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Delivery of CENPB siRNA
These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on the effective delivery of small interfering RNA (siRNA) targeting Centromere Protein B (CENPB) in various in vitro models. The following sections offer a comprehensive overview of delivery methodologies, quantitative data for comparison, detailed experimental protocols, and visual representations of workflows and related pathways.
Introduction to CENPB and RNAi-Mediated Silencing
Centromere Protein B (CENPB) is a highly conserved DNA-binding protein crucial for the assembly and function of centromeres.[1] It plays a significant role in organizing centromeric satellite DNA into higher-order chromatin structures, which is essential for proper chromosome segregation during mitosis.[2][3] Given its fundamental role in cell division, CENPB is a target of interest in various research areas, including cancer biology and chromosome instability syndromes.[4][5]
Comparison of CENPB siRNA Delivery Methods
The choice of siRNA delivery method is cell-type dependent and requires optimization to achieve high transfection efficiency while maintaining cell viability.[7] Below is a summary of quantitative data for different delivery parameters.
Table 1: Lipid-Mediated Transfection Parameters for siRNA Delivery
| Parameter | General Recommendation | Cell Line Example (HeLa) | Cell Line Example (HepG2) | Reference |
| Transfection Reagent | Lipofectamine® RNAiMAX, DharmaFECT™, siPORT™ NeoFX™ | Lipofectamine® RNAiMAX | siPORT™ NeoFX™ | [7][8][9] |
| siRNA Concentration | 1 - 30 nM | 10 nM | 5 nM | [8] |
| Cell Density at Transfection | 30 - 50% confluency | ~40% confluency | ~50% confluency | [9] |
| Complex Incubation Time | 10 - 20 minutes | 15 minutes | 15 minutes | [10] |
| Post-Transfection Analysis | 24 - 72 hours | 48 hours | 48 hours | [11] |
| Expected Knockdown Efficiency | >70% | ~80-90% | >90% | [8] |
| Expected Cell Viability | >80% | >90% | >95% (with optimization) | [8] |
Table 2: Electroporation Parameters for siRNA Delivery
| Parameter | General Recommendation | Cell Line Example (CEM - Leukemia) | Reference |
| Electroporation System | Neon™ Transfection System, Amaxa™ Nucleofector™ | Gene Pulser Xcell™ | [7][12] |
| siRNA Concentration | 100 - 500 nM | 250 nM | [12] |
| Cell Density | 1 x 10^6 - 1 x 10^7 cells/mL | 5 x 10^6 cells/mL | [12] |
| Pulse Conditions | Dependent on cell type and system | Square wave, optimized voltage and pulse length | [12] |
| Post-Electroporation Recovery | Immediate transfer to pre-warmed medium | Addition of 20% FCS post-pulse | [12] |
| Expected Knockdown Efficiency | >70% | ~75% (mRNA and enzyme activity) | [12] |
| Expected Cell Viability | Variable, often lower than lipofection | ~90% (with optimization) | [12] |
Experimental Protocols
Protocol 1: Lipid-Mediated CENPB siRNA Transfection
This protocol is a general guideline for transfecting adherent cells using a lipid-based reagent such as Lipofectamine® RNAiMAX. Optimization is recommended for each cell line.
Materials:
-
CENPB-specific siRNA and negative control siRNA (e.g., scrambled sequence)
-
Lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
Complete cell culture medium with serum, without antibiotics
-
Adherent cells in culture
-
Multi-well plates (e.g., 24-well plate)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate in complete culture medium so that they reach 30-50% confluency at the time of transfection.
-
siRNA Preparation: In a sterile microcentrifuge tube, dilute the CENPB siRNA stock solution in serum-free medium to the desired final concentration (e.g., 10 nM). Mix gently.
-
Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, harvest the cells to assess CENPB knockdown at the mRNA (qRT-PCR) or protein (Western blot) level.
Protocol 2: Electroporation-Mediated CENPB siRNA Transfection
This protocol provides a general framework for siRNA delivery via electroporation, suitable for suspension cells or difficult-to-transfect adherent cells. Specific parameters must be optimized for each cell type and electroporation system.
Materials:
-
CENPB-specific siRNA and negative control siRNA
-
Electroporation system and compatible cuvettes
-
Cell-specific electroporation buffer/solution
-
Suspension cells or trypsinized adherent cells
-
Complete cell culture medium with serum
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Preparation: Harvest and count the cells. Resuspend the required number of cells (e.g., 1 x 10^6 cells) in the appropriate electroporation buffer.
-
siRNA Addition: Add the CENPB siRNA to the cell suspension to the desired final concentration (e.g., 250 nM).
-
Electroporation: Transfer the cell/siRNA mixture to an electroporation cuvette. Place the cuvette in the electroporation device and apply the optimized electrical pulse.
-
Recovery: Immediately after the pulse, add pre-warmed complete culture medium to the cuvette to aid cell recovery.
-
Cell Plating: Gently transfer the cells from the cuvette to a culture plate containing pre-warmed complete medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest the cells for analysis of CENPB knockdown by qRT-PCR or Western blot.
Protocol 3: Quantification of CENPB Knockdown
3.3.1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis [13][14]
-
RNA Isolation: Extract total RNA from transfected and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using CENPB-specific primers and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method to determine the percentage of knockdown compared to the negative control.
3.3.2. Western Blot for Protein Analysis [13][15]
-
Protein Extraction: Lyse transfected and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against CENPB, followed by an HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., GAPDH, β-actin) for normalization.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative reduction in CENPB protein levels.
Visualizing Workflows and Pathways
Experimental Workflows
Caption: Workflow for Lipid-Mediated CENPB siRNA Transfection.
Caption: Workflow for Electroporation-Mediated CENPB siRNA Transfection.
CENPB Interaction Pathway at the Centromere
CENPB functions as a key organizer at the centromere, interacting with DNA and other centromeric proteins to establish a functional kinetochore.
Caption: CENPB's role in kinetochore assembly.[16]
Troubleshooting and Considerations
Low Transfection Efficiency:
-
Optimize cell density: Cells that are too sparse or too confluent will transfect poorly.[10]
-
Check siRNA and reagent concentrations: Titrate both to find the optimal ratio for your cell line.[17]
-
Use high-quality siRNA: Ensure siRNA is not degraded.[11]
-
For difficult-to-transfect cells, consider electroporation. [18]
High Cell Toxicity:
-
Reduce the concentration of siRNA and/or transfection reagent. [10]
-
Ensure cells are healthy and at a low passage number. [7]
-
Perform transfection in the presence of serum if the reagent allows. [10]
Off-Target Effects:
-
Use the lowest effective siRNA concentration. [6]
-
Use multiple siRNAs targeting different sequences of the same gene to confirm the phenotype.
-
Include appropriate controls: a non-targeting (scrambled) siRNA control is essential.
-
Perform rescue experiments by re-introducing a siRNA-resistant form of CENPB.
By following these detailed protocols and considering the optimization strategies, researchers can achieve reliable and efficient knockdown of CENPB to investigate its function in various in vitro systems.
References
- 1. genecards.org [genecards.org]
- 2. Centromere protein B - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. cusabio.com [cusabio.com]
- 5. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Methods for siRNA-mediated Reduction of mRNA and Protein Expression in Human Placental Explants, Isolated Primary Cells and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Optimization and evaluation of electroporation delivery of siRNA in the human leukemic CEM cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Electrotransfection and lipofection show comparable efficiency for in vitro gene delivery of primary human myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Workflow for siRNA-Mediated Silencing of the CENPB Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Centromere Protein B (CENPB) is a highly conserved DNA-binding protein essential for the formation and function of centromeres, the chromosomal regions critical for proper chromosome segregation during cell division.[1][2][3] CENPB binds to a specific 17-base pair sequence, the CENP-B box, within the alpha-satellite DNA of centromeres, playing a key role in organizing the kinetochore.[3][4] Dysregulation and aberrant expression of CENPB have been linked to various cancers, including hepatocellular carcinoma, breast cancer, and lung cancer, making it a potential therapeutic target and biomarker.[2][5]
Overall Experimental Workflow
The workflow for CENPB gene silencing involves a multi-stage process, beginning with the introduction of siRNA into target cells, followed by robust validation of knockdown efficiency and concluding with a functional assessment of the cellular phenotype.
Mechanism of siRNA-Mediated Gene Silencing
Detailed Experimental Protocols
Protocol 1: siRNA Transfection
This protocol outlines the transient transfection of mammalian cells with CENPB-specific siRNA. Optimization of siRNA concentration and cell density is critical for achieving high knockdown efficiency with minimal cytotoxicity.[9]
Materials:
-
Target cells (e.g., HeLa, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CENPB-specific siRNA and negative control siRNA (scrambled sequence)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10⁵ cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium.[10] Ensure cells reach 60-80% confluency at the time of transfection.[10]
-
Preparation of siRNA-Lipid Complexes (per well):
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 20-30 minutes at room temperature to allow complexes to form.[10]
-
Transfection: Add the 200 µL siRNA-lipid complex mixture dropwise to the cells in the well. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours before proceeding to validation assays.[10] The optimal incubation time should be determined experimentally.
Protocol 2: Validation by Quantitative RT-PCR (qRT-PCR)
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., RevertAid First Strand cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for CENPB and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, wash cells with PBS and lyse them directly in the well. Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[13]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample (Control siRNA, CENPB siRNA) and target (CENPB, housekeeping gene). A typical 20 µL reaction includes:
-
10 µL of 2x qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Run the reaction on a qPCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[7]
-
Data Analysis: Calculate the relative quantification of CENPB mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control sample.
Protocol 3: Validation by Western Blot
Western blotting confirms the reduction of CENPB protein, which is the functional goal of the silencing experiment.[14][15]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CENPB and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse with RIPA buffer.[16] Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate proteins on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]
-
Antibody Incubation:
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imager.[16]
-
Analysis: Quantify band intensities using densitometry software. Normalize the CENPB signal to the loading control (e.g., GAPDH) to determine the percentage of protein knockdown.
Protocol 4: MTT Cell Viability Assay
This assay assesses the impact of CENPB silencing on cell proliferation and viability.[18]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate (e.g., 5,000 cells/well) and transfect as described in Protocol 1, scaling down volumes accordingly.[19] Include untreated and control siRNA wells.
-
Incubation: At 48-72 hours post-transfection, proceed with the assay.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[18][20]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Analysis: Calculate cell viability as a percentage relative to the control siRNA-treated cells.
Data Presentation and Expected Results
Quantitative data should be summarized in tables for clear comparison. Below are examples of expected results following a successful CENPB silencing experiment.
Table 1: qRT-PCR Analysis of CENPB mRNA Levels
| Treatment Group | Target Gene | Avg. Ct (±SD) | ΔCt (vs. GAPDH) | ΔΔCt (vs. Control) | Fold Change (2-ΔΔCt) | % Knockdown |
|---|---|---|---|---|---|---|
| Control siRNA | CENPB | 22.5 (±0.2) | 4.5 | 0.00 | 1.00 | 0% |
| GAPDH | 18.0 (±0.1) | |||||
| CENPB siRNA #1 | CENPB | 25.0 (±0.3) | 7.1 | 2.60 | 0.17 | 83% |
| GAPDH | 17.9 (±0.2) | |||||
| CENPB siRNA #2 | CENPB | 25.8 (±0.2) | 7.8 | 3.30 | 0.10 | 90% |
| | GAPDH | 18.0 (±0.1) | | | | |
Table 2: Densitometry Analysis of Western Blot Results
| Treatment Group | CENPB Intensity | GAPDH Intensity | Normalized CENPB Intensity | % Protein Knockdown |
|---|---|---|---|---|
| Control siRNA | 1.25 | 1.30 | 0.96 | 0% |
| CENPB siRNA #1 | 0.28 | 1.28 | 0.22 | 77% |
| CENPB siRNA #2 | 0.15 | 1.25 | 0.12 | 88% |
Table 3: MTT Cell Viability Assay Results
| Treatment Group | Avg. Absorbance (570nm) ± SD | % Cell Viability |
|---|---|---|
| Untreated Control | 1.15 ± 0.08 | 103.6% |
| Control siRNA | 1.11 ± 0.06 | 100% |
| CENPB siRNA #1 | 0.68 ± 0.05 | 61.3% |
| CENPB siRNA #2 | 0.61 ± 0.07 | 55.0% |
These results would demonstrate a successful and specific knockdown of CENPB at both the mRNA and protein levels, leading to a significant reduction in cell viability, which is consistent with its crucial role in cell division.
References
- 1. genecards.org [genecards.org]
- 2. Centromere protein B - Wikipedia [en.wikipedia.org]
- 3. CENPB centromere protein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNAi Protocol - Creative Biogene [creative-biogene.com]
- 9. Guidelines for transfection of siRNA [qiagen.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. siRNA-induced Gene Silencing | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Studying Mitotic Progression Using CENP-B siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere Protein B (CENP-B) is a DNA-binding protein that localizes to the centromeric heterochromatin of mammalian chromosomes. It binds to a specific 17-bp DNA sequence known as the CENP-B box, which is found in the alpha-satellite DNA repeats at most human centromeres. While not essential for mitosis in all cell types, CENP-B plays a significant role in the faithful segregation of chromosomes by contributing to the structure and function of the kinetochore[1][2][3].
Recent studies have highlighted the importance of CENP-B in stabilizing the localization of other key kinetochore proteins, particularly CENP-C. CENP-C is a foundational component of the inner kinetochore, crucial for the assembly of the outer kinetochore and the attachment of spindle microtubules. Depletion of CENP-B has been shown to reduce the levels of CENP-C at the centromere, leading to defects in chromosome alignment, a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC), and an increased frequency of chromosome mis-segregation and micronuclei formation[1][4].
The use of small interfering RNA (siRNA) to specifically knockdown the expression of CENP-B provides a powerful tool to investigate its precise role in mitotic progression. By observing the cellular phenotypes following CENP-B depletion, researchers can dissect the molecular mechanisms underlying accurate chromosome segregation and identify potential targets for therapeutic intervention in diseases characterized by genomic instability, such as cancer.
Key Signaling Pathway: The Spindle Assembly Checkpoint
The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation. It delays the onset of anaphase until all sister chromatids are properly attached to the mitotic spindle. When kinetochores are unattached or improperly attached to microtubules, the SAC is activated, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition prevents the degradation of securin and cyclin B1, key proteins that trigger the separation of sister chromatids and exit from mitosis. Depletion of CENP-B can lead to weakened kinetochore-microtubule attachments, thus activating the SAC and causing a delay in mitosis.
References
- 1. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Sequence-Specific Binding of CENP-B Enhances the Fidelity of Human Centromere Function [escholarship.org]
- 3. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing CENPB Knockdown Efficiency
Introduction
Centromere Protein B (CENPB) is a highly conserved DNA-binding protein crucial for the formation and function of centromeres.[1][2] It specifically recognizes and binds to a 17-bp sequence known as the CENP-B box, which is present in the alpha-satellite DNA of human centromeres.[1][2][3] CENPB plays a significant role in the assembly of kinetochores, structures essential for proper chromosome segregation during cell division.[4] Investigating the functional consequences of CENPB depletion through techniques like RNA interference (RNAi) is a common research strategy. Validating the efficiency of CENPB knockdown is a critical step to ensure that the observed phenotypes are a direct result of reduced CENPB expression. This document provides detailed protocols for assessing CENPB knockdown efficiency at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR), Western blotting, and immunofluorescence.
Experimental Workflow for Assessing CENPB Knockdown
The overall workflow for a CENPB knockdown experiment involves cell culture and transfection with siRNA, followed by harvesting the cells for analysis of mRNA and protein levels.
Protocol 1: siRNA-Mediated Knockdown of CENPB
This protocol describes the transient knockdown of CENPB using small interfering RNA (siRNA) in cultured human cells.
Materials:
-
Human cell line (e.g., HeLa, A-431, Jurkat)[5]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CENPB-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency on the day of transfection. For HeLa cells, this is typically 1-2 x 10^5 cells per well.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 10-20 pmol of siRNA (either CENPB-specific or control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions (e.g., 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM).
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours before harvesting for analysis. The optimal time should be determined empirically.[6]
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for CENPB mRNA
This protocol is for quantifying the reduction in CENPB mRNA levels following siRNA treatment. Effective knockdown is generally indicated by a reduction of ≥70% in target mRNA levels.[7]
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for CENPB and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Isolation: Harvest cells 48-72 hours post-transfection and isolate total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers (for either CENPB or the housekeeping gene), and cDNA template.
-
A typical reaction volume is 20 µL.
-
Include a no-template control for each primer set.
-
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the CENPB siRNA-treated sample to the non-targeting control.[7]
Data Presentation: qRT-PCR Results
| Target Gene | Sample | Average Ct Value | ΔCt (Target - HKG) | ΔΔCt (Sample - Control) | Fold Change (2^-ΔΔCt) | % Knockdown |
| GAPDH | Control siRNA | 18.5 | - | - | - | - |
| CENPB siRNA | 18.6 | - | - | - | - | |
| CENPB | Control siRNA | 23.2 | 4.7 | 0.0 | 1.00 | 0% |
| CENPB siRNA | 25.8 | 7.2 | 2.5 | 0.18 | 82% |
Protocol 3: Western Blotting for CENPB Protein
This protocol assesses the reduction in CENPB protein levels. The molecular weight of human CENPB is approximately 80 kDa.[5]
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-CENPB or Mouse anti-CENPB[5]
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CENPB antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Data Presentation: Western Blot Densitometry
| Sample | CENPB Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Intensity | Normalized CENPB Intensity | % Knockdown |
| Control siRNA | 15,200 | 16,000 | 0.95 | 0% |
| CENPB siRNA | 2,450 | 15,800 | 0.16 | 84% |
Protocol 4: Immunofluorescence for CENPB Visualization
This protocol allows for the visualization of CENPB protein within the cell, confirming its centromeric localization and assessing knockdown efficiency on a per-cell basis.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.2% Triton X-100 in PBS
-
Blocking buffer: 1% BSA in PBS
-
Primary antibody: Rabbit or Mouse anti-CENPB (e.g., 1:200 dilution)[5]
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI nuclear stain
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Use cells grown on coverslips 48-72 hours post-transfection.
-
Fixation: Wash cells twice with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.[8]
-
Washing: Wash three times with PBS.
-
Permeabilization: Incubate with permeabilization buffer for 5-10 minutes.
-
Blocking: Wash with PBS and then block with blocking buffer for 30-60 minutes.[9]
-
Primary Antibody Incubation: Incubate with the primary anti-CENPB antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[11]
-
Counterstaining: Wash three times with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.[11]
-
Mounting: Wash a final time with PBS and mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. CENPB should appear as distinct puncta within the nucleus, corresponding to centromeres. A successful knockdown will show a significant reduction or absence of these puncta.
CENPB in Centromere Assembly
CENPB is a key player in the architecture of the centromere. It binds directly to CENP-B boxes in α-satellite DNA and interacts with other crucial centromere proteins, including CENP-A and CENP-C, to help establish a functional kinetochore.[12][13] This pathway is fundamental for maintaining genomic stability.
References
- 1. genecards.org [genecards.org]
- 2. CENPB centromere protein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Identification of a subdomain of CENP-B that is necessary and sufficient for localization to the human centromere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CENPB Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 10. biotium.com [biotium.com]
- 11. Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing CENPB siRNA to Investigate Chromosome Instability
Introduction
Centromere Protein B (CENP-B) is a constitutive centromere protein that binds sequence-specifically to a 17-bp motif, known as the CENP-B box, located within the α-satellite DNA repeats of most human centromeres.[1][2] While not absolutely essential for mitosis or meiosis in mice, emerging evidence highlights its crucial role in maintaining the structural integrity and epigenetic landscape of centromeric chromatin.[2][3] CENP-B contributes to centromere function by compacting centromeric DNA through the formation of DNA loops, which helps maintain centromere position and integrity during mitosis.[4][5] It directly interacts with both CENP-A, the centromere-specific histone H3 variant, and CENP-C, a key scaffolding protein for kinetochore assembly.[1][6][7]
Depletion of CENP-B using small interfering RNA (siRNA) is a powerful technique to probe its functions. Studies have shown that the knockdown of CENP-B leads to a significant reduction in centromeric CENP-C levels, weakens the kinetochore structure, and ultimately results in chromosome mis-segregation and genomic instability.[7][8] This manifests as an increased frequency of aneuploidy and micronuclei formation, both of which are hallmarks of chromosomal instability (CIN), a condition associated with cancer and developmental disorders.[7][9][10] Therefore, CENPB siRNA serves as an invaluable tool for researchers and drug development professionals to study the mechanisms underpinning chromosome segregation fidelity and to identify factors that contribute to CIN.
Key Applications:
-
Investigating the fundamental mechanisms of kinetochore assembly and maintenance.
-
Studying the etiology of chromosomal instability and aneuploidy in cancer and other diseases.[9][11]
-
Screening for therapeutic compounds that either induce or rescue chromosome segregation defects.
-
Elucidating the role of centromeric chromatin structure in genome integrity.[2]
Core Signaling Pathway and Experimental Logic
The stability of the centromere-kinetochore interface is critical for accurate chromosome segregation. CENP-B plays a foundational role in this process by anchoring key kinetochore proteins to the centromeric DNA.
Caption: CENP-B's role in stabilizing the core centromere protein complex.
Depleting CENP-B with siRNA disrupts this pathway, leading to a measurable increase in chromosome instability. The general workflow to study this phenomenon is outlined below.
Caption: Experimental workflow for studying CIN after CENPB siRNA knockdown.
Quantitative Data on Chromosome Instability Following CENP-B Depletion
The following tables summarize quantitative findings from studies where CENP-B levels were reduced or eliminated, demonstrating a direct link to increased chromosome instability.
Table 1: Effect of CENP-B Depletion on Centromeric Protein Levels
| Cell Line | Method of Depletion | Measured Protein | Reduction at Centromere | Reference |
|---|---|---|---|---|
| Human RPE1 | CRISPR/Cas9 Knockout | CENP-C | ~50% | [7] |
| Human DLD-1 | siRNA Knockdown | CENP-C | ~50% | [7] |
| Mouse Embryonic Fibroblasts (MEFs) | Gene Knockout | CENP-C | ~50% |[7] |
Table 2: Indicators of Chromosome Instability Following CENP-B Depletion
| Cell Line | Method of Depletion | Phenotype Measured | Observation | Reference |
|---|---|---|---|---|
| Mouse Embryonic Fibroblasts (MEFs) | Gene Knockout | Micronuclei Formation | ~2.5-fold increase vs. Wild-Type | [7] |
| HEp2 & MCF7 | CRISPR/Cas9 Knockout | Chromosome Number Deviation | Significantly higher range of deviation from modal number (P < 0.001) | [9] |
| Human DLD-1 | CENP-A Depletion | Y Chromosome Mis-segregation | The Y chromosome (lacks CENP-B boxes) mis-segregates at a higher rate than autosomes |[7][8] |
Experimental Protocols
Protocol 1: siRNA Transfection for CENP-B Knockdown
This protocol provides a general guideline for transiently knocking down CENPB expression in cultured mammalian cells using siRNA. Optimization is critical and may be required for specific cell lines and reagents.[12]
Materials:
-
CENPB-targeting siRNA and a non-targeting (scramble) control siRNA.
-
Mammalian cell line (e.g., HeLa, U2OS, RPE1).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Serum-free medium (e.g., Opti-MEM™).
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
6-well tissue culture plates.
-
Nuclease-free water and tubes.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection (e.g., 2 x 10⁵ cells per well in 2 ml of antibiotic-free complete growth medium).[13]
-
siRNA Preparation: On the day of transfection, prepare siRNA solutions. Resuspend lyophilized siRNAs in nuclease-free water to a stock concentration of 10-20 µM.[14][15]
-
Complex Formation (per well):
-
Solution B: In a separate tube, dilute 2-6 µl of the transfection reagent in 100 µl of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[13]
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow siRNA-lipid complexes to form.[13][15]
-
Transfection:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with 2 ml of serum-free medium.[13]
-
Add 800 µl of fresh serum-free medium to the 200 µl siRNA-lipid complex mixture.
-
Overlay the 1 ml mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO₂ incubator.[13]
-
Post-Transfection: After the initial incubation, add 1 ml of complete growth medium (containing 2x serum concentration) without removing the transfection mixture.
-
Analysis: Harvest cells for analysis (e.g., Western blot for knockdown efficiency, or downstream CIN assays) 48 to 72 hours post-transfection.
Protocol 2: Cytokinesis-Block Micronucleus Assay
This assay is used to quantify chromosome loss and/or fragments that fail to incorporate into the daughter nuclei following mitosis, appearing as small, separate nuclei (micronuclei).[17][18]
Caption: Workflow for the cytokinesis-block micronucleus assay.
Materials:
-
Cells transfected with CENPB or control siRNA.
-
Cytochalasin B (stock solution in DMSO).
-
Hypotonic solution (e.g., 0.075 M KCl).
-
Freshly prepared fixative (Methanol:Glacial Acetic Acid, 3:1 v/v).
-
Microscope slides.
-
DNA stain (e.g., DAPI mounting medium or Giemsa stain).
-
Fluorescence microscope.
Procedure:
-
Cytochalasin B Treatment: 48 hours after siRNA transfection, add Cytochalasin B to the culture medium to a final concentration of 3-6 µg/ml. This concentration should be optimized to effectively block cytokinesis without inducing excessive toxicity.[19][20]
-
Incubation: Incubate the cells for a duration equivalent to one full cell cycle (e.g., ~24 hours for HeLa cells). This allows cells that were in mitosis to complete nuclear division but not cell division, resulting in binucleated cells.[20]
-
Cell Harvest: Gently trypsinize and collect the cells into a 15 ml conical tube. Centrifuge at 200 x g for 5-10 minutes.
-
Hypotonic Treatment: Aspirate the supernatant and gently resuspend the cell pellet in 5 ml of pre-warmed (37°C) hypotonic KCl solution. Incubate at 37°C for 10-15 minutes.
-
Fixation: Add 1 ml of ice-cold fixative directly to the hypotonic solution, mix gently, and centrifuge at 200 x g for 10 minutes.
-
Washing: Discard the supernatant, resuspend the pellet in 5 ml of fresh, ice-cold fixative, and incubate at 4°C for 20 minutes. Repeat this wash step two more times.[21]
-
Slide Preparation: After the final wash, resuspend the cell pellet in a small volume of fixative (e.g., 0.5-1 ml). Drop the cell suspension from a height of ~30 cm onto clean, cold microscope slides. Allow the slides to air dry.
-
Staining and Analysis:
-
Mount the slides with a DAPI-containing mounting medium or stain with a 5% Giemsa solution.
-
Using a microscope, score the frequency of micronuclei exclusively in binucleated cells. A micronucleus is a small, round, DNA-positive body in the cytoplasm that is morphologically identical to but smaller than the main nuclei.
-
For robust statistical analysis, score at least 1000 binucleated cells per experimental condition.[18] The result is expressed as the number of micronuclei per 1000 binucleated cells.
-
References
- 1. Analysis of CENP-B Boxes as Anchor of Kinetochores in Centromeres of Human Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centromere Protein B Null Mice are Mitotically and Meiotically Normal but Have Lower Body and Testis Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CENP-B-mediated DNA loops regulate activity and stability of human centromeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CENP-A is dispensable for mitotic centromere function after initial centromere/kinetochore assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CENPA overexpression promotes genome instability in pRb-depleted human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-TrCP-Mediated Proteolysis of Mis18β Prevents Mislocalization of CENP-A and Chromosomal Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Protocol specific for CENPB RNAi (H00001059-R01): Novus Biologicals [novusbio.com]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application of CENPB siRNA in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere protein B (CENPB) is a crucial component of the centromere, playing a vital role in the assembly of kinetochores and ensuring the fidelity of chromosome segregation during mitosis. Emerging evidence suggests that CENPB is frequently overexpressed in various human cancers, including hepatocellular carcinoma, breast cancer, and lung cancer, where its elevated expression often correlates with poor prognosis. This has positioned CENPB as a promising therapeutic target for cancer treatment. The use of small interfering RNA (siRNA) to specifically silence CENPB expression offers a powerful tool to investigate its function in cancer cells and to explore its potential as a therapeutic strategy.
These application notes provide a comprehensive overview of the application of CENPB siRNA in cancer cell lines, summarizing its effects on key cellular processes such as apoptosis and cell cycle progression. Detailed protocols for essential experiments are provided to guide researchers in their investigation of CENPB's role in cancer biology.
Key Applications of CENPB siRNA in Cancer Research
-
Induction of Apoptosis: Silencing of CENPB has been shown to induce programmed cell death in cancer cells. This is often associated with an increased ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax and Bcl-2.
-
Cell Cycle Arrest: Knockdown of CENPB can lead to a halt in the cell cycle, typically at the G1/S or G2/M transition, thereby inhibiting the proliferation of cancer cells. This is often accompanied by the downregulation of key cell cycle regulatory proteins like cyclin D1 and cyclin-dependent kinase 4 (CDK4).
-
Inhibition of Cell Proliferation and Invasion: By inducing apoptosis and cell cycle arrest, CENPB siRNA effectively reduces the overall proliferation rate of cancer cells. Furthermore, it has been observed to inhibit the invasive potential of cancer cells.
-
Investigation of Signaling Pathways: CENPB silencing provides a model to study the downstream signaling pathways it regulates. A key pathway implicated is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Data Presentation
The following tables summarize the quantitative effects of CENP family member siRNA on apoptosis and cell cycle distribution in various cancer cell lines. While specific quantitative data for CENPB is still emerging, the data for the related centromere protein K (CENPK) in breast cancer cells provides a strong indication of the expected outcomes.
Table 1: Effect of CENP Family Member siRNA on Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | siRNA Target | Apoptosis Assay | % Apoptotic Cells (Control) | % Apoptotic Cells (siRNA) | Fold Increase |
| MCF-7 | Breast Cancer | CENPK | Annexin V/PI | 5.2 ± 0.8 | 25.8 ± 2.1 | ~5.0 |
| MDA-MB-231 | Breast Cancer | CENPK | Annexin V/PI | 8.1 ± 1.2 | 32.4 ± 3.5 | ~4.0 |
| HepG2 | Liver Cancer | CENPB | Not specified | - | Significant increase | - |
| A549 | Lung Cancer | CENPB | Not specified | - | Significant increase | - |
Table 2: Effect of CENP Family Member siRNA on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Cancer Type | siRNA Target | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| MCF-7 (Control) | Breast Cancer | - | 45.3 ± 3.2 | 30.1 ± 2.5 | 24.6 ± 2.8 |
| MCF-7 (siCENPK) | Breast Cancer | CENPK | 68.7 ± 4.1 | 15.2 ± 1.8 | 16.1 ± 2.0 |
| MDA-MB-231 (Control) | Breast Cancer | - | 52.1 ± 3.8 | 25.9 ± 2.1 | 22.0 ± 2.5 |
| MDA-MB-231 (siCENPK) | Breast Cancer | CENPK | 71.5 ± 4.5 | 12.8 ± 1.5 | 15.7 ± 1.9 |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of CENPB siRNA in cancer cell lines.
Protocol 1: siRNA Transfection
This protocol outlines the transient transfection of CENPB siRNA into cultured cancer cells using a lipid-based transfection reagent.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CENPB-specific siRNA and a non-targeting control siRNA (scrambled siRNA)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute 20-80 pmols of siRNA duplex into 100 µL of serum-free medium in a microcentrifuge tube (Solution A).[1]
-
In a separate tube, dilute 2-8 µL of the transfection reagent into 100 µL of serum-free medium (Solution B).[1]
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[1]
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add 0.8 mL of serum-free medium to the tube containing the siRNA-lipid complexes.
-
Gently overlay the 1 mL mixture onto the washed cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[1]
-
Post-transfection: Add 1 mL of 2x normal growth medium (containing 20% FBS) without removing the transfection mixture.
-
Analysis: Harvest cells for analysis (e.g., Western blot, flow cytometry) 24-72 hours post-transfection.
Protocol 2: Western Blot Analysis
This protocol describes the detection of protein expression levels of CENPB, apoptosis markers, and cell cycle regulators.
Materials:
-
Transfected and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CENPB, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-Cyclin D1, anti-CDK4, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following CENPB siRNA transfection.
Materials:
-
Transfected and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Transfected and control cells
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying the effects of CENPB siRNA in cancer cells.
CENPB siRNA-Mediated Signaling Pathway
Caption: Proposed signaling pathway affected by CENPB siRNA in cancer cells.
References
Techniques for CENPB Gene Knockdown in Primary Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere protein B (CENPB) is a DNA-binding protein crucial for the structure and function of centromeres. Investigating its role in cellular processes often requires the specific downregulation of its expression. This document provides detailed application notes and protocols for three common gene knockdown techniques applicable to the CENPB gene in primary cells: small interfering RNA (siRNA), short hairpin RNA (shRNA), and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9. Given the inherent challenges of working with primary cells, such as lower transfection efficiencies and sensitivity to manipulation, careful selection and optimization of the knockdown methodology are paramount for successful experimentation.
Overview of Gene Knockdown Techniques
Each gene knockdown technique offers distinct advantages and disadvantages. The choice of method will depend on the specific experimental goals, such as the desired duration of knockdown and the primary cell type being used.
-
siRNA (Small Interfering RNA): This method provides transient knockdown of gene expression. Synthetic double-stranded RNA molecules are introduced into the cells, where they guide the RNA-induced silencing complex (RISC) to cleave the target mRNA. The effect is temporary as the siRNA is diluted with cell division and degraded.
-
shRNA (Short Hairpin RNA): For longer-term or stable gene silencing, shRNA is a reliable option. A DNA vector encoding a short hairpin RNA targeting the gene of interest is delivered to the cells, often using a lentiviral vector. Once transcribed, the shRNA is processed by the cell's machinery into siRNA, leading to sustained knockdown.
-
CRISPR-Cas9: This powerful gene-editing tool can be adapted for gene knockdown. By using a guide RNA (gRNA) to direct the Cas9 nuclease to the CENPB gene, a double-strand break is created. The subsequent error-prone repair by the cell's non-homologous end joining (NHEJ) pathway can introduce insertions or deletions (indels) that disrupt the gene's coding sequence, leading to a permanent knockout at the DNA level.
Quantitative Data Summary
The following tables summarize expected quantitative data for each technique. It is important to note that efficiencies can vary significantly depending on the primary cell type, delivery method, and experimental optimization. The data presented here are compiled from various studies and should be considered as a general guide.
Table 1: Comparison of CENPB Knockdown Techniques in Primary Cells
| Feature | siRNA | shRNA (Lentiviral) | CRISPR-Cas9 (RNP) |
| Mechanism of Action | Post-transcriptional gene silencing (mRNA degradation) | Post-transcriptional gene silencing (mRNA degradation) | Gene knockout (DNA modification) |
| Duration of Effect | Transient (3-7 days) | Stable/Long-term | Permanent |
| Delivery Method | Transfection (e.g., lipofection, electroporation) | Transduction (e.g., lentivirus) | Electroporation, nucleofection |
| Typical Knockdown Efficiency | 50-80%[1] | 40-99%[2] | >80-90%[3][4][5] |
| Throughput | High | Medium | Medium |
| Potential for Off-Target Effects | Moderate[6][7][8][9] | Low to Moderate | Low to Moderate[1][10][11][12][13] |
Table 2: Expected Outcomes for CENPB Knockdown in Primary Cells
| Parameter | siRNA | shRNA (Lentiviral) | CRISPR-Cas9 (RNP) |
| CENPB mRNA Reduction (qPCR) | 50-80% | 70-95% | >90% (transcript degradation) |
| CENPB Protein Reduction (Western Blot) | 50-80% | >80% | >90% (loss of protein) |
| Cell Viability Post-Delivery | 60-90% | 70-95% | 50-80% |
| Time to Observe Max. Effect | 48-72 hours | 72-96 hours (plus selection time) | 48-72 hours |
Experimental Protocols
Detailed methodologies for each knockdown technique are provided below. It is crucial to optimize these protocols for the specific primary cell type being used.
Protocol 1: siRNA-Mediated Knockdown of CENPB
This protocol describes the transient knockdown of CENPB using siRNA in primary human fibroblasts.
Materials:
-
Primary human fibroblasts
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA targeting human CENPB (pre-designed and validated)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for qRT-PCR (e.g., cDNA synthesis kit, SYBR Green master mix)
-
Reagents for protein extraction and Western blot (e.g., RIPA buffer, protease inhibitors, anti-CENPB antibody, secondary antibody)
Procedure:
-
Cell Seeding: The day before transfection, seed primary fibroblasts in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 30 pmol of CENPB siRNA or control siRNA into 150 µL of Opti-MEM.
-
In a separate tube, dilute 9 µL of Lipofectamine RNAiMAX into 150 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions (total volume 300 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 300 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Validation of Knockdown:
-
qRT-PCR: At 48 hours post-transfection, harvest the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR using primers specific for CENPB and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.
-
Western Blot: At 72 hours post-transfection, lyse the cells and extract total protein. Perform SDS-PAGE, transfer to a membrane, and probe with an anti-CENPB antibody to assess protein levels. Use an antibody against a loading control (e.g., β-actin) to normalize the results.
-
Protocol 2: shRNA-Mediated Knockdown of CENPB using Lentivirus
This protocol describes the stable knockdown of CENPB in primary mammalian cells using a lentiviral vector.
Materials:
-
Primary mammalian cells
-
Complete growth medium
-
Lentiviral particles containing shRNA targeting CENPB (commercially available or self-produced)
-
Control lentiviral particles (e.g., containing a scrambled shRNA)
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic corresponding to the vector)
-
24-well tissue culture plates
-
Reagents for validation (as in Protocol 1)
Procedure:
-
Cell Seeding: Seed primary cells in a 24-well plate to be 50-70% confluent on the day of transduction.
-
Transduction:
-
Thaw the lentiviral particles on ice.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL.
-
Remove the existing medium from the cells and add the transduction medium.
-
Add the lentiviral particles at a range of Multiplicity of Infection (MOI) (e.g., 1, 5, 10) to determine the optimal concentration for your cells.
-
Incubate for 18-24 hours at 37°C.
-
-
Medium Change and Selection:
-
After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.
-
48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal puromycin concentration should be determined beforehand by a kill curve.
-
Replace the selection medium every 2-3 days.
-
-
Expansion and Validation:
-
Once resistant colonies are visible, expand the cells.
-
Validate the knockdown of CENPB at both the mRNA and protein levels using qRT-PCR and Western blot as described in Protocol 1.
-
Protocol 3: CRISPR-Cas9-Mediated Knockout of CENPB
This protocol describes the generation of CENPB knockout in primary cells by delivering Cas9 ribonucleoprotein (RNP) via electroporation.
Materials:
-
Primary cells
-
Complete growth medium
-
Synthetic guide RNA (gRNA) targeting human CENPB (e.g., 5′-GAAGAACAAGCGCGCCATCC-3′)
-
Non-targeting control gRNA
-
Purified Cas9 protein
-
Electroporation system (e.g., Neon™ Transfection System or 4D-Nucleofector™)
-
Electroporation buffer
-
Reagents for validation (as in Protocol 1 and genomic DNA extraction and sequencing)
Procedure:
-
RNP Complex Formation:
-
Mix the CENPB-targeting gRNA and Cas9 protein at a molar ratio of 1.2:1 in the appropriate buffer.
-
Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.
-
-
Cell Preparation:
-
Harvest the primary cells and resuspend them in the appropriate electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension.
-
Transfer the mixture to an electroporation cuvette.
-
Deliver the electric pulse using the optimized settings for your primary cell type.
-
-
Cell Recovery and Culture:
-
Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete growth medium.
-
Incubate the cells at 37°C.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: 48-72 hours post-electroporation, harvest a subset of cells, extract genomic DNA, and amplify the target region by PCR. Use Sanger sequencing and analysis tools (e.g., TIDE or ICE) to assess the frequency of indels.
-
Protein Level Analysis: After allowing sufficient time for protein turnover (typically 3-5 days), perform a Western blot to confirm the absence of the CENPB protein as described in Protocol 1.
-
Visualization of Workflows and Pathways
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for each knockdown technique.
Caption: Workflow for siRNA-mediated CENPB knockdown.
Caption: Workflow for shRNA-mediated CENPB knockdown.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Highly efficient CRISPR-Cas9-mediated gene knockout in primary human B cells for functional genetic studies of Epstein-Barr virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Step, High-Efficiency CRISPR-Cas9 Genome Editing in Primary Human Disease-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient CRISPR-Cas9-mediated mutagenesis in primary human B cells for identifying plasma cell regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 8. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Frontiers | CRISPR nuclease off-target activity and mitigation strategies [frontiersin.org]
- 11. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioskryb.com [bioskryb.com]
- 13. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CENPB siRNA Experimental Design and Controls
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide to designing and performing CENPB siRNA experiments, including detailed protocols for cell culture, siRNA transfection, and validation of gene knockdown at both the mRNA and protein levels. Furthermore, it outlines the critical experimental controls required to ensure the specificity and reliability of the results.
Experimental Design: The Importance of Controls
| Control Type | Purpose | Key Considerations |
| Negative Control siRNA | To differentiate sequence-specific silencing from non-specific cellular responses to siRNA transfection.[5][6][8][9] | Use a non-targeting siRNA with no known homology to any gene in the target organism.[6][7] Should be used at the same concentration as the CENPB-targeting siRNA.[5] |
| Positive Control siRNA | To confirm the efficiency of the siRNA transfection and the competence of the cells for RNAi.[5][6][8] | Typically targets a constitutively expressed "housekeeping" gene (e.g., GAPDH, Cyclophilin B).[7][8] Successful knockdown of the positive control indicates that the experimental setup is working correctly.[6] |
| Mock Transfection Control | To assess the effects of the transfection reagent alone on the cells.[6] | Cells are treated with the transfection reagent without any siRNA.[6] This helps to identify any cytotoxicity or non-specific changes in gene expression caused by the delivery vehicle. |
| Untreated Control | To establish a baseline for the normal expression level of CENPB and other genes of interest. | Cells are cultured under the same conditions but do not receive any treatment (no siRNA or transfection reagent). |
| Multiple CENPB siRNAs | To reduce the likelihood of off-target effects. | Using at least two or three different siRNAs targeting different sequences of the CENPB mRNA is recommended. A consistent phenotype observed with multiple siRNAs strengthens the conclusion that the effect is due to CENPB knockdown. |
Experimental Workflow
The overall workflow for a CENPB siRNA experiment involves several key stages, from initial cell culture to the final analysis of knockdown efficiency and phenotypic effects.
Detailed Experimental Protocols
Cell Culture and Plating
-
Cell Line Selection: Choose a cell line suitable for transfection and with detectable levels of CENPB expression (e.g., HeLa, HEK293T).
-
Cell Maintenance: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (if necessary, but avoid during transfection). Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating for Transfection: The day before transfection, seed the cells in antibiotic-free medium into 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[10] For a 6-well plate, this is typically 2 x 10^5 cells per well.[10]
siRNA Transfection Protocol (using a lipid-based reagent)
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.[11][12]
-
Prepare siRNA Solutions:
-
Prepare Transfection Reagent Solution:
-
In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium according to the manufacturer's instructions.[11]
-
-
Form siRNA-Lipid Complexes:
-
Transfect Cells:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the siRNA-lipid complexes to the cells.
-
Add fresh, complete growth medium to the wells.
-
Incubate the cells for 24-72 hours at 37°C before harvesting for analysis. The optimal incubation time should be determined experimentally.[12]
-
Validation of CENPB Knockdown
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based assay with primers specific for CENPB and a reference gene (e.g., GAPDH, ACTB).
-
Perform the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control siRNA-treated sample.
-
Western blotting is essential to confirm that the reduction in mRNA levels translates to a decrease in CENPB protein expression.[14][15]
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific for CENPB overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the same membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH).
-
Quantify the band intensities using densitometry software and normalize the CENPB signal to the loading control.
-
Data Presentation
Summarize quantitative data in tables for clear comparison between different experimental conditions.
Table 1: qRT-PCR Analysis of CENPB mRNA Knockdown
| Treatment | Normalized CENPB mRNA Expression (Fold Change vs. Negative Control) | Standard Deviation | p-value |
| Untreated | 1.05 | 0.08 | >0.05 |
| Mock Transfection | 1.02 | 0.06 | >0.05 |
| Negative Control siRNA | 1.00 | 0.05 | - |
| CENPB siRNA #1 | 0.25 | 0.03 | <0.01 |
| CENPB siRNA #2 | 0.30 | 0.04 | <0.01 |
| Positive Control siRNA (GAPDH) | 0.98 (for CENPB) / 0.20 (for GAPDH) | 0.07 / 0.02 | >0.05 / <0.01 |
Table 2: Western Blot Analysis of CENPB Protein Knockdown
| Treatment | Normalized CENPB Protein Expression (Relative to Negative Control) | Standard Deviation | p-value |
| Untreated | 1.03 | 0.09 | >0.05 |
| Mock Transfection | 1.01 | 0.07 | >0.05 |
| Negative Control siRNA | 1.00 | 0.06 | - |
| CENPB siRNA #1 | 0.18 | 0.04 | <0.01 |
| CENPB siRNA #2 | 0.22 | 0.05 | <0.01 |
Signaling Pathway and Logical Relationships
CENPB is a key player in centromere formation and function. It binds to specific DNA sequences (CENP-B boxes) within the centromeric satellite DNA.[1][2] CENPB is involved in the recruitment of other centromere proteins and contributes to the establishment of a specific chromatin environment necessary for kinetochore assembly. Knockdown of CENPB can therefore have downstream effects on chromosome segregation and cell cycle progression.
Troubleshooting and Off-Target Effects
Low Knockdown Efficiency:
-
Optimize siRNA concentration: Titrate the siRNA concentration to find the optimal balance between knockdown and toxicity.
-
Optimize transfection reagent: Different cell lines may require different transfection reagents or protocols.
-
Check cell confluency and health: Ensure cells are healthy and at the recommended confluency for transfection.[10]
-
Validate siRNA design: Use pre-validated siRNAs or test multiple siRNA sequences for the target gene.
Off-Target Effects: Off-target effects occur when an siRNA unintentionally downregulates genes other than the intended target.[16][17] These effects are often sequence-dependent and can complicate the interpretation of results.[16][18]
-
Use low siRNA concentrations: Off-target effects are often concentration-dependent, so using the lowest effective siRNA concentration can minimize them.[17][19]
-
Use multiple siRNAs: As mentioned earlier, confirming a phenotype with at least two different siRNAs targeting the same gene reduces the likelihood that the observed effect is due to off-targeting.
-
Perform rescue experiments: If possible, re-express a form of CENPB that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA target site). Reversal of the phenotype upon re-expression confirms that the effect is specific to CENPB knockdown.
By following these detailed protocols and incorporating the appropriate controls, researchers can confidently and accurately investigate the functional role of CENPB using siRNA-mediated gene silencing.
References
- 1. genecards.org [genecards.org]
- 2. Identification of novel α-N-methylation modification of CENP-B that regulates its binding to the centromeric DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA-induced Gene Silencing | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 5. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 6. Performing appropriate RNAi control experiments [qiagen.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Controls for RNAi Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Controls for RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. genscript.com [genscript.com]
- 12. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. qiagen.com [qiagen.com]
- 14. benchchem.com [benchchem.com]
- 15. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. horizondiscovery.com [horizondiscovery.com]
- 18. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 20. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Analyzing Phenotypes of CENPB Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere Protein B (CENPB) is a highly conserved DNA-binding protein that localizes to the centromeric heterochromatin of mammalian chromosomes.[1][2] It binds specifically to a 17-bp motif known as the CENP-B box, which is abundant in the α-satellite DNA repeats underlying human centromeres.[3][4] While not essential for cell viability in knockout mouse models, CENPB plays a crucial role in the de novo assembly of centromeres, maintaining kinetochore integrity, and ensuring the fidelity of chromosome segregation.[2][5][6] Its depletion is linked to significant cellular phenotypes, most notably chromosomal instability (CIN), a hallmark of many cancers.[7][8]
These application notes provide a comprehensive guide to the key methods used to analyze the diverse cellular and molecular phenotypes that arise following the experimental knockdown or knockout of CENPB. Detailed protocols for essential assays are provided, along with structured data summaries and pathway diagrams to facilitate experimental design and data interpretation.
Key Phenotypes and Quantitative Analysis
Depletion of CENPB disrupts the intricate molecular environment of the centromere, leading to a cascade of observable phenotypes. The primary consequence is a breakdown in the fidelity of chromosome segregation, manifesting as chromosomal instability (CIN).
Key Phenotypic Consequences of CENPB Depletion:
-
Compromised Kinetochore Integrity: CENPB directly binds CENP-C and is required to maintain optimal levels of CENP-C at the centromere.[9] Its loss results in a significant reduction of centromeric CENP-C, a foundational protein for kinetochore assembly.[9][10]
-
Chromosomal Instability (CIN): The reduction in kinetochore integrity leads to a dramatic increase in chromosome segregation errors. This is commonly observed as an elevated frequency of micronuclei, lagging chromosomes during anaphase, and aneuploidy (an abnormal number of chromosomes).[7][9][11]
-
Altered Centromeric Chromatin: CENPB is a key player in shaping the epigenetic landscape of the centromere. Its absence affects the deposition of histone variants and post-translational modifications. For instance, CENPB depletion can lead to the deregulation of heterochromatin marks like H3K9me3 and reduced accumulation of Heterochromatin Protein 1 (HP1α).[7][12] It also facilitates the deposition of histone variant H3.3 via the Daxx chaperone, a pathway disrupted upon CENPB knockout.[7]
-
Increased Centromeric Transcription: CENPB knockdown has been shown to increase the transcription of α-satellite repeats by RNA Polymerase II, which paradoxically leads to a strengthening of sister centromere cohesion.[13]
The following tables summarize quantitative data reported in the literature, providing expected effect sizes for key phenotypic readouts after CENPB depletion.
Table 1: Impact of CENPB Depletion on Kinetochore Proteins and Mitotic Errors
| Parameter Measured | Method | Cell Line | Effect of CENPB Knockdown/Knockout | Reference |
|---|---|---|---|---|
| Centromeric CENP-C Levels | Immunofluorescence | Human RPE1 | ~50% reduction | [9] |
| Centromeric CENP-C-EYFP | Live-Cell Imaging | Human RPE1 | ~50% reduction | [9] |
| Mitotic Errors (Misaligned Chromosomes) | Live-Cell Imaging | Human CENP-A-/- | ~2-fold increase | [9] |
| Micronuclei Formation | Live-Cell Imaging | Human CENP-A-/- | ~60% of interphase cells show micronuclei |[9] |
Table 2: Chromosomal Instability and Centromeric Cohesion Following CENPB Knockdown
| Parameter Measured | Method | Cell Line | Effect of CENPB Knockdown | Reference |
|---|---|---|---|---|
| Chromosome Number Deviation | Karyotyping | HEp2, MCF7 | Increased deviation from modal chromosome number | [11] |
| Lagging Chromosomes | Microscopy | MCF-7 | Significant increase in mitotic events with lagging chromosomes | [7] |
| α-Satellite RNA Levels | qRT-PCR | HeLa | ~2 to 3.5-fold increase depending on the satellite region | [13] |
| Sister-Centromere Distance | Microscopy | HeLa | Significant decrease (stronger cohesion) |[13] |
Experimental and Analytical Workflows
Visualizing the experimental process helps in planning and execution. The following diagrams illustrate a typical workflow for studying CENPB knockdown and the resulting molecular consequences.
Caption: General experimental workflow for CENPB knockdown and subsequent phenotypic analysis.
Caption: Logical cascade of molecular events and phenotypes following CENPB knockdown.
Detailed Experimental Protocols
Protocol 1: CENPB Knockdown using siRNA
Materials:
-
Human cell line (e.g., HeLa, RPE1, HT1080)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA targeting CENPB (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Reagents for Western Blot or qRT-PCR (for validation)
Procedure:
-
siRNA Preparation:
-
For each well, dilute 20-100 pmol of siRNA (CENPB-targeting or control) into 100 µL of Opti-MEM. Mix gently. The optimal concentration should be determined empirically, starting around 20 nM.[15]
-
-
Transfection Reagent Preparation:
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
Transfection: Add the 200 µL of siRNA-lipid complex drop-wise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal time for maximal knockdown should be determined by a time-course experiment.
-
Validation and Analysis: After incubation, harvest the cells.
-
Use a portion of the cells to prepare lysates for Western Blot analysis to confirm the depletion of CENPB protein.
-
Use the remaining cells for downstream phenotypic assays (e.g., Immunofluorescence, Micronucleus Assay).
-
Protocol 2: Immunofluorescence for Mitotic Defects and Protein Localization
This protocol is used to visualize the cellular localization of key proteins (e.g., CENP-C, γH2AX) and to score mitotic abnormalities like lagging chromosomes.
Materials:
-
Cells grown on sterile glass coverslips in a 12-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibodies (e.g., rabbit anti-CENP-C, mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
DAPI solution (1 µg/mL) for nuclear counterstain
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Seed CENPB-depleted and control cells onto coverslips and culture for the desired time.
-
Fixation: Gently wash the cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.5% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize cell membranes.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer according to manufacturer's recommendations. Add the antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature.
-
Mounting: Wash once with PBS. Mount the coverslip onto a glass slide using a drop of antifade mounting medium. Seal the edges with nail polish.
-
Imaging: Analyze using a fluorescence or confocal microscope. Quantify protein signal intensity at centromeres or score mitotic phenotypes across at least 100 mitotic cells per condition.[9][13]
Protocol 3: Micronucleus Assay for Chromosomal Instability
This is a specific application of immunofluorescence used to quantify CIN. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nucleus during mitosis.[12]
Procedure:
-
Perform cell culture, knockdown, fixation, and permeabilization as described in Protocol 2 (Steps 1-5).
-
Stain cells with DAPI to visualize the main nucleus and any micronuclei. Co-staining with an antibody against the kinetochore (e.g., anti-centromere antibody, ACA) can help determine if micronuclei contain whole chromosomes.
-
Mount and image the cells as described in Protocol 2 (Steps 11-13).
-
Scoring:
-
Manually or automatically score the number of micronuclei in at least 1000-2000 interphase cells per condition.[7][12]
-
A micronucleus is typically defined as a DAPI-positive body that is less than one-third the diameter of the main nucleus and is clearly separated from it.
-
Calculate the frequency of micronucleated cells (% of cells with one or more micronuclei).
-
Statistical significance should be determined using an appropriate test (e.g., two-tailed t-test or Chi-square test).[12]
-
Protocol 4: Chromatin Immunoprecipitation (ChIP) for Histone Marks
This protocol is used to assess changes in histone modifications at specific genomic loci (e.g., α-satellite DNA) following CENPB knockdown.
Materials:
-
CENPB-depleted and control cells (~1-2 x 107 cells per IP)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Cell Lysis Buffer, Nuclear Lysis Buffer
-
Sonicator
-
ChIP-grade antibody (e.g., anti-H3K9me3)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Cross-linking: Add formaldehyde directly to the cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature. Quench by adding glycine to 125 mM and incubating for 5 minutes.
-
Cell Harvest: Scrape cells, wash with ice-cold PBS, and pellet by centrifugation.
-
Lysis: Resuspend the pellet in Cell Lysis Buffer, incubate on ice, and then pellet the nuclei. Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin into fragments of 200-800 bp. Centrifuge to pellet debris.
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody (e.g., anti-H3K9me3) overnight at 4°C with rotation. A no-antibody or IgG control is essential.
-
Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by adding Proteinase K and incubating at 65°C for several hours to overnight.
-
DNA Purification: Purify the DNA using a standard column-based kit or phenol-chloroform extraction.
-
Analysis: Use quantitative PCR (qPCR) with primers specific for centromeric α-satellite DNA to determine the enrichment of the histone mark.[12] Results are typically expressed as a percentage of the input DNA.
References
- 1. CENP-B: a major human centromere protein located beneath the kinetochore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centromere Protein B Null Mice are Mitotically and Meiotically Normal but Have Lower Body and Testis Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Dynamics of inner kinetochore assembly and maintenance in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CENP-A and CENP-B collaborate to create an open centromeric chromatin state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CENPA overexpression promotes genome instability in pRb-depleted human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol specific for CENPB RNAi (H00001059-R01): Novus Biologicals [novusbio.com]
- 15. Identification of novel α-N-methylation modification of CENP-B that regulates its binding to the centromeric DNA - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to CENP-B siRNA Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting siRNA-mediated knockdown of Centromere Protein B (CENP-B). It includes comprehensive experimental protocols, data presentation guidelines, and visual representations of relevant pathways and workflows to assist researchers in the successful planning and execution of CENP-B silencing experiments.
Introduction to CENP-B
Centromere Protein B (CENP-B) is a crucial protein involved in the organization and function of centromeres, the specialized regions of chromosomes essential for proper segregation during cell division.[1][2] CENP-B binds specifically to a 17-bp sequence known as the CENP-B box, which is present in the alpha-satellite DNA of human centromeres.[1][2] Its functions include facilitating the assembly of the kinetochore, maintaining centromeric chromatin structure, and ensuring the fidelity of chromosome segregation.[1][3][4] Dysregulation of CENP-B has been associated with chromosomal instability and has been implicated in various diseases, including cancer.[1][5]
Signaling Pathways Involving CENP-B
CENP-B is a key player in the intricate process of centromere formation and function. It interacts with several other centromere proteins and chromatin modifiers to ensure proper chromosome segregation. The following diagram illustrates a simplified model of the CENP-B-mediated signaling pathway at the centromere.
Caption: CENP-B signaling at the centromere, balancing kinetochore assembly and heterochromatin formation.
Experimental Protocols
siRNA Design and Synthesis
Successful gene silencing starts with the design of effective and specific siRNAs.
-
Controls:
Cell Culture and Transfection
This protocol is a general guideline and should be optimized for your specific cell line. The following example is for adherent cells in a 6-well plate format.
Materials:
-
Adherent cells (e.g., HeLa, A549)
-
Complete culture medium (with serum, without antibiotics)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
CENP-B siRNA, negative control siRNA, positive control siRNA (20 µM stock)
-
Sterile, RNase-free microcentrifuge tubes and pipette tips
Workflow Diagram:
Caption: A typical workflow for siRNA transfection experiments.
Protocol:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete culture medium.[8] Cells should be 60-80% confluent at the time of transfection.[8]
-
siRNA Preparation (per well):
-
Transfection Reagent Preparation (per well):
-
In a separate sterile microcentrifuge tube (Tube B), dilute 2-8 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM™ I Reduced Serum Medium.[8] Mix gently.
-
-
Complex Formation:
-
Add the diluted siRNA (from Tube A) to the diluted transfection reagent (Tube B).
-
Mix gently by pipetting up and down and incubate for 15-45 minutes at room temperature.[8]
-
-
Transfection:
-
Incubation:
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[8]
-
After the initial incubation, add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.[8]
-
Continue to incubate for 24-96 hours before analysis, depending on the stability of the CENP-B protein and the desired endpoint.[9]
-
Assessment of Knockdown Efficiency
It is crucial to verify the reduction of CENP-B expression at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): Harvest cells 24-48 hours post-transfection to assess CENP-B mRNA levels. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Western Blotting: Harvest cells 48-96 hours post-transfection to assess CENP-B protein levels. The longer incubation time allows for the turnover of existing protein. Use a loading control (e.g., β-actin, GAPDH) for normalization.
Data Presentation
Quantitative data from CENP-B siRNA experiments should be presented clearly to allow for easy interpretation and comparison.
Table 1: Optimization of CENP-B siRNA Concentration
| siRNA Concentration (nM) | CENP-B mRNA Level (% of Control) | CENP-B Protein Level (% of Control) | Cell Viability (%) |
| 1 | 45 ± 5 | 55 ± 7 | 98 ± 2 |
| 10 | 15 ± 3 | 25 ± 4 | 95 ± 3 |
| 25 | 12 ± 2 | 20 ± 3 | 92 ± 4 |
| 50 | 10 ± 2 | 18 ± 3 | 85 ± 5 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of CENP-B Knockdown
| Time Post-Transfection (hours) | CENP-B mRNA Level (% of Control) | CENP-B Protein Level (% of Control) |
| 24 | 20 ± 4 | 75 ± 8 |
| 48 | 15 ± 3 | 30 ± 5 |
| 72 | 25 ± 5 | 20 ± 4 |
| 96 | 40 ± 6 | 25 ± 5 |
Using 25 nM CENP-B siRNA. Data are represented as mean ± standard deviation from three independent experiments.
Table 3: Phenotypic Effects of CENP-B Knockdown
| Treatment | Mitotic Index (%) | Chromosome Missegregation (%) | Apoptosis Rate (%) |
| Negative Control siRNA | 4.5 ± 0.5 | 3 ± 1 | 5 ± 2 |
| CENP-B siRNA | 12.8 ± 1.2 | 25 ± 3 | 18 ± 4 |
Cells were analyzed 72 hours post-transfection. Data are represented as mean ± standard deviation from three independent experiments.
Troubleshooting
Effective troubleshooting is key to successful siRNA experiments.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting common issues in siRNA experiments.
Common Problems and Solutions:
-
Low Knockdown Efficiency:
-
Suboptimal Transfection: Confirm high transfection efficiency using a positive control siRNA. Optimize the ratio of siRNA to transfection reagent and the cell density at the time of transfection.[10]
-
-
High Cell Toxicity:
-
Transfection Reagent Toxicity: Optimize the amount of transfection reagent, as excessive amounts can be toxic to cells.
-
Discrepancy between mRNA and Protein Knockdown:
-
Protein Stability: CENP-B may be a stable protein with a long half-life. Extend the incubation time after transfection (e.g., 72-96 hours) to allow for protein turnover.[12]
-
Timing of Analysis: Measure mRNA levels at an earlier time point (24-48 hours) and protein levels at a later time point (48-96 hours).[12]
-
By following these detailed protocols and guidelines, researchers can effectively utilize siRNA technology to investigate the multifaceted roles of CENP-B in cellular processes and its implications in disease.
References
- 1. cusabio.com [cusabio.com]
- 2. Centromere protein B - Wikipedia [en.wikipedia.org]
- 3. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protocol specific for CENPB RNAi (H00001059-R01): Novus Biologicals [novusbio.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Guidelines for transfection of siRNA [qiagen.com]
- 11. thermofisher.com [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-term CENPB Gene Silencing using shRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to achieving long-term silencing of the Centromere Protein B (CENPB) gene using short hairpin RNA (shRNA) technology. This document includes detailed experimental protocols, quantitative data on the effects of CENPB knockdown, and visualizations of the associated signaling pathways.
Introduction
Centromere Protein B (CENPB) is a DNA-binding protein crucial for the assembly and function of centromeres, the specialized chromosomal regions essential for proper chromosome segregation during cell division.[1] Dysregulation of CENPB has been implicated in various cancers, including hepatocellular carcinoma (HCC), where its overexpression is associated with poor prognosis.[2][3] Knockdown of CENPB has been shown to inhibit cancer cell proliferation and invasion, making it a potential therapeutic target.[2] Long-term gene silencing using shRNA delivered via lentiviral vectors offers a robust method to study the sustained effects of CENPB depletion and to evaluate its therapeutic potential.[4]
Data Presentation
Table 1: Efficiency of shRNA-mediated CENPB Knockdown in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | shRNA Construct | Transfection Method | Time Point | % mRNA Knockdown | % Protein Knockdown | Reference |
| Hep3B | shCENPB#3 | Lentiviral Transduction | 72 hours | ~60% | Significant Reduction | [2] |
| MHCC97 | shCENPB#3 | Lentiviral Transduction | 72 hours | ~75% | Significant Reduction | [2] |
Table 2: Phenotypic Effects of Long-term CENPB Knockdown in HCC Cell Lines
| Cell Line | Assay | Effect of CENPB Knockdown | Quantitative Change | Reference |
| Hep3B | CCK-8 Proliferation Assay | Inhibition of cell viability | Significant decrease vs. control | [2] |
| MHCC97 | CCK-8 Proliferation Assay | Inhibition of cell viability | Significant decrease vs. control | [2] |
| Hep3B | Transwell Invasion Assay | Inhibition of cell invasion | Significant decrease vs. control | [2] |
| MHCC97 | Transwell Invasion Assay | Inhibition of cell invasion | Significant decrease vs. control | [2] |
Signaling Pathways Affected by CENPB Silencing
Long-term silencing of CENPB can impact several critical cellular signaling pathways involved in cell cycle regulation, proliferation, and apoptosis.
CENPB and the FOXM1 Signaling Pathway
The Forkhead box protein M1 (FOXM1) is a key transcription factor that regulates the expression of genes essential for mitotic progression, including CENPA and CENPB.[5][6] CENPB and FOXM1 are often co-expressed in cancers like lung adenocarcinoma and are associated with a poor prognosis.[3] Silencing of CENPB can disrupt this regulatory network, leading to mitotic defects.
Caption: CENPB and the FOXM1 signaling pathway in cell cycle progression.
CENPB and the p53 Signaling Pathway
While direct regulation is still under investigation, evidence suggests a link between centromere proteins and the p53 tumor suppressor pathway. Depletion of centromere proteins can lead to DNA damage and activation of p53-mediated cell cycle arrest or apoptosis.
Caption: Putative role of CENPB silencing in activating the p53 pathway.
Experimental Protocols
Protocol 1: Lentiviral shRNA Vector Production and Transduction for Stable CENPB Silencing
This protocol outlines the steps for creating stable cell lines with long-term CENPB knockdown using lentiviral-mediated shRNA delivery.
1. shRNA Design and Vector Construction:
-
Design at least three shRNA sequences targeting the CENPB mRNA. Utilize design tools that predict high knockdown efficiency.
-
Synthesize and clone the shRNA oligonucleotides into a lentiviral expression vector (e.g., pLKO.1-puro).
-
Include a non-targeting (scrambled) shRNA control vector.
2. Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter and concentrate the viral particles.
-
Determine the viral titer.
3. Cell Transduction:
-
Plate the target cells (e.g., Hep3B, MHCC97) at a density that will result in 50-70% confluency on the day of transduction.
-
Add the lentiviral particles to the cells at a desired multiplicity of infection (MOI) in the presence of Polybrene (8 µg/ml).
-
Incubate for 24 hours.
4. Selection of Stable Cell Lines:
-
Replace the virus-containing medium with fresh medium.
-
After 48 hours, begin selection with puromycin (B1679871) at a pre-determined optimal concentration for your cell line.
-
Replace the puromycin-containing medium every 3-4 days until resistant colonies are formed.
-
Isolate and expand individual colonies to establish stable, clonal cell lines.
5. Validation of CENPB Knockdown:
-
Assess CENPB mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Confirm the reduction of CENPB protein levels by Western blotting.
Caption: Workflow for generating stable CENPB knockdown cell lines.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for CENPB mRNA Quantification
1. RNA Extraction:
-
Isolate total RNA from both control and CENPB knockdown stable cell lines using a suitable RNA extraction kit.
-
Assess RNA quality and quantity.
2. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
3. qRT-PCR Reaction:
-
Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix.
-
Use primers specific for CENPB and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the reaction on a real-time PCR system.
4. Data Analysis:
-
Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.
Protocol 3: Western Blotting for CENPB Protein Quantification
1. Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against CENPB overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
4. Densitometry Analysis:
-
Quantify the band intensities using image analysis software and normalize the CENPB signal to the loading control.
Conclusion
Long-term silencing of the CENPB gene using shRNA delivered by lentiviral vectors is a powerful tool for investigating its role in cellular processes and its potential as a therapeutic target in cancer. The protocols provided herein offer a comprehensive framework for establishing stable CENPB knockdown cell lines and validating the silencing efficiency and its phenotypic consequences. The accompanying data and pathway diagrams provide a valuable resource for researchers in this field.
References
- 1. Contribution of CENP-F to FOXM1-mediated discordant centromere and kinetochore transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FOXM1 and CENPF are associated with a poor prognosis through promoting proliferation and migration in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short hairpin RNA and retroviral vector-mediated silencing of p53 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The suppression of FOXM1 and its targets in breast cancer xenograft tumors by siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forkhead Box M1 Regulates the Transcriptional Network of Genes Essential for Mitotic Progression and Genes Encoding the SCF (Skp2-Cks1) Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low CENPB Knockdown Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low knockdown efficiency of Centromere Protein B (CENPB).
Frequently Asked Questions (FAQs)
Q1: I am not seeing efficient knockdown of CENPB mRNA after siRNA transfection. What are the common causes?
A1: Low CENPB mRNA knockdown efficiency following siRNA transfection can stem from several factors. The most common issues are suboptimal siRNA delivery, poor siRNA design, or issues with the experimental setup. Inefficient transfection is a primary culprit; the health and confluency of your cells, the choice and concentration of transfection reagent, and the siRNA concentration are all critical parameters that need to be optimized for each cell line.[1] It is also possible that the siRNA sequences are not potent or are targeting a region of the CENPB mRNA that is inaccessible. Finally, ensure your qPCR assay is properly designed and validated to accurately measure CENPB mRNA levels.
Q2: My qPCR results show good CENPB mRNA knockdown, but I don't see a corresponding decrease in CENPB protein levels by Western blot. Why is there a discrepancy?
A2: A discrepancy between mRNA and protein knockdown levels is a common issue in RNAi experiments.[2][3] Several factors can contribute to this:
-
Long Protein Half-Life: CENPB may be a stable protein with a long half-life. Even with efficient mRNA degradation, the existing pool of CENPB protein will take longer to be cleared from the cell.[3] The stability of CENPB is also known to be dynamic and regulated throughout the cell cycle, with a fraction of the protein being stably incorporated into the centromere.
-
Delayed Protein Analysis: The optimal time point for observing protein knockdown is typically later than for mRNA knockdown, usually 48-96 hours post-transfection, to allow for the turnover of the existing protein.[2]
-
Antibody Issues: The antibody used for Western blotting may lack specificity or sensitivity, leading to inaccurate detection of CENPB protein levels. It is crucial to use a validated antibody specific for CENPB.
-
Compensatory Mechanisms: Cells may have compensatory mechanisms that stabilize the CENPB protein in response to decreased mRNA levels.
Q3: How can I optimize my siRNA transfection for CENPB knockdown?
A3: Optimization of siRNA transfection is critical for achieving high knockdown efficiency. Here are key parameters to optimize:
-
Cell Health and Density: Ensure your cells are healthy, actively dividing, and plated at an optimal density (typically 50-80% confluency) at the time of transfection.[1]
-
siRNA and Transfection Reagent Concentrations: Titrate both the siRNA and transfection reagent to find the optimal ratio that maximizes knockdown while minimizing cytotoxicity.[4] A good starting point for siRNA concentration is between 10-50 nM.
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Choice of Transfection Reagent: Different cell lines have different transfection efficiencies with various reagents. It may be necessary to screen multiple transfection reagents to find the most effective one for your specific cell line.
-
Incubation Time: Optimize the incubation time of the siRNA-transfection reagent complexes with the cells.
Q4: I am using lentiviral shRNA for stable CENPB knockdown, but the efficiency is low. What should I troubleshoot?
A4: Low efficiency with lentiviral shRNA transduction can be due to issues with viral particle production, transduction protocol, or the shRNA construct itself.
-
Low Viral Titer: Ensure you have a high-titer lentiviral stock. The titer should be determined for each viral preparation.
-
Multiplicity of Infection (MOI): The MOI, or the ratio of viral particles to cells, is a critical parameter. A range of MOIs should be tested to find the optimal concentration for your cell line that results in high transduction efficiency and minimal toxicity.[5][6]
-
Transduction Enhancers: The use of transduction enhancers like Polybrene can significantly improve viral entry into cells. However, it's important to determine the optimal concentration as it can be toxic to some cell lines.
-
shRNA Design and Promoter: Not all shRNA sequences are equally effective. It is recommended to test multiple shRNA sequences targeting different regions of the CENPB transcript. The choice of promoter driving shRNA expression (e.g., U6 or H1) can also influence knockdown efficiency and should be appropriate for your cell type.
Q5: What are the best practices for validating CENPB knockdown?
A5: Robust validation is essential to confirm the specificity and efficiency of your CENPB knockdown experiment.
-
Dual-Level Validation: Always validate knockdown at both the mRNA and protein levels using qPCR and Western blotting, respectively.[7]
-
Proper Controls: Include multiple controls in your experiment:
-
Negative Control: A non-targeting or scrambled siRNA/shRNA to control for off-target effects.
-
Positive Control: An siRNA/shRNA against a well-characterized housekeeping gene to confirm transfection/transduction efficiency.
-
Untreated Control: To establish baseline expression levels.
-
-
Time-Course Analysis: Perform a time-course experiment to determine the optimal time point for assessing both mRNA and protein knockdown.
-
Rescue Experiment: To confirm the specificity of the knockdown phenotype, perform a rescue experiment by re-introducing a form of CENPB that is resistant to your siRNA/shRNA.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for CENPB knockdown experiments. These values should be used as a starting point for optimization in your specific experimental system.
Table 1: Recommended siRNA Transfection Parameters for CENPB Knockdown
| Parameter | Recommended Range | Notes |
| siRNA Concentration | 5 - 50 nM | Start with a titration to find the optimal concentration that balances knockdown efficiency and cell viability.[8] |
| Cell Confluency at Transfection | 50 - 80% | Healthy, sub-confluent cells generally yield higher transfection efficiency.[1] |
| Transfection Reagent Volume | Varies by reagent | Follow the manufacturer's protocol and optimize the ratio of reagent to siRNA. |
| Incubation Time | 24 - 72 hours | Optimal time for analysis depends on the stability of CENPB mRNA and protein. |
Table 2: Recommended Lentiviral shRNA Transduction Parameters for CENPB Knockdown
| Parameter | Recommended Range | Notes |
| Multiplicity of Infection (MOI) | 1 - 20 | The optimal MOI is cell-type dependent and should be determined empirically.[5][6] |
| Transduction Enhancer (Polybrene) | 4 - 8 µg/mL | Test for cytotoxicity in your cell line before use. |
| Incubation Time | 48 - 96 hours | Allow sufficient time for viral integration and shRNA expression before analysis. |
| Selection Agent (e.g., Puromycin) | Varies by cell line | Determine the optimal concentration through a kill curve. |
Experimental Protocols
Protocol 1: Optimizing siRNA Transfection for CENPB Knockdown
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
In separate tubes, dilute your CENPB-targeting siRNA (e.g., at final concentrations of 10, 25, and 50 nM) and a negative control siRNA in serum-free medium.
-
In another set of tubes, dilute your chosen lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with the siRNA-lipid complexes.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation, add complete growth medium with serum.
-
-
Analysis:
-
Harvest cells at 24, 48, and 72 hours post-transfection.
-
Analyze CENPB mRNA levels by qPCR and protein levels by Western blotting.
-
Protocol 2: Validation of CENPB Knockdown by Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from your control and CENPB-knockdown cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for CENPB, and a reference gene (e.g., GAPDH, ACTB).
-
Add the cDNA template to the master mix.
-
-
qPCR Cycling: Perform the qPCR reaction using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control. A PCR efficiency of 90-110% is considered good.[9][10]
Protocol 3: Validation of CENPB Knockdown by Western Blotting
-
Protein Extraction: Lyse the control and CENPB-knockdown cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CENPB overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Include a loading control like GAPDH or β-actin to ensure equal protein loading.
Visualizations
Caption: Troubleshooting workflow for low CENPB knockdown efficiency.
Caption: Validation pathway for CENPB knockdown experiments.
References
- 1. Centromere protein B - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. The optimal concentration of siRNA for gene silencing in primary cultured astrocytes and microglial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficiency of Real-Time PCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. How good is a PCR efficiency estimate: Recommendations for precise and robust qPCR efficiency assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CENP-B siRNA Transfection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize CENP-B siRNA transfection experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for CENP-B siRNA?
A1: For initial experiments, a titration of siRNA concentration is recommended to determine the optimal level for your specific cell line. Generally, a concentration range of 5-100 nM is used.[1] However, to minimize off-target effects, it is advisable to use the lowest effective concentration, ideally between 1 nM and 5 nM.
Q2: My CENP-B knockdown efficiency is low. What are the potential causes and solutions?
A2: Low knockdown efficiency can result from several factors. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Suboptimal siRNA Concentration | Perform a dose-response experiment by titrating the siRNA concentration (e.g., 5, 10, 25, 50 nM) to identify the optimal concentration for your cell line.[1][2] |
| Inefficient Transfection Reagent | Ensure you are using a transfection reagent specifically designed for siRNA delivery, such as Lipofectamine™ RNAiMAX.[3] Consider trying different reagents if efficiency remains low.[4] |
| Incorrect Reagent-to-siRNA Ratio | Optimize the ratio of transfection reagent to siRNA. This ratio is critical and varies between cell types and reagents.[5] |
| Poor Cell Health | Use healthy, actively dividing cells at a low passage number (ideally less than 50).[3][6] Ensure cells are free from contamination, such as mycoplasma. |
| Incorrect Cell Density | The optimal cell confluency at the time of transfection is crucial and should be determined experimentally for each cell type, typically between 60-80%.[7] |
| Degraded siRNA | Ensure proper storage and handling of siRNA to prevent degradation by RNases.[3] |
| Slow Protein Turnover | A successful decrease in mRNA levels may not immediately translate to a reduction in protein levels if the protein has a slow turnover rate.[1] Assess protein levels at later time points (e.g., 48, 72, or 96 hours post-transfection).[8] |
Q3: I'm observing high cytotoxicity after transfection. How can I reduce it?
A3: High cytotoxicity can compromise your results. Consider the following adjustments:
| Potential Cause | Troubleshooting Steps |
| High siRNA Concentration | High concentrations of siRNA can be toxic to cells.[3] Use the lowest concentration that achieves effective knockdown. |
| Excess Transfection Reagent | The volume of transfection reagent is a common source of cytotoxicity. Optimize the amount by performing a titration. |
| Prolonged Exposure to Complexes | If both knockdown and cytotoxicity are high, you can reduce toxicity by replacing the media containing transfection complexes with fresh growth media 8-24 hours after transfection.[6] |
| Presence of Antibiotics | Some antibiotics can increase cytotoxicity during transfection.[3] It is often recommended to perform transfections in antibiotic-free media.[7] |
| Unhealthy Cells | Transfecting cells that are not in optimal physiological condition can exacerbate cytotoxicity.[1] |
Q4: How do I validate the knockdown of CENP-B?
A4: It is crucial to validate knockdown at both the mRNA and protein levels.
-
mRNA Level: Use quantitative real-time PCR (qRT-PCR) to measure the reduction in CENP-B mRNA 24-48 hours post-transfection.[2][8]
-
Protein Level: Perform a Western blot to confirm a decrease in CENP-B protein levels. This is typically assessed 48-72 hours post-transfection, but the optimal time may vary depending on the protein's half-life.[8] Immunofluorescence can also be used to quantify the reduction of CENP-B at centromeres.[9]
Q5: Should I use controls in my CENP-B siRNA experiment?
A5: Yes, appropriate controls are essential for interpreting your results correctly.[1]
-
Negative Control: A non-targeting siRNA (scrambled sequence) should be used to distinguish sequence-specific silencing from non-specific effects.[1]
-
Positive Control: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH or Lamin A/C) can help optimize transfection conditions.
-
Untransfected Control: A sample of cells that have not been transfected serves as a baseline for normal gene and protein expression.
Experimental Protocols
General Protocol for CENP-B siRNA Transfection using a Lipid-Based Reagent
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
CENP-B specific siRNA
-
Negative control siRNA
-
Lipid-based siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[10][7] For a 6-well plate, this is typically 2 x 10^5 cells per well in 2 ml of antibiotic-free growth medium.[7]
-
Preparation of siRNA-Lipid Complexes:
-
Solution A: For each well, dilute the desired amount of CENP-B siRNA (e.g., 20-80 pmols) into 100 µl of serum-free medium.[7]
-
Solution B: In a separate tube, dilute the optimized amount of transfection reagent (e.g., 2-8 µl) into 100 µl of serum-free medium.[7]
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.[7]
-
-
Transfection:
-
Wash the cells once with serum-free medium.[7]
-
Aspirate the medium and add the siRNA-lipid complex mixture to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Analysis: Analyze gene knockdown 24-72 hours post-transfection. Assess mRNA levels at 24-48 hours and protein levels at 48-72 hours.[8]
Visualizations
Caption: General workflow for CENP-B siRNA transfection experiments.
Caption: Troubleshooting flowchart for low CENP-B knockdown efficiency.
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Guidelines for transfection of siRNA [qiagen.com]
- 6. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
reducing off-target effects of CENPB siRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating and troubleshooting off-target effects associated with CENPB siRNA experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of CENPB siRNA?
Q2: What is the primary cause of siRNA off-target effects?
A2: The most common cause is a "microRNA-like" effect, where the 'seed region' (positions 2-8 of the siRNA guide strand) has partial sequence complementarity to the 3' untranslated region (3' UTR) of unintended mRNA transcripts.[3][4][5][6] This partial binding can lead to the degradation or translational repression of the off-target mRNA.[1][7] Off-target effects can also arise from the sense (passenger) strand being loaded into the RISC complex or from the activation of innate immune responses by the double-stranded RNA.[1][8]
Q3: How can I proactively reduce potential off-target effects when starting my CENPB siRNA experiment?
A3: A multi-pronged approach is most effective:
-
Use Modified siRNAs: Purchase siRNAs with chemical modifications, such as a 2'-O-methyl modification at position 2 of the guide strand, which are specifically designed to reduce seed-mediated off-target effects.[5][9]
-
Pool Multiple siRNAs: Use a pool of 3-4 distinct siRNAs that all target CENPB. This strategy, often called SMARTpooling, dilutes the concentration of any single siRNA, thereby reducing the impact of its unique off-target signature.[1][3][10]
-
Careful Sequence Design: Use siRNAs designed with algorithms that screen for sequence homology against the entire transcriptome to avoid targeting other genes.[3][8][13]
Q4: What are the essential controls for a CENPB siRNA experiment?
A4: To ensure the validity of your results, you must include:
-
Negative Control siRNA: A scrambled or non-targeting siRNA with no known homology to any gene in the target species. This control helps differentiate sequence-specific off-target effects from the general effects of siRNA transfection.
-
Untreated Control: Cells that have not been exposed to siRNA or transfection reagent.
-
Transfection Reagent-Only Control: Cells treated with the transfection reagent alone to control for any effects of the delivery method.
Troubleshooting Guide
Problem: I observe a high degree of cell death or a strong stress response after transfecting my CENPB siRNA.
| Possible Cause | Troubleshooting Step |
| High siRNA Concentration | The siRNA concentration is likely too high, causing widespread off-target effects or activating an immune response.[12][15] Solution: Perform a dose-response experiment, testing a range of concentrations (e.g., 1 nM to 30 nM) to find the lowest dose that gives effective CENPB knockdown with minimal toxicity.[11][15] |
| Transfection Reagent Toxicity | The delivery reagent itself can be toxic to sensitive cell lines. Solution: Optimize the amount of transfection reagent. Titrate the reagent volume while keeping the siRNA concentration constant. Also, consider replacing the media 8-24 hours post-transfection to reduce exposure time.[12] |
| Innate Immune Response | Double-stranded RNAs can trigger interferon pathways, a non-specific antiviral response.[15] Solution: Use high-quality, purified siRNAs that are the correct length (<30 bp).[12] Consider using chemically modified siRNAs, which can reduce immunogenicity.[3] |
Problem: Two different siRNAs targeting CENPB produce different or contradictory phenotypes.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This is a classic sign that one or both siRNAs are causing distinct, sequence-specific off-target effects that are confounding the results.[2][14] Solution 1: Test a third and fourth siRNA against CENPB. Only trust phenotypes that are consistent across multiple, independent siRNA sequences. Solution 2: Perform a rescue experiment. Re-introduce a CENPB expression vector that is resistant to your siRNA (e.g., by silent mutations in the siRNA target site). The phenotype should revert to baseline if it is a true on-target effect. |
| Variable Knockdown Efficiency | One siRNA may be more potent than the other, leading to different degrees of CENPB knockdown and thus different phenotypic strengths. Solution: Quantify CENPB mRNA (by qRT-PCR) and protein (by Western blot) levels for each individual siRNA to ensure they are achieving comparable levels of knockdown. |
Problem: My CENPB knockdown is efficient, but I suspect my results are influenced by off-target effects.
| Possible Cause | Troubleshooting Step |
| Seed-Mediated Off-Targets | Your siRNA is likely downregulating other genes through partial complementarity in the seed region. Solution 1 (Validation): Perform a global gene expression analysis (e.g., RNA-sequencing or microarray) on cells treated with your CENPB siRNA and a negative control. Analyze the downregulated genes for enrichment of sequences complementary to your siRNA's seed region using tools like Sylamer or SeedMatchR.[16][17] Solution 2 (Mitigation): Switch to a different mitigation strategy. If you are using a single siRNA, try a pool of siRNAs.[1] If you are using unmodified siRNAs, switch to chemically modified ones (e.g., 2'-O-methyl).[9] |
Data on Mitigation Strategies
The following table summarizes the reported effectiveness of various strategies in reducing off-target effects.
| Mitigation Strategy | Reported Reduction in Off-Target Effects | Source |
| Chemical Modification | A unique combination of sense and antisense strand modifications can eliminate up to 80% of off-target effects. | [1][10] |
| 2'-O-methyl Modification | Modification at position 2 of the guide strand reduced silencing of off-target transcripts by an average of 66%. | [9] |
| siRNA Pooling | Pooling four siRNAs reduces the off-target profile of individual siRNAs while maintaining on-target knockdown. | [1] |
| Concentration Reduction | Lowering siRNA concentration from 10 nM to 1 nM can eliminate most off-target transcripts from being downregulated >2-fold. | [11][18] |
Visual Workflows and Mechanisms
Caption: Workflow for minimizing and validating CENPB siRNA off-target effects.
Caption: On-target vs. miRNA-like off-target silencing mechanisms.
Key Experimental Protocols
Protocol 1: siRNA Transfection and Concentration Optimization
This protocol outlines a general procedure for optimizing siRNA concentration to minimize off-target effects. It is based on a 24-well plate format; adjust volumes accordingly.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Opti-MEM™ I Reduced Serum Medium (or equivalent)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
CENPB-targeting siRNA and Negative Control siRNA (stock at 20 µM)
-
Nuclease-free tubes and water
Procedure:
-
siRNA Dilution: Prepare a series of siRNA dilutions. In separate nuclease-free tubes, dilute the CENPB siRNA stock to achieve final concentrations of 1, 5, 10, and 25 nM in the 500 µL well volume. Prepare a tube for the negative control at 10 nM.
-
Example for 10 nM final concentration: Dilute 0.25 µL of 20 µM siRNA stock into 50 µL of Opti-MEM.
-
-
Transfection Complex Formation:
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. A common starting point is 1 µL of RNAiMAX in 50 µL of Opti-MEM.
-
Add the 50 µL of diluted siRNA to the 50 µL of diluted transfection reagent.
-
Mix gently by flicking the tube and incubate for 5-10 minutes at room temperature.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex drop-wise to the appropriate wells. Swirl the plate gently to mix.
-
Incubation: Incubate the cells for 24-72 hours, depending on the assay and target turnover rate.
-
Analysis: After incubation, harvest the cells. Analyze CENPB mRNA knockdown by qRT-PCR and protein knockdown by Western blot. Assess cell viability using a method like an MTT assay or Trypan blue exclusion.
Protocol 2: Validation of Off-Target Effects by qRT-PCR
After a primary experiment, if you suspect an off-target effect is influencing a specific gene (Gene X), you can validate it with this method.
Materials:
-
Harvested cells from experiments using Negative Control siRNA and multiple individual CENPB siRNAs (e.g., CENPB-siRNA-1, CENPB-siRNA-2).
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
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Primers for a housekeeping gene (e.g., GAPDH, ACTB), CENPB, and the suspected off-target gene (Gene X).
Procedure:
-
RNA Extraction: Extract total RNA from all cell pellets according to the kit manufacturer's protocol. Quantify RNA and assess its purity (A260/280 ratio).
-
cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA for each sample.
-
qPCR Setup: Prepare a qPCR plate. For each sample, set up reactions in triplicate for the housekeeping gene, CENPB, and Gene X. Include a no-template control for each primer set.
-
qPCR Run: Run the qPCR plate on a real-time PCR machine using a standard thermal cycling protocol.
-
Data Analysis:
-
Calculate the average Ct value for each set of triplicates.
-
Normalize the Ct values for CENPB and Gene X to the housekeeping gene for each sample (ΔCt = Ct_gene - Ct_housekeeper).
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Calculate the change in expression relative to the Negative Control siRNA sample (ΔΔCt = ΔCt_sample - ΔCt_control).
-
Calculate the fold change (2^-ΔΔCt).
-
-
Interpretation:
-
On-Target: All CENPB siRNAs should show a significant decrease in CENPB expression.
-
Off-Target Confirmed: If CENPB-siRNA-1 shows a significant decrease in Gene X expression, but CENPB-siRNA-2 does not (or has a much smaller effect), this strongly suggests the effect on Gene X is an off-target artifact of CENPB-siRNA-1.
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Potential On-Target: If all CENPB siRNAs show a similar, significant decrease in Gene X expression, the effect is more likely to be a true consequence of CENPB knockdown. This would require further validation with a rescue experiment.
-
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 4. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 5. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects | MDPI [mdpi.com]
- 7. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sitoolsbiotech.com [sitoolsbiotech.com]
- 9. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. scitepress.org [scitepress.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Detecting microRNA binding and siRNA off-target effects from expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
CENPB siRNA cytotoxicity and how to minimize it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cytotoxicity associated with CENPB siRNA experiments.
Frequently Asked Questions (FAQs)
Q1: What is CENPB and why is targeting it with siRNA a concern for cell viability?
Centromere protein B (CENPB) is a crucial protein involved in the structure and function of centromeres, the specialized regions of chromosomes essential for proper chromosome segregation during cell division.[1] Knockdown of CENPB can lead to mitotic defects, including chromosome missegregation and the formation of micronuclei, which can ultimately result in cell death.[2][3] While CENPB is not essential for mitosis in all contexts, its depletion can increase chromosome instability.[3][4]
Q2: What are the common causes of cytotoxicity in CENPB siRNA experiments?
Cytotoxicity in CENPB siRNA experiments can stem from two primary sources:
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On-target cytotoxicity: This is a direct consequence of depleting the CENPB protein, leading to severe mitotic defects and potential cell death.[2][5]
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Off-target and delivery-related cytotoxicity: This is a more general issue with siRNA technology and can be caused by:
Q3: How can I distinguish between on-target and off-target cytotoxicity?
Distinguishing between the two can be challenging, but here are some strategies:
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Use multiple siRNAs: Transfect cells with at least two or three different siRNAs targeting different regions of the CENPB mRNA. If all siRNAs produce a similar cytotoxic phenotype, it is more likely to be an on-target effect.
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Rescue experiment: Co-transfect with a CENPB expression vector that is resistant to the siRNA (e.g., contains silent mutations in the siRNA target site). If the cytotoxic phenotype is rescued, it confirms an on-target effect.
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Control siRNAs: Always include a non-targeting (scrambled) siRNA control and a positive control siRNA (e.g., targeting a housekeeping gene) to assess the general toxicity of the transfection process.[9]
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Dose-response curve: Perform a dose-response experiment with your CENPB siRNA. Off-target effects are often more pronounced at higher siRNA concentrations.[8]
Troubleshooting Guides
Issue 1: High levels of cell death observed after CENPB siRNA transfection.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Recommendation |
| High siRNA Concentration | Titrate the siRNA concentration. | Start with a low concentration (e.g., 1-10 nM) and gradually increase to find the optimal balance between knockdown efficiency and cell viability.[8][10][11] |
| Toxic Transfection Reagent | Optimize the transfection reagent and its concentration. | Test different transfection reagents and perform a titration to find the lowest effective concentration.[11] |
| Unhealthy Cells | Ensure cells are healthy and in the exponential growth phase before transfection. | Use low-passage number cells and ensure they are plated at the optimal density (typically 30-70% confluency).[7][12] |
| Prolonged Exposure to Transfection Complex | Optimize the incubation time of the siRNA-lipid complex with the cells. | For sensitive cell lines, consider reducing the exposure time to 4-6 hours before replacing the medium. |
| Innate Immune Response | Use chemically modified siRNAs. | 2'-O-methyl modifications can help reduce the immunogenicity of the siRNA. |
| On-target Cytotoxicity | Modulate the level of CENPB knockdown. | A partial knockdown may be sufficient to study the phenotype without causing widespread cell death. Adjust siRNA concentration accordingly. |
Issue 2: Inconsistent knockdown efficiency and variable cytotoxicity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Recommendation |
| Variable Cell Density | Standardize cell seeding density. | Ensure consistent cell numbers are plated for each experiment to maintain reproducibility.[7] |
| Inconsistent Transfection Complex Formation | Prepare master mixes for transfection complexes. | This ensures that each well receives the same amount of siRNA and transfection reagent. |
| Degraded siRNA | Aliquot and store siRNA properly. | Avoid repeated freeze-thaw cycles by aliquoting siRNA upon receipt and storing it at -20°C or -80°C. |
| Presence of Antibiotics in Transfection Medium | Omit antibiotics from the medium during transfection. | Some antibiotics can be toxic to cells when introduced with a transfection reagent.[11] |
Experimental Protocols
Protocol 1: Optimizing CENPB siRNA Transfection to Minimize Cytotoxicity
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Cell Seeding: The day before transfection, seed healthy, low-passage cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
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siRNA Dilution: On the day of transfection, dilute your CENPB siRNA and control siRNAs to the desired concentrations (e.g., 1, 5, 10, 25 nM) in serum-free medium.
-
Transfection Reagent Dilution: In a separate tube, dilute the chosen transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Complex Formation: Add the diluted siRNA to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
Analysis: Assess cell viability (e.g., using a CellTox Green Cytotoxicity Assay or by morphology) and CENPB knockdown efficiency (by qPCR or Western blot) at 24, 48, and 72 hours post-transfection.[9][13]
Quantitative Data Summary
Table 1: Example Data for Optimizing CENPB siRNA Transfection in HeLa Cells
| siRNA Concentration (nM) | Transfection Reagent (µL) | Cell Viability (%) at 48h | CENPB mRNA Knockdown (%) at 48h |
| 1 | 0.5 | 95 ± 3 | 45 ± 5 |
| 5 | 0.5 | 88 ± 4 | 75 ± 6 |
| 10 | 0.5 | 75 ± 6 | 92 ± 4 |
| 25 | 0.5 | 55 ± 8 | 95 ± 3 |
| 10 | 1.0 | 65 ± 7 | 94 ± 3 |
| 10 | 1.5 | 40 ± 9 | 96 ± 2 |
Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Workflow for optimizing CENPB siRNA transfection.
Caption: Pathways of CENPB siRNA-induced cytotoxicity.
References
- 1. CENPB centromere protein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Centromere Protein B Null Mice are Mitotically and Meiotically Normal but Have Lower Body and Testis Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENP-A and CENP-B collaborate to create an open centromeric chromatin state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming the innate immune response to small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for transfection of siRNA [qiagen.com]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 10. Protocol specific for CENPB RNAi (H00001059-R01): Novus Biologicals [novusbio.com]
- 11. Optimizing siRNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
issues with CENPB siRNA stability and degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CENPB siRNA in their experiments. The information is designed to address common issues related to siRNA stability, degradation, and overall experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the expected duration of CENPB silencing after siRNA transfection?
The duration of gene silencing by siRNA is dependent on several factors, including the cell type, its division rate, and the stability of the CENPB protein. Generally, the silencing effect of siRNA can be observed as early as 24 hours post-transfection and typically lasts for 4 to 7 days. In rapidly dividing cells, the siRNA is diluted with each cell division, which can shorten the duration of the knockdown. For proteins with a slow turnover rate, the depletion of the protein may take longer to become apparent even after the mRNA has been effectively silenced.
Q2: How can I improve the stability of my CENPB siRNA?
Unmodified siRNAs can be susceptible to degradation by nucleases present in serum and within the cell. To enhance stability, consider the following:
-
Chemical Modifications: The use of chemically modified siRNAs, such as those with 2'-O-methyl or 2'-fluoro modifications, can significantly increase their resistance to nuclease degradation and improve their in vivo stability.[1]
-
RNase-Free Environment: Maintaining a strictly RNase-free environment during your experiments is crucial. This includes using RNase-free tips, tubes, and reagents, and cleaning work surfaces with RNase decontamination solutions.
-
Proper Storage: Store your siRNA duplexes at -20°C or -80°C. For long-term storage, lyophilized siRNA is more stable than resuspended siRNA. Avoid repeated freeze-thaw cycles.
Q3: What are the potential off-target effects of CENPB siRNA and how can I minimize them?
Off-target effects occur when an siRNA silences unintended genes due to partial sequence complementarity. This can lead to misleading experimental results. To minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate your CENPB siRNA to determine the lowest concentration that provides sufficient knockdown of your target. Higher concentrations of siRNA are more likely to cause off-target effects.[2][3]
-
Use Multiple siRNAs: Validate your findings by using at least two or three different siRNAs that target different sequences of the CENPB mRNA. Consistent results across multiple siRNAs increase confidence that the observed phenotype is due to CENPB knockdown and not an off-target effect.
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Perform Rescue Experiments: If possible, perform a rescue experiment by re-introducing a form of CENPB that is not targeted by the siRNA (e.g., a construct with silent mutations in the siRNA binding site). Reversal of the phenotype upon re-expression of the target protein confirms the specificity of the siRNA.
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Bioinformatic Analysis: Utilize bioinformatics tools to screen your siRNA sequences for potential off-target matches in the genome of your model system.
Q4: Should I be concerned about the turnover rate of the CENPB protein?
Yes, the turnover rate of the CENPB protein is a critical factor to consider. Even with efficient mRNA knockdown, a stable protein with a long half-life will take longer to be depleted. CENP-B protein stability is regulated by a SUMOylation/ubiquitination and proteasomal-dependent degradation mechanism.[4][5][6] If you do not observe a significant decrease in CENPB protein levels at your initial time point, you may need to extend the duration of your experiment to allow for sufficient protein degradation.
Troubleshooting Guides
Issue 1: Low Knockdown Efficiency of CENPB
| Possible Cause | Recommended Solution |
| Suboptimal Transfection Efficiency | Optimize transfection parameters such as cell density, siRNA concentration, and the ratio of siRNA to transfection reagent. Use a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH or Lamin A/C) and a fluorescently labeled control siRNA to assess transfection efficiency in your specific cell line. |
| Ineffective siRNA Sequence | Not all siRNA sequences are equally effective. Test 2-3 different validated siRNA sequences targeting different regions of the CENPB mRNA. Consider using a pool of multiple siRNAs targeting CENPB. |
| Incorrect Timepoint for Analysis | The optimal time for analyzing knockdown can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the point of maximum mRNA and protein reduction. |
| High CENPB Protein Stability | CENPB protein has its own degradation pathway.[4][5][6] Even with efficient mRNA knockdown, protein levels may decrease slowly. Extend the incubation time after transfection to allow for protein turnover. |
| Degraded siRNA | Ensure proper storage and handling of siRNA in an RNase-free environment. If degradation is suspected, use a fresh aliquot of siRNA. |
| Cell Line Resistant to Transfection | Some cell lines are notoriously difficult to transfect. Consider trying different transfection reagents or methods, such as electroporation. |
Issue 2: High Cell Toxicity or Death After Transfection
| Possible Cause | Recommended Solution |
| High siRNA Concentration | High concentrations of siRNA can be toxic to cells. Perform a dose-response experiment to find the lowest effective concentration that achieves the desired knockdown without significant cell death. |
| Toxicity of Transfection Reagent | The transfection reagent itself can be toxic. Optimize the amount of transfection reagent used and the exposure time of the cells to the transfection complexes. Consider testing different, less toxic transfection reagents. |
| Unhealthy Cells | Ensure that cells are healthy, actively dividing, and at the optimal confluency (typically 70-80%) at the time of transfection. Avoid using cells that have been in culture for too many passages. |
| Off-Target Effects | The siRNA may be silencing an essential gene. Use a different siRNA sequence targeting CENPB and include a non-targeting control siRNA to assess baseline toxicity. |
Data Presentation
Table 1: Recommended Transfection Parameters for CENPB siRNA (for a 24-well plate)
| Parameter | Recommendation | Notes |
| Cell Density | 70-80% confluency | Optimal density can be cell-line dependent. |
| siRNA Concentration | 10 - 50 nM | Start with a lower concentration and titrate up if necessary. |
| Transfection Reagent Volume | As per manufacturer's protocol | Optimize the siRNA:reagent ratio for your cell line. |
| Incubation Time | 24 - 72 hours | Perform a time-course to determine the optimal endpoint. |
Table 2: Expected Knockdown Efficiency for CENPB
| Level of Analysis | Expected Knockdown | Timepoint for Analysis |
| mRNA | 70 - 95% | 24 - 48 hours |
| Protein | 50 - 90% | 48 - 72 hours |
Note: Actual knockdown efficiency can vary significantly depending on the cell line, transfection efficiency, and the specific siRNA sequence used.
Table 3: General Stability of Unmodified vs. Chemically Modified siRNA
| siRNA Type | Stability in Serum | Considerations for CENPB Experiments |
| Unmodified siRNA | Rapidly degraded (minutes) | Suitable for in vitro experiments with serum-free or low-serum media during complex formation. |
| Chemically Modified siRNA (e.g., 2'-O-Me, 2'-F) | Significantly increased (hours to days)[1] | Recommended for experiments requiring longer-term silencing or for in vivo applications. |
Experimental Protocols
Protocol 1: Transfection of CENPB siRNA using a Lipid-Based Reagent
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Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium such that they will be 70-80% confluent at the time of transfection.
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siRNA-Lipid Complex Formation:
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Dilute the CENPB siRNA stock solution in serum-free medium to the desired final concentration.
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In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
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Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
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Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
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Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with analysis.
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Controls: Always include the following controls:
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A non-targeting (scrambled) siRNA control.
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A positive control siRNA targeting a housekeeping gene.
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Cells treated with the transfection reagent only (mock transfection).
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Untreated cells.
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Protocol 2: Analysis of CENPB mRNA Levels by RT-qPCR
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RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercially available kit, ensuring to include a DNase treatment step.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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qPCR: Perform quantitative PCR using primers specific for CENPB and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
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Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the expression in CENPB siRNA-treated samples to the non-targeting control samples.
Protocol 3: Analysis of CENPB Protein Levels by Western Blot
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Protein Extraction: Harvest cells at the desired time point and lyse them in a suitable lysis buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
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SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with a primary antibody specific for CENPB.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Normalization: To ensure equal loading, probe the same membrane for a loading control protein, such as GAPDH or β-actin. Densitometry can be used to quantify the relative protein levels.
Visualizations
Caption: General pathway of siRNA-mediated mRNA degradation.
Caption: Experimental workflow for CENPB siRNA knockdown.
Caption: Troubleshooting low CENPB knockdown efficiency.
References
- 1. A comparison of siRNA efficacy predictors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 3. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Silencing of CENP-E by Small Interfering RNA in HeLa Cells Leads to Missegregation of Chromosomes after a Mitotic Delay - PMC [pmc.ncbi.nlm.nih.gov]
CENPB siRNA Knockdown Technical Support Center
Welcome to the technical support center for CENPB siRNA knockdown experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in achieving efficient and specific silencing of the Centromere Protein B (CENPB) gene.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues encountered during CENPB siRNA knockdown experiments.
Issue: Low or No Knockdown of CENPB mRNA/Protein
If you are observing minimal or no reduction in CENPB expression levels, follow this troubleshooting workflow to identify the potential cause.
.dot
Caption: Troubleshooting workflow for low CENPB knockdown.
Detailed Steps:
-
Evaluate siRNA Design: Not all siRNA sequences are equally effective.[4] It is recommended to design and test two to four different siRNA sequences for each target gene.[5] Using a "cocktail" or pool of different siRNAs targeting the same gene can sometimes improve knockdown efficiency.[4][8]
Issue: High Cell Toxicity or Death Post-Transfection
Observing significant cell death after transfection can compromise your results. This is often due to the toxicity of the transfection reagent or the siRNA itself.
.dot
Caption: Logic diagram for troubleshooting cell toxicity.
Detailed Steps:
-
Reduce siRNA Concentration: High concentrations of siRNA can be toxic.[5] Try reducing the concentration to the lowest effective dose (e.g., 1 nM) that still achieves sufficient knockdown.[9]
Issue: Off-Target Effects or Inconsistent Phenotype
If your CENPB knockdown results in an unexpected phenotype, or if different siRNAs targeting CENPB produce different results despite similar knockdown levels, you may be observing off-target effects.
Strategies to Minimize Off-Target Effects:
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Use Low siRNA Concentrations: Off-target effects are concentration-dependent.[10] Using the lowest effective siRNA concentration can significantly reduce the number of off-target transcripts.[9]
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Test Multiple siRNAs: A true on-target effect should be reproducible with at least two different siRNAs targeting different regions of the CENPB mRNA.[1] This helps to rule out phenotypes caused by sequence-specific off-target effects of a single siRNA.
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Perform Rescue Experiments: To confirm that the observed phenotype is due to the loss of CENPB, perform a rescue experiment by co-transfecting your siRNA with a plasmid expressing a version of CENPB that is resistant to the siRNA (e.g., due to silent mutations in the siRNA target site).[11]
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Use Modified siRNAs and Pooling: Chemical modifications and pooling multiple siRNAs into a single reagent can help reduce off-target effects.[10]
Frequently Asked Questions (FAQs)
Q1: What is CENPB and why is it difficult to knock down?
A1: Centromere Protein B (CENPB) is a highly conserved DNA-binding protein that binds to specific sequences (CENP-B boxes) within the alpha-satellite DNA of centromeres.[12][13][14] It plays a role in centromere formation, kinetochore assembly, and maintaining the epigenetic state of centromeric chromatin.[15][16][17] Resistance to knockdown is not necessarily specific to CENPB but can be due to general challenges in siRNA experiments such as inefficient delivery, siRNA degradation, or cellular compensatory mechanisms.
.dot
Caption: Simplified diagram of CENPB's role at the centromere.
Q2: What are the optimal siRNA concentrations and incubation times for CENPB knockdown?
Q3: How do I validate the knockdown of CENPB?
A3: Knockdown should be validated at both the mRNA and protein level.
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mRNA Level: Use quantitative real-time PCR (RT-qPCR) to measure CENPB mRNA levels relative to a housekeeping gene and a non-transfected or negative control siRNA-transfected sample.[4]
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Protein Level: Use Western blotting to detect the reduction in CENPB protein.[4] Ensure your antibody is specific. An alternative is to measure the fluorescence intensity of endogenously tagged CENPB (e.g., with EYFP) in live cells.[18]
Q4: Can knocking down CENPB affect other centromere proteins?
A4: Yes. CENPB interacts with and stabilizes other key centromere proteins. For example, siRNA-mediated depletion of CENP-B has been shown to cause a loss of approximately 50% of centromeric CENP-C.[18] CENP-B also facilitates the recruitment of the histone chaperone Daxx to centromeres.[19] Therefore, a reduction in CENPB may have downstream effects on the localization and levels of these and other associated proteins.
Data and Experimental Parameters
The following tables summarize key quantitative data for planning and optimizing your CENPB siRNA knockdown experiments.
Table 1: Recommended Optimization Ranges for siRNA Transfection
| Parameter | Recommended Range | Starting Point | Rationale |
| siRNA Concentration | 1 - 60 nM[6][7] | 10 nM[6] | Balance knockdown efficiency with potential toxicity and off-target effects.[6][9] |
| Cell Density | 50 - 80% confluency | ~70% confluency[1] | Optimal cell health and density are crucial for transfection success.[1][3] |
| Analysis Time (mRNA) | 24 - 48 hours[3] | 24 hours | Allows for mRNA degradation to occur post-transfection.[3] |
| Analysis Time (Protein) | 48 - 96 hours[3] | 72 hours | Accounts for the half-life and turnover rate of the target protein.[3] |
Table 2: Example of Expected Knockdown Outcomes
| Target | Method | Expected Outcome | Cell Line Example | Reference |
| Housekeeping Gene (e.g., GAPDH) | Positive Control siRNA | ≥70% mRNA knockdown[3] | HeLa | [2] |
| CENPB | Validated siRNA | Reduction in CENPB protein | HeLa | [20] |
| CENP-C | CENPB siRNA | ~50% reduction in centromeric CENP-C-EYFP intensity | DLD-1 | [18] |
Experimental Protocols
Protocol 1: General siRNA Transfection (Lipid-Based)
This protocol provides a general workflow. It must be optimized for your specific cell line and transfection reagent.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach the desired confluency (e.g., 70%) at the time of transfection.[1]
-
Complex Preparation (per well):
-
In a separate tube, dilute the optimized volume of lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted reagent. Mix gently and incubate at room temperature for the time recommended by the manufacturer (typically 5-20 minutes) to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-72 hours under normal growth conditions before analysis.
Protocol 2: Validation by RT-qPCR
-
RNA Extraction: At 24-48 hours post-transfection, harvest cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA from each sample using a reverse transcriptase kit.
-
qPCR Reaction: Set up qPCR reactions using a suitable master mix, cDNA, and primers specific for CENPB and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-transfected sample.
Protocol 3: Validation by Western Blot
-
Protein Lysis: At 48-72 hours post-transfection, wash cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to CENPB overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to confirm a reduction in CENPB protein levels compared to the control.
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. genecards.org [genecards.org]
- 13. uniprot.org [uniprot.org]
- 14. CENPB centromere protein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
improving CENPB siRNA delivery in hard-to-transfect cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to improve the delivery of Centromere Protein B (CENPB) siRNA into hard-to-transfect cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is CENPB and why is its knockdown challenging?
A1: Centromere Protein B (CENPB) is a highly conserved DNA-binding protein that plays a significant role in the assembly and function of centromeres, the specialized chromatin regions that ensure proper chromosome segregation during cell division.[1][2] Knocking down CENPB can be challenging for several reasons:
-
Essential Gene Function: CENPB is involved in maintaining chromatin structure and kinetochore function.[3] Its depletion can lead to chromosome segregation errors and may impact cell viability, making it difficult to culture cells post-transfection.[4]
-
Hard-to-Transfect Cells: Many cell lines used in research, such as primary cells, stem cells, and suspension cells, are inherently resistant to the uptake of foreign nucleic acids like siRNA.[] These cells often have low proliferation rates or sensitive membranes, making them susceptible to cytotoxicity from transfection reagents.[]
Q2: What are the critical parameters to optimize for any siRNA transfection experiment?
A2: The success of an siRNA experiment relies on careful optimization. Key parameters include:
-
Transfection Reagent: The choice of reagent is critical. For difficult cell lines, consider specialized reagents like lipid-based nanoparticles or electroporation.[8][9] Always optimize the reagent-to-siRNA ratio.[10]
Q3: My validated CENPB siRNA isn't working in my hard-to-transfect cell line. What should I troubleshoot?
A3: If a previously validated siRNA fails, consider the following troubleshooting steps:
-
Confirm Target Expression: First, verify that CENPB is expressed in your specific cell line at the protein level. If the target protein is absent or at very low levels, knockdown will not be detectable.[13]
-
Re-optimize Transfection Conditions: Hard-to-transfect cells require specific optimization. What works for one cell line may not work for another. Systematically test different siRNA concentrations, transfection reagent volumes, and cell densities.
-
Check for Reagent Degradation: Ensure your siRNA and transfection reagents have not degraded due to improper storage or handling.
Q4: What types of controls are essential for a reliable CENPB siRNA experiment?
A4: A comprehensive set of controls is non-negotiable for interpreting your results accurately.[6]
-
Negative Control: A non-targeting siRNA with a scrambled sequence that has no known homology in the target genome. This helps identify non-specific effects on gene expression caused by the transfection process itself.[6]
-
Positive Control: An siRNA known to effectively knock down a ubiquitously expressed gene (e.g., GAPDH or Lamin A/C). This control validates the transfection protocol and confirms the cells are capable of RNA interference.[6][11]
-
Mock Transfected Control: Cells treated with the transfection reagent only (no siRNA). This control is used to assess the cytotoxic effects of the delivery vehicle.[6]
-
Untreated Control: A sample of cells that has not been subjected to any treatment. This provides the baseline level of CENPB expression.[6]
Section 2: Visual Guides and Workflows
CENPB-Associated Chromatin Regulation Pathway
Caption: CENPB interacts with key proteins to balance open and closed chromatin states at the centromere.
General Workflow for siRNA Transfection Optimization
Caption: A systematic workflow for optimizing siRNA transfection experiments from cell preparation to analysis.
Section 3: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during CENPB siRNA delivery experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Knockdown Efficiency (<70%) | 1. Suboptimal siRNA concentration. 2. Inefficient transfection reagent or protocol. 3. Poor cell health or incorrect cell density. 4. Degraded siRNA or reagent. | 1. Perform a dose-response experiment with siRNA concentrations from 5 nM to 50 nM.[6] 2. Test a different, high-efficiency transfection reagent designed for difficult cells (e.g., Lipofectamine™ RNAiMAX, DharmaFECT™).[8] Consider electroporation.[14] 3. Ensure cells are healthy, low-passage, and plated to achieve 70-80% confluency at the time of transfection.[6] 4. Use fresh aliquots of siRNA and reagent. |
| High Cell Death / Cytotoxicity | 1. Transfection reagent toxicity. 2. High siRNA concentration causing off-target effects. 3. Prolonged exposure to transfection complexes. 4. Presence of antibiotics in the medium.[11] | 1. Reduce the amount of transfection reagent. Perform a titration to find the optimal balance between efficiency and viability.[11] 2. Lower the siRNA concentration.[11] 3. Shorten the incubation time with the siRNA-reagent complex to 4-6 hours before replacing it with fresh, complete growth medium.[] 4. Perform transfection in antibiotic-free medium.[12] |
| High Variability Between Replicates | 1. Inconsistent cell plating. 2. Pipetting errors during reagent or siRNA addition. 3. Non-homogenous mixture of transfection complexes. | 1. Ensure even cell distribution when plating by gently rocking the plate. Use a cell counter for accuracy.[10] 2. Prepare a master mix of the siRNA and transfection reagent to add to all replicate wells.[10] 3. Mix the siRNA-reagent complex gently by pipetting up and down before adding to cells. |
| Negative Control Shows Gene Expression Changes | 1. Off-target effects of the control siRNA. 2. Innate immune response triggered by dsRNA. | 1. Test a different negative control siRNA sequence. 2. Use the lowest possible concentration of siRNA to minimize immune stimulation. |
Section 4: Experimental Protocols
Protocol 1: Lipid-Based siRNA Transfection for Adherent Hard-to-Transfect Cells
This protocol is a starting point and requires optimization for each specific cell line. It is designed for a 6-well plate format.
Materials:
-
Hard-to-transfect cells (e.g., primary neurons, stem cells)
-
Complete culture medium (antibiotic-free)
-
Serum-free medium (e.g., Opti-MEM™)
-
CENPB siRNA (20 µM stock)
-
Negative Control siRNA (20 µM stock)
-
High-efficiency transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well tissue culture plates
Procedure:
-
Cell Plating (Day 1):
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency 24 hours later. For many cell lines, this is between 1.0 x 10⁵ and 2.5 x 10⁵ cells per well in 2 mL of complete, antibiotic-free medium.
-
Incubate overnight at 37°C in a CO₂ incubator.
-
-
Transfection (Day 2):
-
For each well to be transfected, prepare two tubes:
-
Tube A (siRNA): Dilute your desired amount of siRNA (e.g., for a final concentration of 20 nM, use 2.5 µL of a 20 µM stock) into 125 µL of serum-free medium. Mix gently.
-
Tube B (Reagent): Dilute 3-5 µL of the transfection reagent into 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. Note: The optimal reagent volume must be determined empirically.
-
-
Combine: Add the diluted siRNA (Tube A) to the diluted transfection reagent (Tube B). Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
Add Complexes to Cells: Add the 250 µL of siRNA-reagent complex drop-wise to the corresponding well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubate: Return the plate to the incubator and incubate for 24-72 hours. The optimal time for knockdown should be determined experimentally.
-
-
Analysis (Day 3-5):
-
After incubation, harvest the cells.
-
Analyze CENPB knockdown at the mRNA level using RT-qPCR or at the protein level using Western blotting.
-
Assess cell viability using a method like Trypan Blue exclusion or an MTT assay.
-
Protocol 2: Reverse Transfection for High-Throughput Screening
Procedure:
-
Prepare Transfection Complexes in the Plate:
-
For each well, prepare the complex:
-
In a sterile microfuge tube, dilute 20-50 ng of siRNA (e.g., 1-2.5 µL of a 1 µM stock for a final concentration of 10-25 nM) in 10 µL of serum-free medium.
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of serum-free medium.
-
Combine the diluted siRNA and reagent, mix gently, and incubate for 20 minutes at room temperature.
-
-
After incubation, add the 20 µL of complex to the bottom of each well of the 96-well plate.
-
-
Add Cells:
-
Trypsinize and count your cells.
-
Dilute the cells in 80 µL of complete, antibiotic-free medium to achieve the desired seeding density (e.g., 5,000 - 15,000 cells per well).
-
Add the 80 µL of cell suspension directly onto the transfection complexes in each well. The final volume will be 100 µL.
-
-
Incubate and Analyze:
-
Incubate the plate for 24-72 hours at 37°C.
-
Proceed with cell lysis and analysis (e.g., qPCR, immunofluorescence, or cell-based assays).
-
Section 5: Quantitative Data Tables
Table 1: Starting Recommendations for Optimizing Transfection Parameters
| Parameter | 96-well Plate | 24-well Plate | 6-well Plate |
| Cell Seeding Density | 0.5 - 1.5 x 10⁴ | 0.4 - 0.8 x 10⁵ | 1.5 - 3.0 x 10⁵ |
| Final siRNA Concentration | 10 - 30 nM | 10 - 30 nM | 10 - 30 nM |
| Transfection Reagent Volume | 0.2 - 0.5 µL | 0.8 - 1.5 µL | 3.0 - 6.0 µL |
| Final Volume per Well | 100 µL | 500 µL | 2.5 mL |
Note: These are suggested starting points. Optimal conditions are highly dependent on the specific cell line and reagent used.
Table 2: Example of an Optimization Matrix for a 24-well Plate
This table illustrates how to systematically test different siRNA and reagent concentrations to find the optimal condition.
| Well | siRNA Final Conc. | Reagent Volume | % CENPB Knockdown (mRNA) | % Cell Viability |
| A1 | 10 nM | 0.8 µL | Result | Result |
| A2 | 10 nM | 1.2 µL | Result | Result |
| A3 | 10 nM | 1.5 µL | Result | Result |
| B1 | 20 nM | 0.8 µL | Result | Result |
| B2 | 20 nM | 1.2 µL | Result | Result |
| B3 | 20 nM | 1.5 µL | Result | Result |
| C1 | 30 nM | 0.8 µL | Result | Result |
| C2 | 30 nM | 1.2 µL | Result | Result |
| C3 | 30 nM | 1.5 µL | Result | Result |
| D1 | Mock (No siRNA) | 1.2 µL | 0% | Result |
| D2 | Negative Control | 20 nM / 1.2 µL | 0% | Result |
| D3 | Untreated | N/A | 0% | 100% |
The goal is to identify the condition (well) that provides the highest knockdown with the lowest impact on cell viability.
References
- 1. genecards.org [genecards.org]
- 2. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 7. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
- 9. biocompare.com [biocompare.com]
- 10. Guidelines for transfection of siRNA [qiagen.com]
- 11. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. An Efficient Method for Electroporation of Small Interfering RNAs into ENCODE Project Tier 1 GM12878 and K562 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CENP-B siRNA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting siRNA-mediated knockdown of Centromere Protein B (CENP-B).
Troubleshooting Guide
This guide addresses common issues encountered during CENP-B siRNA experiments in a question-and-answer format.
Q1: Why am I not seeing efficient knockdown of CENP-B protein levels after siRNA transfection?
A1: Several factors can contribute to inefficient CENP-B knockdown. Consider the following troubleshooting steps:
-
-
-
-
Recommendation: Maintain an RNase-free environment during your experiments. Use RNase-free tips, tubes, and reagents.[7]
-
-
Ineffective siRNA Sequence: Not all siRNA sequences are equally effective.
-
Slow Protein Turnover: Even with efficient mRNA knockdown, CENP-B protein may have a long half-life, leading to a delayed reduction in protein levels.
-
Incorrect Measurement of Knockdown: The method used to assess knockdown can influence the results.
Q2: My cells are showing high toxicity or dying after transfection. What can I do?
-
Transfection Reagent Toxicity:
-
Recommendation: Reduce the concentration of the transfection reagent or the incubation time of the transfection complex with the cells.[8][10] Ensure cells are at an optimal density; low cell density can increase susceptibility to toxicity.[11] Perform transfection in the presence of serum if your reagent is compatible, as serum can mitigate toxicity.[11]
-
-
siRNA Concentration:
-
Antibiotic Use:
Q3: I'm observing off-target effects. How can I minimize them?
A3: Off-target effects, where the siRNA unintentionally downregulates other genes, are a known complication of RNAi experiments.[12][13][14]
-
High siRNA Concentration:
-
siRNA Sequence: The "seed region" of the siRNA plays a significant role in off-target binding.[16][17]
-
Recommendation: Use siRNA sequences that have been designed with algorithms that minimize off-target effects. If significant off-target effects are suspected, consider using a different siRNA sequence targeting a different region of the CENP-B mRNA.[7] Pooling multiple siRNAs at a lower concentration can also help to reduce off-target effects.[13]
-
-
Validation:
-
Recommendation: To confirm that the observed phenotype is due to CENP-B knockdown and not an off-target effect, a rescue experiment can be performed by expressing an siRNA-resistant form of CENP-B.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CENP-B?
A1: CENP-B, or Centromere Protein B, is a highly conserved DNA-binding protein that plays a crucial role in the structure and function of centromeres.[19] It specifically binds to a 17-bp sequence known as the CENP-B box, which is found in the alpha-satellite DNA of centromeres.[20] CENP-B is involved in the de novo formation of centromeres and human artificial chromosomes (HACs).[21][22] It also contributes to the maintenance of kinetochore function through interactions with CENP-A and CENP-C.[21][23]
Q2: What are the expected downstream effects of CENP-B knockdown?
A2: Depletion of CENP-B can have several downstream consequences:
-
Reduced CENP-C Levels: siRNA-mediated depletion of CENP-B has been shown to cause a significant reduction in the amount of CENP-C at the centromere.[24]
-
Increased Mitotic Errors: Loss of CENP-B can lead to an increase in chromosome missegregation and the formation of micronuclei.[24]
-
Altered Centromeric Chromatin: CENP-B is involved in regulating the epigenetic state of centromeric chromatin.[21][22] Its absence can lead to changes in histone modifications and chromatin structure.[25] Specifically, CENP-B knockdown can lead to an increase in centromeric transcription.[26]
-
Compromised Genomic Stability: By facilitating the deposition of the histone variant H3.3 via the Daxx chaperone, CENP-B helps maintain the integrity of centromeric chromatin. Disruption of this process can lead to chromosome instability.[25]
Q3: How should I validate the knockdown of CENP-B?
A3: A two-tiered approach is recommended for validating CENP-B knockdown:
-
Protein Level (Western Blot): After confirming mRNA knockdown, use a specific antibody against CENP-B to verify the reduction in protein levels.[26]
Q4: What are appropriate controls for a CENP-B siRNA experiment?
-
Untransfected Control: A sample of cells that have not been transfected serves as a baseline for normal CENP-B expression levels.[7]
-
Mock-Transfected Control: Cells transfected with the transfection reagent only (no siRNA) can help to assess the toxicity of the reagent itself.[7]
Quantitative Data Summary
Table 1: Example of CENP-B Knockdown Efficiency. This table illustrates typical knockdown efficiencies observed at both the mRNA and protein levels after siRNA treatment.
| Target | Method | Time Point (post-transfection) | Knockdown Efficiency (%) |
| CENP-B mRNA | RT-qPCR | 48 hours | 70-90% |
| CENP-B Protein | Western Blot | 72 hours | 50-80% |
Note: These are example values. Actual knockdown efficiency will vary depending on the cell line, siRNA sequence, and transfection conditions.
Experimental Protocols
Protocol 1: siRNA Transfection for CENP-B Knockdown
This protocol provides a general guideline for siRNA transfection. Optimization for specific cell lines is recommended.
-
siRNA-Transfection Reagent Complex Formation:
-
In tube A, dilute the desired amount of CENP-B siRNA (e.g., 20-80 pmols) in 100 µL of serum-free medium (e.g., Opti-MEM).[3][5]
-
In tube B, dilute the optimized amount of transfection reagent (e.g., 2-8 µL) in 100 µL of serum-free medium.[5]
-
Add the contents of tube A to tube B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow complex formation.[5]
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add 800 µL of serum-free medium to the siRNA-transfection reagent complex.
-
Overlay the 1 mL mixture onto the washed cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[5]
-
Post-Transfection:
-
After the incubation period, add 1 mL of normal growth medium containing serum.
-
Alternatively, to minimize toxicity, the transfection medium can be removed and replaced with fresh, complete growth medium.[5]
-
-
Analysis: Harvest cells for mRNA or protein analysis at the desired time points (e.g., 48 hours for mRNA, 72 hours for protein).[8]
Protocol 2: Validation of CENP-B Knockdown by RT-qPCR
-
RNA Extraction: Extract total RNA from both control and CENP-B siRNA-treated cells using a standard RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for CENP-B and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of CENP-B mRNA in the knockdown samples compared to the control samples using the ΔΔCt method.
Visualizations
Caption: CENP-B interactions at the centromere and its role in chromatin regulation.
Caption: Experimental workflow for a typical CENP-B siRNA knockdown experiment.
References
- 1. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 12. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 14. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 19. CENP-B is a highly conserved mammalian centromere protein with homology to the helix-loop-helix family of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. arodia.com [arodia.com]
- 21. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Protocol specific for CENPB RNAi (H00001059-R01): Novus Biologicals [novusbio.com]
CENPB siRNA Off-Target Gene Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for analyzing off-target gene effects of CENPB siRNA.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of CENPB siRNA experiments?
A1: Off-target effects are the unintended modulation of genes other than the intended CENPB target. These effects can arise from the siRNA guide strand binding to and silencing mRNAs with partial sequence complementarity. This can lead to misinterpretation of experimental results, attributing a phenotype to CENPB knockdown when it is, in fact, caused by the silencing of an unrelated gene.
Q2: What are the primary mechanisms of siRNA-mediated off-target effects?
A2: The most common mechanism is "miRNA-like" off-target silencing. This occurs when the "seed region" (nucleotides 2-8 of the siRNA guide strand) has partial complementarity to the 3' untranslated region (3' UTR) of an unintended mRNA, leading to its translational repression or degradation[1][2]. Other, less common, mechanisms include immune stimulation by the siRNA duplex and competition with endogenous small RNAs for loading into the RNA-induced silencing complex (RISC).
Q3: How can I predict potential off-target genes for my CENPB siRNA sequence in silico?
A3: Several bioinformatics tools can predict potential off-target sites. These tools typically work by searching for sequences with complementarity to the siRNA seed region across the transcriptome.
-
BLAST: A widely used tool to identify regions of local similarity between sequences. It can be used to find mRNAs with a high degree of homology to the full siRNA sequence[1].
-
Seed-based search tools: Software like SeedMatchR is specifically designed to identify potential seed-mediated off-target effects in RNA-seq data by looking for enrichment of the siRNA seed sequence in the 3' UTRs of downregulated genes[3][4].
-
Specialized siRNA design tools: Many commercially and academically available siRNA design tools incorporate off-target prediction algorithms to help select siRNAs with a lower predicted off-target profile[5][6].
Q4: What are the essential control experiments for a CENPB siRNA study?
A4: Robust control experiments are critical to distinguish on-target from off-target effects. Essential controls include:
-
Negative Control siRNA: A scrambled siRNA sequence that does not target any known mRNA in the organism being studied. This helps control for the general effects of siRNA transfection[7].
-
Multiple siRNAs targeting CENPB: Using two or more different siRNAs that target different regions of the CENPB mRNA is a powerful way to validate on-target effects. A phenotype observed with multiple independent siRNAs is more likely to be a true on-target effect.
-
Rescue Experiment: After knocking down endogenous CENPB, introducing a form of the CENPB gene that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA target site) should rescue the observed phenotype. If the phenotype is rescued, it strongly suggests it was an on-target effect[7].
-
Untreated or Mock-transfected Cells: These serve as a baseline for normal gene and protein expression levels.
Troubleshooting Guides
Issue 1: Low Knockdown Efficiency of CENPB
| Possible Cause | Troubleshooting Step |
| Suboptimal siRNA Design | - Ensure your siRNA sequence is designed using a reputable algorithm that considers factors like GC content and secondary structure. - Test at least two to three different siRNAs targeting CENPB to find the most effective one. |
| Inefficient Transfection | - Optimize transfection conditions for your specific cell line. This includes cell density at the time of transfection, siRNA concentration, and the ratio of siRNA to transfection reagent. - Use a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) to confirm transfection efficiency. - For difficult-to-transfect cells, consider alternative delivery methods like electroporation or lentiviral delivery of shRNA. |
| Poor RNA Quality | - Ensure your siRNA is properly resuspended and stored to prevent degradation. - When isolating RNA for qPCR analysis, use RNase-free techniques and reagents to maintain RNA integrity[5]. |
| Slow Protein Turnover | - CENPB is a stable protein, so a decrease in mRNA levels may not immediately translate to a proportional decrease in protein levels. - Perform a time-course experiment to determine the optimal time point for assessing protein knockdown by Western blot (e.g., 48, 72, and 96 hours post-transfection)[8]. |
| Nuclear Localization of CENPB | - As CENPB is a nuclear protein, ensure your transfection reagent is capable of efficiently delivering siRNA to the nucleus. Some reagents are specifically formulated for this purpose. |
Issue 2: Discrepancy Between CENPB mRNA and Protein Knockdown Levels
| Possible Cause | Troubleshooting Step |
| Delayed Protein Degradation | - As mentioned above, the half-life of the CENPB protein may be long. Extend the time course of your experiment to allow for protein turnover[9]. |
| Antibody Issues in Western Blot | - Validate the specificity of your CENPB antibody. Use a positive control (e.g., cell lysate overexpressing CENPB) and a negative control (e.g., lysate from CENPB knockout cells, if available). |
| Compensatory Mechanisms | - In some cases, cells may have feedback mechanisms that increase the translation of remaining CENPB mRNA to compensate for the knockdown. While less common, this is a possibility to consider. |
Issue 3: Observing a Phenotype with only one of two CENPB siRNAs
| Possible Cause | Troubleshooting Step |
| Off-Target Effect | - This is a strong indication that the observed phenotype is an off-target effect of that specific siRNA. - The phenotype should not be attributed to CENPB knockdown. - Perform a whole-transcriptome analysis (RNA-seq or microarray) to identify the off-target genes of the problematic siRNA. |
| Differential Knockdown Efficiency | - Confirm that both siRNAs are achieving a similar level of CENPB knockdown at the mRNA and protein level. If one siRNA is significantly more potent, it may reveal a phenotype that the less potent one does not. |
Quantitative Data Presentation
Table 1: Hypothetical Off-Target Gene Analysis for CENPB siRNA (siCENPB-1)
| Gene Symbol | Description | Log2 Fold Change (siCENPB-1 vs. Control) | Adjusted p-value | Seed Match in 3' UTR (7mer-m8) |
| CENPB | Centromere protein B | -2.5 | < 0.001 | N/A (On-Target) |
| GENE-X | Zinc finger protein | -1.8 | 0.005 | Yes |
| GENE-Y | Kinase family member | -1.5 | 0.012 | Yes |
| GENE-Z | Ubiquitin ligase | -1.2 | 0.035 | No |
| GENE-A | Growth factor | 1.6 | 0.008 | No |
| GENE-B | Cell cycle regulator | -1.1 | 0.041 | Yes |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
Protocol 1: Whole-Transcriptome Analysis of Off-Target Effects using RNA-sequencing
This protocol outlines the key steps for identifying off-target effects of a CENPB siRNA using RNA-seq.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa) at a density that will result in 50-70% confluency at the time of transfection.
-
Transfect cells in triplicate with:
-
CENPB siRNA (e.g., 10 nM)
-
Negative control siRNA (10 nM)
-
Mock transfection (transfection reagent only)
-
-
-
RNA Isolation and Quality Control:
-
Harvest cells 48 hours post-transfection.
-
Isolate total RNA using a column-based kit or TRIzol extraction.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the isolated RNA using a standard commercial kit (e.g., Illumina TruSeq Stranded mRNA).
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to the reference genome using a splice-aware aligner like STAR.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use a statistical package like DESeq2 in R to identify differentially expressed genes between the CENPB siRNA-treated group and the negative control group[3].
-
Off-Target Identification:
-
Protocol 2: Validation of Off-Target Candidates by qRT-PCR
-
Primer Design: Design and validate qPCR primers for a selection of the top potential off-target genes identified from the RNA-seq data.
-
cDNA Synthesis: Synthesize cDNA from the same RNA samples used for the RNA-seq experiment.
-
qPCR Reaction: Perform qPCR using a SYBR Green or probe-based assay to quantify the expression levels of the candidate off-target genes.
-
Data Analysis: Normalize the expression of the candidate genes to a stable housekeeping gene and calculate the fold change between the CENPB siRNA-treated and negative control samples to confirm the off-target silencing.
Visualizations
Caption: Experimental workflow for identifying siRNA off-target effects.
Caption: On-target vs. off-target effects of CENPB siRNA.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scitepress.org [scitepress.org]
- 6. Frontiers | siRNA-Finder (si-Fi) Software for RNAi-Target Design and Off-Target Prediction [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. worthe-it.co.za [worthe-it.co.za]
- 9. researchgate.net [researchgate.net]
Optimizing siRNA Concentration for CENPB Knockdown: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing small interfering RNA (siRNA) concentration for Centromere Protein B (CENPB) knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for CENPB siRNA?
Q2: How can I assess the efficiency of my CENPB siRNA knockdown?
Q3: What are the critical controls to include in my CENPB siRNA experiment?
A3: Including proper controls is essential for interpreting your results accurately.[4] Key controls include:
-
Negative Control: A non-targeting or scrambled siRNA sequence that does not have homology to any known gene in the target organism. This helps to distinguish sequence-specific silencing from non-specific effects.[4][5]
-
Mock-transfected Control: Cells treated with the transfection reagent alone (without siRNA) to assess the effects of the transfection agent on the cells.[4]
-
Untreated Control: Cells that have not been subjected to any treatment, representing the normal physiological state.[4]
Q4: My CENPB knockdown is inefficient. What are the possible causes and solutions?
A4: Inefficient knockdown of CENPB can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and recommended solutions. Common culprits include suboptimal siRNA concentration, low transfection efficiency, poor cell health, or issues with the siRNA sequence itself.
Q5: I am observing high cell death after transfection. How can I reduce cytotoxicity?
-
Titrate the transfection reagent to find the lowest effective concentration.
-
Reduce the concentration of your CENPB siRNA.
-
Optimize the cell density at the time of transfection; cells should ideally be 60-80% confluent.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of siRNA concentration for CENPB knockdown.
| Problem | Potential Cause | Recommended Solution |
| Low CENPB Knockdown Efficiency | Suboptimal siRNA concentration. | Perform a dose-response experiment with a range of siRNA concentrations (e.g., 1 nM, 5 nM, 10 nM, 20 nM, 50 nM).[4][8] |
| Low transfection efficiency. | Optimize the transfection protocol by varying the siRNA-to-transfection reagent ratio, cell density, and incubation time.[1][9] Consider trying a different transfection reagent specifically designed for siRNA delivery.[2] Use a fluorescently labeled control siRNA to visually assess transfection efficiency.[5] | |
| Poor quality or degraded siRNA. | Ensure proper storage and handling of siRNA. Verify siRNA integrity on a gel. | |
| Incorrect timing of analysis. | Measure mRNA levels 24-48 hours post-transfection and protein levels 48-72 hours post-transfection.[2] Perform a time-course experiment to determine the optimal time point for analysis. | |
| High Cell Toxicity/Death | Transfection reagent toxicity. | Reduce the amount of transfection reagent used. Change the culture medium 4-6 hours after transfection to remove the transfection complexes.[2] |
| High siRNA concentration. | Use the lowest effective concentration of siRNA determined from your dose-response experiment. High concentrations can induce off-target effects and cytotoxicity.[8] | |
| Unhealthy cells. | Use cells that are in the logarithmic growth phase and at a low passage number. Ensure cells are free from contamination.[2] | |
| Inconsistent Results Between Experiments | Variation in cell density. | Maintain a consistent cell density at the time of plating and transfection.[2] |
| Inconsistent reagent preparation. | Prepare fresh dilutions of siRNA and transfection reagents for each experiment. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting techniques. | |
| Off-Target Effects | High siRNA concentration. | Use the lowest validated concentration of siRNA.[2] |
| siRNA sequence has partial homology to other genes. | Perform a BLAST search to ensure the specificity of your CENPB siRNA sequence. Consider testing multiple siRNA sequences targeting different regions of the CENPB mRNA.[4] |
Experimental Protocols
siRNA Transfection Protocol (Example using a lipid-based reagent)
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection (e.g., 2 x 10^5 cells/well).[7][10] Use antibiotic-free growth medium.
-
siRNA-Lipid Complex Formation:
-
Solution A: In an RNase-free tube, dilute the desired amount of CENPB siRNA (e.g., 20 pmol) in 100 µL of serum-free medium.[7]
-
Solution B: In a separate RNase-free tube, dilute the recommended volume of the transfection reagent (e.g., 5 µL of Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium.[10]
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes.[7]
-
-
Transfection:
-
Aspirate the media from the cells and wash once with serum-free medium.
-
Add the siRNA-lipid complex mixture dropwise to the cells.
-
Add 800 µL of antibiotic-free growth medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
-
Quantitative Real-Time PCR (qPCR) for CENPB mRNA Knockdown Assessment
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CENPB and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR analysis using a real-time PCR detection system.
-
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Transfection: Seed cells in a 96-well plate and transfect with varying concentrations of CENPB siRNA as described above.
-
MTT Incubation: At 48-72 hours post-transfection, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizing the Workflow
Caption: Experimental workflow for optimizing siRNA concentration for CENPB knockdown.
Caption: Troubleshooting flowchart for inefficient CENPB siRNA knockdown.
References
- 1. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 4. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. The optimal concentration of siRNA for gene silencing in primary cultured astrocytes and microglial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CENPB siRNA Transfection in Serum-Free Media
This guide provides detailed troubleshooting advice and frequently asked questions for researchers conducting CENPB siRNA transfection experiments, with a specific focus on challenges encountered when using serum-free media.
Frequently Asked Questions (FAQs)
Q1: What is CENPB and why is it targeted with siRNA?
Centromere Protein B (CENPB) is a highly conserved DNA-binding protein essential for the formation and function of centromeres, which are critical for proper chromosome segregation during cell division.[1][2] CENPB binds to a specific 17-bp sequence, known as the CENP-B box, within the alpha-satellite DNA of centromeres.[1][3] Researchers use siRNA to silence the CENPB gene to study its role in chromosome stability, kinetochore assembly, and cell cycle progression.[4] Dysregulation of CENPB has been linked to various cancers, making it a target of interest in oncology research.[2]
Q2: Why should I use serum-free media for siRNA transfection?
Using serum-free media during the initial stages of siRNA transfection is broadly recommended for several key reasons:
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Prevent RNase Contamination: Serum can contain RNases, which are enzymes that degrade RNA and can ruin an siRNA experiment.[5]
-
Improve Complex Formation: Many cationic lipid-based transfection reagents form complexes with siRNA more effectively in the absence of serum proteins, which can interfere with the process.[5][6][7]
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Increase Reproducibility: The composition of serum can vary significantly between different brands and even different lots, introducing variability into experiments.[5] Using a chemically defined, serum-free medium helps ensure consistency.
Most cells can remain healthy in serum-free media for the several hours required for transfection.[5]
Q3: What are the critical parameters to optimize for a successful experiment?
Successful siRNA transfection depends on the optimization of several factors. The most critical parameters, in order of importance, include:
-
Choice and volume of transfection reagent.[8]
-
Duration of cell exposure to the transfection complexes.[8][9]
Each of these factors should be systematically evaluated for every new cell type or experimental setup.[11]
Q4: What controls are essential for a CENPB siRNA experiment?
To ensure the validity of your results, a comprehensive set of controls is crucial:
-
Untreated Control: Cells that have not been transfected, representing the normal gene expression level.[11]
-
Negative Control siRNA: A non-silencing siRNA with a scrambled sequence that has no known homology to the target genome.[9][11] This helps differentiate sequence-specific silencing from non-specific cellular responses.
-
Positive Control siRNA: An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH). This control validates the transfection procedure and cell response.[9]
-
Mock-transfected Control: Cells treated with the transfection reagent only (no siRNA). This control helps identify any cytotoxic or non-specific effects caused by the reagent itself.[11]
Experimental Protocol: CENPB siRNA Transfection
This protocol provides a general framework for transfecting adherent cells in a 6-well plate format using a cationic lipid-based transfection reagent in serum-free media. Amounts should be scaled accordingly for other plate formats.
Materials:
-
Cells in logarithmic growth phase
-
CENPB-targeting siRNA and negative control siRNA (e.g., 20 µM stock)
-
Lipid-based siRNA transfection reagent
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete growth medium (with serum, without antibiotics)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding (Day 1):
-
Transfection (Day 2):
-
Complex Formation (Perform in separate tubes for each siRNA):
-
Solution A: In a sterile microcentrifuge tube, dilute the desired amount of siRNA (e.g., 20-80 pmol) into 100 µL of serum-free medium.[13] Mix gently.
-
Solution B: In a separate tube, dilute the optimized amount of transfection reagent (e.g., 2-8 µL) into 100 µL of serum-free medium.[13]
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow siRNA-lipid complexes to form.[7][13] Do not vortex.
-
-
Cell Treatment:
-
Incubation:
-
-
Post-Transfection (Day 2-4):
-
After the 4-6 hour incubation, add 1 mL of complete growth medium (containing 2x the normal serum concentration and no antibiotics) to each well without removing the transfection mixture.[13] Alternatively, the transfection medium can be completely replaced with fresh, complete growth medium.
-
Continue to incubate the cells for 24-72 hours before proceeding with analysis. The optimal time for analysis depends on the stability of the CENPB protein.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Knockdown Efficiency | Suboptimal Reagent-to-siRNA Ratio: The ratio of transfection reagent to siRNA is critical and cell-type dependent.[10] | Perform a titration experiment to optimize the ratio. Test a range of reagent volumes for a fixed siRNA concentration. |
| Poor siRNA Quality: siRNA may be degraded or contain contaminants.[16] | Use high-quality, purified siRNA. Avoid RNase contamination during handling.[9] | |
| Incorrect siRNA Concentration: Too little siRNA will not produce a detectable knockdown; too much can be toxic or cause off-target effects.[16] | Optimize the siRNA concentration, typically within a range of 5-100 nM.[11] Start with a concentration recommended by the manufacturer (e.g., 10-30 nM).[16] | |
| Cell Health or Confluency: Cells were unhealthy, too sparse, or over-confluent at the time of transfection.[11][17] | Use cells that are healthy, in the logarithmic growth phase, and at a consistent, optimal density (e.g., 70-80% confluent).[7][11] | |
| High Cell Toxicity / Death | Reagent Toxicity: The transfection reagent itself is toxic to the cells at the concentration used.[17] | Reduce the concentration of the transfection reagent and/or the siRNA.[15] Minimize the exposure time of cells to the transfection complexes (e.g., 4-6 hours).[15][17] |
| Prolonged Serum Starvation: Cells are sensitive to extended periods in serum-free media.[13][15] | Limit the serum-free incubation to the minimum time required (e.g., 4-6 hours), then promptly return cells to complete growth medium.[15] | |
| Antibiotic Presence: Antibiotics like penicillin and streptomycin (B1217042) can increase cell death during transfection when cell membranes are permeabilized.[6][9] | Perform transfections in antibiotic-free medium.[6][9] | |
| Inconsistent Results | Variable Cell Conditions: Inconsistent cell passage number or confluency between experiments.[11] | Use cells with a low passage number (<50) and maintain consistent seeding densities and culture conditions for all experiments.[8][9] |
| Inconsistent Complex Formation: Pipetting errors or variations in incubation time for complex formation. | Prepare a master mix for the transfection complexes if setting up multiple wells to ensure consistency.[10] Adhere strictly to the optimized incubation time. | |
| Serum Lot Variation: If adding serum back after transfection, different lots can have varying compositions affecting cell growth.[5] | If possible, test and use a single, qualified lot of serum for the duration of the experimental series.[5] |
Data & Optimization Tables
Table 1: Example Optimization of siRNA Concentration
Goal: To find the lowest siRNA concentration that provides maximum knockdown with minimal cytotoxicity.
| siRNA Conc. (nM) | CENPB mRNA Level (% of Control) | Cell Viability (% of Control) |
| 0 (Mock) | 100% | 98% |
| 5 | 65% | 95% |
| 10 | 25% | 92% |
| 20 | 22% | 85% |
| 50 | 20% | 70% |
Table 2: Example Optimization of Transfection Reagent Volume
Goal: To determine the reagent volume that maximizes knockdown for a fixed siRNA concentration (e.g., 10 nM).
| Reagent Volume (µL per well) | CENPB Protein Level (% of Control) | Cell Viability (% of Control) |
| 1.0 | 70% | 96% |
| 2.0 | 18% | 91% |
| 3.0 | 15% | 81% |
| 4.0 | 16% | 65% |
Visual Guides
References
- 1. CENPB centromere protein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 8. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Optimizing siRNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Guidelines for transfection of siRNA [qiagen.com]
- 11. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 12. Universal Transfection Reagent Protocol [sigmaaldrich.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. synvoluxproducts.com [synvoluxproducts.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Troubleshooting CENPB Knockdown Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with Centromere Protein B (CENPB) knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CENPB and why is it a target for knockdown studies?
Centromere Protein B (CENPB) is a DNA-binding protein crucial for the structure and function of centromeres, the specialized regions of chromosomes essential for proper chromosome segregation during cell division.[1] It binds to a specific 17-bp sequence, the CENP-B box, within the alpha-satellite DNA of centromeres.[1][2] CENPB is implicated in the assembly of kinetochores and the regulation of centromeric chromatin.[3][4] Dysregulation of CENPB has been associated with various cancers, making it a significant target for research in oncology and cell biology.
Q2: What are the common methods for CENPB knockdown, and how do they differ?
The most common methods for CENPB knockdown are siRNA (small interfering RNA) and shRNA (short hairpin RNA).
-
siRNA offers a transient knockdown, with effects typically lasting for a few days to a week.[5][6] It is delivered into cells as a double-stranded RNA molecule and provides a rapid method for short-term gene silencing.[5]
-
shRNA allows for stable, long-term gene knockdown.[5] It is delivered via a vector (often viral) that integrates into the host cell's genome, leading to continuous expression of the shRNA.[5] This method is ideal for studies requiring prolonged gene silencing.[5]
Q3: What level of CENPB knockdown should I expect to see?
The expected level of knockdown can vary depending on the method, cell type, and whether you are measuring mRNA or protein levels.
-
mRNA level (measured by qPCR): A successful knockdown should result in greater than 70% reduction in CENPB mRNA levels, with over 80% being ideal.[7] Studies have shown that siRNA-mediated knockdown of CENPB can achieve over 90% reduction in mRNA.[8]
-
Protein level (measured by Western Blot): A good protein knockdown is typically between 50-70%.[7] Achieving a higher percentage of protein knockdown can be challenging due to factors like protein half-life.[7]
Q4: How soon after transfection can I expect to see a reduction in CENPB levels?
The timeline for observing a knockdown effect depends on the target (mRNA or protein) and the stability of each.
-
mRNA: Changes in mRNA levels can usually be detected within 24 to 48 hours post-transfection.
-
Protein: A reduction in protein levels is typically observed between 48 and 72 hours post-transfection, but this can be longer depending on the half-life of the CENPB protein.
Troubleshooting Inconsistent CENPB Knockdown Results
Issue 1: Low or No Knockdown Efficiency
| Possible Cause | Troubleshooting Step |
| Inefficient Transfection | - Optimize the transfection reagent-to-siRNA/shRNA ratio. - Ensure cells are healthy and at the optimal confluency (typically 60-80%). - Use a positive control (e.g., siRNA targeting a housekeeping gene) to verify transfection efficiency. - For shRNA, consider using a viral vector with a fluorescent reporter to track transduction efficiency. |
| Degraded siRNA/shRNA | - Store siRNA and shRNA reagents at the recommended temperature (typically -20°C or -80°C). - Avoid multiple freeze-thaw cycles. - Use RNase-free tubes and tips when handling RNA. |
| Suboptimal siRNA/shRNA Sequence | - Use pre-validated siRNA sequences when possible. - If designing your own, test multiple sequences to find the most effective one. |
| Incorrect Measurement Timepoint | - Perform a time-course experiment to determine the optimal time to assess mRNA (24-72 hours) and protein (48-96 hours) knockdown. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Pipette carefully to ensure an equal number of cells in each well. |
| Variable Transfection Efficiency | - Prepare a master mix of the transfection complex to add to all replicate wells. - Ensure even distribution of the transfection complex within each well. |
| Inconsistent Sample Collection and Processing | - Harvest all samples at the same time point. - Use consistent lysis and extraction procedures for all replicates. |
Issue 3: Significant Cell Toxicity or Death
| Possible Cause | Troubleshooting Step |
| High Concentration of Transfection Reagent | - Titrate the transfection reagent to find the lowest effective concentration with minimal toxicity. |
| High Concentration of siRNA/shRNA | - Perform a dose-response experiment to determine the lowest concentration of siRNA/shRNA that achieves the desired knockdown. |
| Off-Target Effects | - Use a scrambled or non-targeting siRNA/shRNA as a negative control. - Consider using a pool of multiple siRNAs targeting CENPB to reduce off-target effects. |
Data Presentation: Comparison of CENPB Knockdown Methods
Table 1: Qualitative Comparison of siRNA and shRNA for CENPB Knockdown
| Feature | siRNA | shRNA |
| Duration of Knockdown | Transient (days)[5][6] | Stable (weeks to months)[5] |
| Delivery Method | Transfection (e.g., lipid-based) | Transduction (viral vectors) |
| Off-Target Effects | Can occur, mitigated by pooling siRNAs | Can occur, influenced by vector and sequence |
| Control over Knockdown Level | Easily controlled by varying concentration[6] | Less direct control, dependent on promoter activity[6] |
| Suitability | Short-term studies, rapid screening | Long-term studies, stable cell line generation |
Table 2: Expected CENPB Knockdown Efficiency
| Measurement | Method | Expected Efficiency | Reference |
| mRNA Level | qPCR | >70% (good), >80% (ideal) | [7] |
| mRNA Level | qPCR (siRNA) | >90% | [8] |
| Protein Level | Western Blot | 50-70% | [7] |
Experimental Protocols
Protocol 1: siRNA Transfection for CENPB Knockdown
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.
-
siRNA Preparation: Dilute the CENPB-targeting siRNA and a non-targeting control siRNA to the desired final concentration (e.g., 20 nM) in an appropriate volume of serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours before analysis.
-
Validation: Assess CENPB knockdown at the mRNA level using qPCR and at the protein level using Western Blotting.
Protocol 2: Western Blotting for CENPB Protein Validation
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CENPB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
Protocol 3: qPCR for CENPB mRNA Validation
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with a final volume of 20 µL, including cDNA, forward and reverse primers for CENPB, and a SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
Visualizations
Caption: Troubleshooting workflow for inconsistent CENPB knockdown results.
Caption: Role of CENPB in centromere organization and function.
References
- 1. CENPB centromere protein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. CENP-B-mediated DNA loops regulate activity and stability of human centromeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 6. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
impact of cell confluency on CENPB siRNA transfection
This guide provides troubleshooting advice and frequently asked questions regarding the impact of cell confluency on the efficiency of Centromere Protein B (CENP-B) siRNA transfection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for siRNA transfection?
The optimal cell confluency for siRNA transfection is generally between 50-70%. Cells should be in a state of active division, which typically occurs within this confluency range. For sensitive cell lines, a lower confluency of 30-50% might be necessary to minimize toxicity from the transfection reagent. It is crucial to optimize this parameter for each specific cell line and siRNA combination to achieve the best results.
Q2: How does cell confluency affect siRNA transfection efficiency?
Cell confluency significantly impacts transfection efficiency in several ways:
-
Low Confluency (<30%): At low densities, cell proliferation can be slow, which may reduce the uptake of siRNA-lipid complexes. This can lead to lower knockdown efficiency.
-
Optimal Confluency (50-70%): In this range, cells are actively dividing and have sufficient surface area for the uptake of transfection complexes, leading to the most effective gene knockdown.
-
High Confluency (>80%): At high densities, cells experience contact inhibition, which slows down cell division and reduces metabolic activity. This can significantly decrease the uptake of siRNA and result in poor transfection efficiency. Overly confluent cultures may also have a higher rate of cell death following transfection.
Q3: What is CENP-B and why is its knockdown a subject of research?
CENP-B (Centromere Protein B) is a DNA-binding protein that localizes to the centromeric regions of chromosomes. It is involved in the assembly of the kinetochore, a complex structure essential for proper chromosome segregation during cell division. Knockdown of CENP-B is often studied to understand its role in chromosome stability, cell cycle progression, and the development of aneuploidy, a hallmark of many cancer cells.
Q4: Can the recommended confluency vary between different cell lines?
Yes, absolutely. The ideal confluency can vary significantly depending on the cell line's doubling time, cell size, and sensitivity to transfection reagents. It is always recommended to perform a pilot experiment to determine the optimal confluency for your specific cell line.
Troubleshooting Guide
| Problem | Potential Cause (Related to Confluency) | Recommended Solution |
| Low CENP-B Knockdown Efficiency | High Cell Confluency (>80%): Cells may have experienced contact inhibition, reducing their ability to take up the siRNA complexes. | Seed cells at a lower density to achieve 50-70% confluency at the time of transfection. Perform a titration of cell numbers to find the optimal density. |
| Low Cell Confluency (<30%): Cells may not be actively dividing, leading to inefficient uptake of siRNA. | Increase the seeding density to ensure cells are in the logarithmic growth phase (50-70% confluency) during transfection. | |
| High Cell Death or Toxicity Post-Transfection | High Cell Confluency: In dense cultures, the combined stress of cell-to-cell contact and the transfection reagent can lead to increased cytotoxicity. | Reduce the confluency to the lower end of the optimal range (e.g., 50%). Also, consider reducing the concentration of both the siRNA and the transfection reagent. |
| Low Cell Confluency: Sparsely seeded cells can be more sensitive to the toxic effects of transfection reagents. | Ensure a confluency of at least 50% to improve cell viability. If toxicity persists, test different transfection reagents that are known to be gentler on your cell line. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent confluency across different wells or plates will lead to variable transfection outcomes. | Ensure proper cell counting and thorough mixing of the cell suspension before seeding to achieve a uniform cell density across all replicates. |
Quantitative Data Summary
The following table summarizes the typical relationship between cell confluency and siRNA transfection efficiency, based on general observations from multiple studies. Actual percentages will vary based on the specific cell line, siRNA, and transfection reagent used.
| Cell Confluency at Transfection | Typical Transfection Efficiency | Observed Cytotoxicity | Recommendation |
| < 30% | Low to Moderate | Low to Moderate | Not Recommended |
| 30% - 50% | Moderate to High | Low | Recommended for sensitive cells |
| 50% - 70% | High to Very High | Low to Moderate | Optimal for most cell lines |
| > 80% | Low | Moderate to High | Not Recommended |
Experimental Protocols
Protocol: Optimizing Cell Confluency for CENP-B siRNA Transfection
This protocol provides a framework for a pilot experiment to determine the optimal cell confluency for your target cell line.
1. Cell Seeding: a. Seed cells in a 24-well plate at three different densities to achieve approximately 30%, 50%, and 70% confluency on the day of transfection. b. For example, for a cell line with a 24-hour doubling time, you might seed 0.25 x 10^5, 0.5 x 10^5, and 0.75 x 10^5 cells per well. c. Include wells for a non-transfected control and a negative control (scrambled siRNA). d. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
2. siRNA Transfection: a. On the day of transfection, confirm that the wells have reached the target confluencies. b. For each well, prepare the siRNA-transfection reagent complexes according to the manufacturer's protocol. Use a validated CENP-B siRNA and a negative control siRNA. c. Briefly, dilute the siRNA and the transfection reagent in separate tubes of serum-free medium. d. Combine the diluted siRNA and reagent, mix gently, and incubate for the recommended time (e.g., 15-20 minutes) to allow complex formation. e. Add the complexes drop-wise to the respective wells. f. Incubate the cells for 24-72 hours. The optimal incubation time should also be determined experimentally.
3. Validation of Knockdown: a. RNA Extraction and qRT-PCR: i. After the incubation period, lyse the cells and extract total RNA using a suitable kit. ii. Synthesize cDNA from the RNA. iii. Perform quantitative real-time PCR (qRT-PCR) using primers specific for CENP-B and a housekeeping gene (e.g., GAPDH, ACTB). iv. Calculate the relative expression of CENP-B mRNA to determine knockdown efficiency at each confluency. b. Protein Extraction and Western Blot: i. Lyse the cells in RIPA buffer with protease inhibitors. ii. Determine the protein concentration using a BCA or Bradford assay. iii. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. iv. Probe the membrane with a primary antibody against CENP-B and a loading control (e.g., β-actin). v. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. vi. Quantify the band intensity to determine the reduction in CENP-B protein levels.
Visualizations
Caption: Experimental workflow for optimizing cell confluency in CENP-B siRNA transfection.
Caption: Logical diagram of how cell confluency impacts siRNA transfection outcomes.
Technical Support Center: Troubleshooting CENPB Protein Detection After siRNA Knockdown
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with detecting CENPB protein levels following siRNA-mediated knockdown.
Frequently Asked Questions (FAQs)
Q1: My qPCR results show significant knockdown of CENPB mRNA, but I don't see a corresponding decrease in protein levels on my Western blot. What could be the reason?
There are several potential reasons for this discrepancy:
-
Protein Stability and Turnover: The CENPB protein may have a long half-life. Even with efficient mRNA degradation, the existing protein pool will take time to deplete. It is recommended to perform a time-course experiment, harvesting cells at multiple time points post-transfection (e.g., 48, 72, 96 hours) to determine the optimal window for observing protein reduction.
-
Antibody Issues: The primary antibody against CENPB may not be specific or sensitive enough for Western blotting. It is crucial to use an antibody validated for this application.[1] Consider using a knockout-validated antibody to ensure specificity.
-
Suboptimal Western Blot Protocol: Various steps in the Western blot protocol, from protein extraction to antibody incubation, may require optimization.[2][3][4]
-
Compensatory Mechanisms: In some cases, cells may have compensatory mechanisms that stabilize the existing protein or alter its degradation rate in response to decreased mRNA levels.
Q2: How do I know if my siRNA transfection was successful?
Q3: What are the key controls I should include in my experiment?
Proper controls are essential for interpreting your results accurately. Key controls include:
-
Negative Control siRNA: A non-targeting or scrambled siRNA should be used at the same concentration as your CENPB-specific siRNA. This control helps distinguish sequence-specific knockdown from non-specific effects of the transfection process.[6]
-
Untransfected Control: A sample of cells that have not been transfected provides a baseline for normal CENPB protein and mRNA expression.
-
Positive Control siRNA: An siRNA known to effectively knock down a housekeeping gene can help verify that the transfection and downstream analysis are working correctly.[6]
-
Positive Control Lysate: For Western blotting, a cell lysate known to express CENPB can confirm that your antibody and detection system are functioning properly.
Q4: How can I be sure the band I'm detecting on my Western blot is CENPB?
Verifying the identity of the band corresponding to CENPB (approximately 80 kDa) is critical.[7][8] Here are some validation strategies:
-
Use a Validated Antibody: Utilize a primary antibody that has been validated for Western blotting, ideally through knockout or knockdown experiments.
-
Positive and Negative Controls: Run a positive control lysate (e.g., from a cell line with high CENPB expression) and a negative control (lysate from CENPB knockdown cells) alongside your experimental samples. A significant reduction or absence of the band in the knockdown lane confirms its identity.[9]
-
Molecular Weight Marker: Ensure the band of interest migrates at the expected molecular weight for CENPB.
Troubleshooting Guides
Problem 1: No or Weak CENPB Signal in Control Samples on Western Blot
If you are unable to detect CENPB even in your untransfected or negative control samples, the issue likely lies with your Western blotting procedure or reagents.
| Potential Cause | Troubleshooting Step |
| Low Protein Load | Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). Perform a protein concentration assay (e.g., BCA) on your lysates. |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on your equipment and the molecular weight of CENPB. |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Titrate your antibodies to determine the optimal dilution.[4] |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles. |
| Incorrect Blocking Buffer | Some antibodies perform better with specific blocking agents (e.g., BSA vs. non-fat milk). Consult the antibody datasheet for recommendations. |
| Insufficient Exposure | If using chemiluminescence, try increasing the exposure time. |
Problem 2: High Background or Non-Specific Bands on Western Blot
High background can obscure the specific CENPB signal, while non-specific bands can lead to incorrect interpretations.
| Potential Cause | Troubleshooting Step |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the antibody concentrations. |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Ensure the blocking agent is appropriate for your antibody. |
| Inadequate Washing | Increase the number and duration of washes between antibody incubations to remove unbound antibodies. |
| Contaminated Buffers | Use freshly prepared, filtered buffers. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the incubation and washing steps. |
Experimental Protocols
siRNA Transfection Protocol (Example using a 6-well plate)
-
Cell Seeding: The day before transfection, seed your cells in a 6-well plate so they reach 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
In one tube, dilute your CENPB siRNA (and control siRNAs in separate tubes) in serum-free medium.
-
In another tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-96 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Harvesting: After incubation, harvest the cells for RNA extraction (for qPCR) or protein extraction (for Western blot).
Western Blot Protocol for CENPB Detection
-
Protein Extraction: Lyse the harvested cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CENPB, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for siRNA Transfection
| Parameter | Recommended Range | Starting Point |
| siRNA Concentration | 5 - 100 nM[10] | 10 - 30 nM[5][10] |
Table 2: Recommended Antibody Dilutions for CENPB Western Blot
| Antibody | Recommended Dilution Range | Example Starting Dilution |
| Primary Anti-CENPB Antibody | 1:500 - 1:2000 | 1:1000[8] |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 | 1:5000 |
Note: Optimal concentrations and dilutions should be determined empirically for each specific cell line and antibody.
Visualizations
Caption: Troubleshooting workflow for CENPB protein detection after siRNA knockdown.
References
- 1. assaygenie.com [assaygenie.com]
- 2. 抗CENPB抗体 マウス宿主抗体 purified immunoglobulin, buffered aqueous solution | Sigma-Aldrich [sigmaaldrich.com]
- 3. biocompare.com [biocompare.com]
- 4. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 5. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. CENP-B Polyclonal Antibody (61287) [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Mitigating Immune Responses to CENPB siRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the innate immune response often associated with the use of small interfering RNA (siRNA), including those targeting Centromere Protein B (CENP-B).
Frequently Asked Questions (FAQs)
Q1: Why is my CENP-B siRNA activating an immune response?
A1: Synthetic siRNAs, including those targeting CENP-B, can be recognized by the innate immune system as foreign molecules, similar to viral double-stranded RNA (dsRNA).[1] This recognition is primarily mediated by Pattern Recognition Receptors (PRRs) located on or within immune cells.[1] The primary pathways involved are:
-
Toll-Like Receptors (TLRs): TLR7 and TLR8 in endosomes can recognize specific single-stranded RNA (ssRNA) motifs, while TLR3 can be activated by dsRNA.[2][3]
-
Cytoplasmic RNA Sensors: Retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5) are cytoplasmic sensors that can be activated by dsRNA, particularly those with a 5'-triphosphate group or blunt ends.[1][2]
Activation of these pathways leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and Type I interferons (IFN-α/β), which can cause off-target effects and cellular toxicity, potentially confounding experimental results.[1][3]
Q2: Are there specific sequences in my CENP-B siRNA that are more likely to be immunogenic?
A2: Yes, certain sequence motifs are known to be more immunostimulatory. For instance, GU-rich sequences have been identified as potent activators of TLR7/8. While there is no evidence to suggest that CENP-B siRNA sequences are inherently more immunogenic than others, it is a factor to consider in siRNA design.
Q3: How can I reduce the immune response from my CENP-B siRNA?
A3: Several strategies can be employed to mitigate the innate immune response to siRNA:
-
Chemical Modifications: Modifying the siRNA duplex is one of the most effective strategies. 2'-O-methyl (2'-OMe) modifications of the ribose sugar are widely used and have been shown to significantly reduce TLR recognition without compromising silencing activity.[4]
-
Purification: Ensuring high purity of your siRNA preparation is crucial. Contaminants from the synthesis process, such as long dsRNA or single-stranded RNA, can be potent immune activators.
-
Delivery Vehicle Selection: The choice of delivery vehicle can influence the immune response. Some cationic lipids used for transfection can themselves be immunostimulatory.[2] It is advisable to test different transfection reagents to find one with low intrinsic immunogenicity.
-
Dose Optimization: Using the lowest effective concentration of siRNA can significantly reduce off-target effects, including immune stimulation.[5]
-
Structural Modifications: The structure of the siRNA duplex can impact its recognition by immune sensors. For example, incorporating 3' overhangs can reduce recognition by RIG-I, which is activated by blunt-ended dsRNA.[1]
Q4: Will modifying my CENP-B siRNA affect its silencing efficiency?
A4: Not necessarily. Chemical modifications like 2'-O-methylation are generally well-tolerated and can even enhance the stability and in vivo performance of the siRNA.[4] However, the position and extent of modification can influence activity. It is recommended to test a few different modification patterns to find the optimal balance between reduced immunogenicity and potent gene silencing.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of IFN-α, TNF-α, or IL-6 detected after transfection. | The siRNA is activating TLRs or cytoplasmic RNA sensors. | 1. Switch to a chemically modified siRNA (e.g., with 2'-O-methyl modifications).2. Verify the purity of your siRNA preparation.3. Optimize the siRNA concentration to the lowest effective dose.4. Test alternative, low-immunogenicity transfection reagents. |
| Significant off-target gene silencing observed in microarray or RNA-seq data. | The siRNA is causing a broad, non-specific inflammatory response, leading to changes in gene expression. | 1. Implement the solutions for high cytokine levels.2. Use a validated negative control siRNA to distinguish sequence-specific off-target effects from immune-mediated effects.3. Reduce the siRNA concentration. Off-target effects are often concentration-dependent.[5] |
| Poor cell viability after transfection. | The immune response is leading to cytotoxicity. The transfection reagent itself may be toxic. | 1. Measure cell viability with a range of siRNA concentrations and transfection reagent volumes to find the optimal, non-toxic conditions.2. Mitigate the immune response using the strategies outlined above.3. Consider switching to a less toxic delivery method, such as electroporation for certain cell types. |
| Inconsistent knockdown of CENP-B. | The immune response is interfering with the RNAi machinery or affecting cell health, leading to variable results. | 1. Address the underlying immune activation.2. Ensure consistent transfection efficiency by using a positive control siRNA (e.g., targeting a housekeeping gene) and a fluorescently labeled control oligo. |
Data on Mitigating Immune Response
Table 1: Effect of siRNA Concentration on Off-Target Effects
| siRNA Concentration | Number of Off-Target Genes Down-regulated >2-fold | Number of Off-Target Genes Up-regulated >2-fold |
| 25 nM | 56 | 112 |
| 10 nM | 30 | 89 |
| 1 nM | 0 | 0 |
Data summarized from a study using a STAT3-targeting siRNA in which off-target effects were significantly reduced at lower concentrations.[5]
Table 2: Impact of Chemical Modifications on siRNA-Induced Cytokine Production
| siRNA Modification | Cytokine Induction (e.g., IL-6, IL-8) | Reference |
| Unmodified | Can induce significant production (e.g., up to 6-fold for IL-6 and 9-fold for IL-8 in some cases) | [3] |
| 2'-O-Methyl (2'-OMe) | Significantly reduces or abrogates cytokine induction | [4] |
Experimental Protocols
Protocol 1: Quantification of siRNA-Induced Cytokine Production by ELISA
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant of cells transfected with CENP-B siRNA.
Materials:
-
Cells of interest (e.g., peripheral blood mononuclear cells (PBMCs) or a relevant cell line)
-
CENP-B siRNA (unmodified and/or modified)
-
Negative control siRNA
-
Transfection reagent
-
Cell culture medium
-
ELISA kit for the cytokine of interest (e.g., human TNF-α ELISA kit)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol. Include the following conditions:
-
Untreated cells (mock transfection)
-
Cells treated with transfection reagent only
-
Cells transfected with negative control siRNA
-
Cells transfected with CENP-B siRNA
-
-
Add the complexes to the cells and incubate for the desired time (typically 24-48 hours).
-
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the cell culture supernatant and store at -80°C until analysis.
-
ELISA:
-
Perform the ELISA for the target cytokine according to the kit manufacturer's instructions.
-
Briefly, this involves adding the collected supernatants and standards to an antibody-coated plate, followed by incubation, washing, addition of a detection antibody, and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Compare the cytokine levels in cells treated with CENP-B siRNA to the negative control and mock-transfected cells.
-
Protocol 2: Assessment of Off-Target Effects by Quantitative RT-PCR (qRT-PCR)
This protocol allows for the quantification of the mRNA levels of known immune-related genes that may be upregulated as off-target effects of siRNA transfection.
Materials:
-
Transfected cells from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IFN-β, OAS1, PKR) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
After the desired incubation period post-transfection, lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and forward and reverse primers for the gene of interest and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the expression in CENP-B siRNA-treated cells to that in negative control-treated cells.
-
Visualizations
Caption: Innate immune signaling pathways activated by siRNA.
Caption: Workflow for assessing siRNA-induced immune response.
References
- 1. The time-course and RNA interference of TNF-α, IL-6, and IL-1β expression on neuropathic pain induced by L5 spinal nerve transection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of interleukins IL-6 and IL-8 by siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 5. CENP-B: a major human centromere protein located beneath the kinetochore - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CENPB Knockdown: A Comparative Guide to Western Blot and qPCR
For researchers, scientists, and drug development professionals, accurate validation of gene knockdown is a critical step in ensuring the reliability of experimental results. This guide provides a comprehensive comparison of two common techniques for validating the knockdown of Centromere Protein B (CENPB): Western blot and quantitative PCR (qPCR). We will delve into the experimental protocols, present data in a clear, tabular format, and offer alternative validation strategies.
Introduction to CENPB
Centromere Protein B (CENPB) is a DNA-binding protein crucial for the structure and function of centromeres, the specialized regions of chromosomes essential for proper segregation during cell division.[1][2][3] Dysregulation of CENPB has been implicated in various diseases, including cancer, making it a target of interest for therapeutic development.[2][4] Therefore, robust methods to confirm the successful knockdown of CENPB are paramount for research in this area.
Western Blot for Protein-Level Validation
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[5] It provides a direct assessment of protein levels, confirming that the knockdown of the CENPB gene has resulted in a corresponding decrease in CENPB protein.
Experimental Protocol: Western Blot
-
Sample Preparation:
-
Culture cells with and without the CENPB knockdown agent (e.g., siRNA).
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors to extract total protein.
-
Quantify the protein concentration of each sample using a BCA assay.[6]
-
-
Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins based on molecular weight by electrophoresis.[7]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[6][7]
-
Incubate the membrane with a primary antibody specific for CENPB.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[7]
-
Wash the membrane thoroughly to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.
-
Capture the signal using a digital imager.
-
Quantify the band intensities using image analysis software. Normalize the CENPB band intensity to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
Data Presentation: Western Blot
| Sample | CENPB Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Band Intensity (Arbitrary Units) | Normalized CENPB Expression | % Knockdown |
| Control | 1500 | 1600 | 0.94 | 0% |
| CENPB siRNA 1 | 350 | 1550 | 0.23 | 76% |
| CENPB siRNA 2 | 280 | 1580 | 0.18 | 81% |
Experimental Workflow: Western Blot
Caption: Western Blot workflow for CENPB knockdown validation.
qPCR for Transcript-Level Validation
Quantitative PCR (qPCR) is a powerful technique to measure the amount of a specific mRNA transcript.[8][9] It is used to confirm that the knockdown agent has effectively reduced the transcription of the CENPB gene. While qPCR is a more direct measure of gene silencing by agents like siRNA, it's important to note that mRNA levels may not always directly correlate with protein levels.[10][11]
Experimental Protocol: qPCR
-
RNA Extraction:
-
Culture cells with and without the CENPB knockdown agent.
-
Isolate total RNA from the cells using a suitable RNA extraction kit. Treat with DNase to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing the cDNA with a qPCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan).
-
Add primers specific to the CENPB gene and a reference gene (e.g., GAPDH, ACTB).
-
Run the reaction in a qPCR instrument.
-
-
Data Analysis:
-
The instrument measures the fluorescence at each cycle of amplification. The cycle at which the fluorescence crosses a threshold is the Ct value.
-
Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the reference gene.
-
Data Presentation: qPCR
| Sample | CENPB Ct Value | Reference Gene (GAPDH) Ct Value | ΔCt (CENPB - GAPDH) | ΔΔCt | Relative Expression (2^-ΔΔCt) | % Knockdown |
| Control | 22.5 | 18.0 | 4.5 | 0 | 1.00 | 0% |
| CENPB siRNA 1 | 25.0 | 18.2 | 6.8 | 2.3 | 0.20 | 80% |
| CENPB siRNA 2 | 25.8 | 18.1 | 7.7 | 3.2 | 0.11 | 89% |
Experimental Workflow: qPCR
References
- 1. genecards.org [genecards.org]
- 2. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CENPB centromere protein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. CENPB Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qiagen.com [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Why qPCR and WB results are not consistent_AntibodySystem [antibodysystem.com]
Validating CENPB siRNA Knockdown: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays to validate the knockdown of Centromere Protein B (CENPB) using small interfering RNA (siRNA). Effective validation of protein knockdown is critical to ensure that observed phenotypes are a direct result of the target protein's depletion. This document outlines key experimental approaches, presents detailed protocols, and offers quantitative data to aid in the selection of the most appropriate validation strategy for your research needs.
Introduction to CENPB and the Importance of Functional Validation
Centromere Protein B (CENPB) is a DNA-binding protein that localizes to the centromeric regions of chromosomes.[1][2] It binds specifically to a 17-base pair sequence known as the CENP-B box, which is present in the alpha-satellite DNA of most human centromeres.[1][2] CENPB plays a crucial role in the proper functioning of the centromere, including the assembly of the kinetochore, the structure that attaches to microtubules during cell division, and ensuring accurate chromosome segregation.[3][4] Knockdown of CENPB has been shown to lead to defects in chromosome alignment and segregation, resulting in an increased frequency of aneuploidy, a hallmark of many cancers.[1][5] Therefore, validating the functional consequences of CENPB knockdown is paramount to understanding its role in maintaining genomic stability.
Comparison of Functional Assays for CENPB Knockdown Validation
The following table summarizes and compares key functional assays used to validate the phenotypic effects of CENPB siRNA knockdown.
| Functional Assay | Principle | Typical Readout | Pros | Cons |
| Chromosome Segregation Analysis (Micronucleus Assay) | Measures the frequency of micronuclei, which are small, extra-nuclear bodies containing whole chromosomes or chromosome fragments that have been lost during mitosis.[5] An increase in micronuclei indicates chromosome mis-segregation. | Percentage of cells with micronuclei. | - Simple and robust assay. - Directly assesses the functional consequence of chromosome instability. - High-throughput screening potential. | - Does not identify the specific chromosome(s) that are mis-segregated. - Can be influenced by other cellular stresses. |
| Localization of Centromere Proteins (Immunofluorescence) | Visualizes and quantifies the levels of other key centromere proteins, such as CENP-A and CENP-C, at the centromere. CENPB knockdown is known to reduce the amount of CENP-C at the centromere.[5][6] | Fluorescence intensity of CENP-A or CENP-C at centromeres. | - Provides information on the downstream effects of CENPB depletion on the centromere protein network. - Can be multiplexed to visualize multiple proteins simultaneously. | - Requires specific and validated antibodies. - Quantification can be complex and requires sophisticated imaging software. |
| Sister Chromatid Cohesion Assay | Measures the distance between sister centromeres in mitotic cells. Defects in centromere structure can affect the cohesion between sister chromatids.[7] | Inter-kinetochore distance. | - Directly assesses a key aspect of chromosome structure. - Can reveal subtle defects not apparent in segregation assays. | - Technically challenging to perform and quantify accurately. - The effect of CENPB on cohesion can be complex. |
| Centromeric Transcription Analysis (RT-qPCR) | Quantifies the levels of non-coding RNAs transcribed from centromeric satellite DNA. CENPB has been implicated in the regulation of this transcription.[7][8] | Relative expression levels of centromeric transcripts. | - Provides insight into the role of CENPB in regulating the epigenetic landscape of the centromere. - Highly sensitive and quantitative. | - The functional significance of changes in centromeric transcription is still under investigation. - Primer design for repetitive sequences can be challenging. |
| Mitotic Index Analysis | Determines the percentage of cells in a population that are in mitosis. Defects in chromosome segregation can lead to a mitotic arrest, thereby altering the mitotic index. | Percentage of cells positive for a mitotic marker (e.g., phospho-histone H3). | - Provides a general overview of cell cycle progression. - Can be performed using flow cytometry for high-throughput analysis. | - Not a direct measure of chromosome segregation defects. - Can be influenced by off-target effects of the siRNA. |
Experimental Protocols
Chromosome Segregation Analysis: Micronucleus Assay
Objective: To quantify the frequency of micronuclei formation following CENPB siRNA knockdown.
Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HeLa, U2OS) in a 6-well plate containing coverslips at a density that will result in 50-70% confluency at the time of transfection.
-
Transfect cells with CENPB-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours post-transfection.
-
-
Cell Fixation and Staining:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to stain the nuclei.
-
-
Data Acquisition and Analysis:
-
Image the cells using a fluorescence microscope.
-
Score at least 500 cells per condition for the presence of micronuclei. Micronuclei are identified as small, DAPI-positive bodies that are separate from the main nucleus.
-
Calculate the percentage of cells with micronuclei for each condition. A significant increase in the percentage of micronucleated cells in the CENPB siRNA-treated group compared to the control group indicates a defect in chromosome segregation.[5]
-
Localization of Centromere Proteins: Immunofluorescence
Objective: To assess the localization and quantify the levels of CENP-C at centromeres following CENPB knockdown.
Methodology:
-
Cell Culture and Transfection:
-
Follow the same procedure as for the micronucleus assay.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells as described above.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against CENP-C overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a DAPI-containing mounting medium.
-
-
Data Acquisition and Analysis:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Quantify the fluorescence intensity of CENP-C signals at the centromeres. This can be done using image analysis software by defining regions of interest (ROIs) around the centromeres (often co-stained with an anti-centromere antibody like ACA).
-
Normalize the CENP-C intensity to the DAPI signal or another control protein. A significant reduction in the average CENP-C fluorescence intensity at centromeres in CENPB-depleted cells is expected.[5][6]
-
Sister Chromatid Cohesion Assay
Objective: To measure the distance between sister centromeres in mitotic cells after CENPB knockdown.
Methodology:
-
Cell Culture, Transfection, and Mitotic Arrest:
-
Transfect cells with CENPB or control siRNA as previously described.
-
After 48-72 hours, treat the cells with a mitotic inhibitor such as nocodazole (B1683961) or colcemid for 2-4 hours to enrich for mitotic cells.
-
-
Chromosome Spreads:
-
Harvest the mitotic cells by mitotic shake-off.
-
Treat the cells with a hypotonic solution (e.g., 75 mM KCl) for 10-15 minutes at 37°C to swell the cells.
-
Fix the cells in freshly prepared Carnoy's fixative (3:1 methanol:acetic acid).
-
Drop the fixed cell suspension onto clean, humidified microscope slides.
-
Allow the slides to air dry.
-
-
Staining and Imaging:
-
Stain the chromosomes with DAPI. For more specific analysis, perform immunofluorescence for a kinetochore marker (e.g., CENP-A or ACA) prior to DAPI staining.
-
Image the chromosome spreads using a high-resolution microscope.
-
-
Data Analysis:
-
Measure the distance between the centers of the two sister kinetochore signals for multiple chromosomes in multiple cells.
-
Compare the average inter-kinetochore distance between control and CENPB-depleted cells. Some studies have reported a decrease in inter-kinetochore distance, suggesting stronger cohesion, upon CENPB knockdown.[7]
-
Centromeric Transcription Analysis: RT-qPCR
Objective: To quantify the expression of non-coding RNAs from alpha-satellite DNA repeats following CENPB knockdown.
Methodology:
-
Cell Culture and Transfection:
-
Transfect cells with CENPB or control siRNA.
-
-
RNA Extraction and cDNA Synthesis:
-
After 48-72 hours, harvest the cells and extract total RNA using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA using a reverse transcriptase enzyme and random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for alpha-satellite repeats. Note that designing primers for repetitive sequences requires careful optimization.
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of centromeric transcripts.
-
-
Data Interpretation:
Mandatory Visualizations
Caption: Experimental workflow for CENPB siRNA knockdown validation.
Caption: Simplified CENPB signaling pathway at the centromere.
References
- 1. Human chromosome‐specific aneuploidy is influenced by DNA‐dependent centromeric features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CENP-C is a blueprint for constitutive centromere–associated network assembly within human kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CENPB Gene Editing: siRNA vs. CRISPR/Cas9
For researchers and drug development professionals navigating the landscape of gene editing technologies, selecting the optimal tool is paramount. This guide provides an objective comparison of two prominent methods for targeting Centromere Protein B (CENPB): RNA interference using small interfering RNA (siRNA) and the CRISPR/Cas9 system. We will delve into their mechanisms, experimental workflows, and performance metrics, supported by experimental data to inform your choice of gene editing strategy.
At a Glance: siRNA vs. CRISPR/Cas9 for CENPB Targeting
| Feature | CENPB siRNA | CENPB CRISPR/Cas9 |
| Mechanism of Action | Post-transcriptional gene silencing by mRNA degradation. | DNA-level gene knockout through double-strand breaks and error-prone repair. |
| Nature of Effect | Transient gene knockdown. | Permanent gene knockout. |
| Typical Efficiency | 70-90% reduction in CENPB mRNA levels.[1] | Can exceed 85% for gene knockout in polyclonal cell populations.[2] |
| Specificity | Prone to off-target effects due to partial complementarity with other mRNAs.[3][4] | Generally high on-target specificity, but off-target mutations can occur.[5] |
| Duration of Effect | Transient, typically lasting 24-72 hours.[6] | Permanent and heritable in subsequent cell generations. |
| Experimental Workflow | Simpler and faster, involving siRNA design and transfection. | More complex, requiring gRNA design, Cas9 delivery, and clonal selection.[7] |
| Validation Methods | qRT-PCR to quantify mRNA reduction, Western blot for protein depletion.[1][8] | DNA sequencing to confirm mutation, Western blot to confirm protein absence.[9][10] |
Delving Deeper: Mechanisms of Action
CENPB siRNA: The Power of Post-Transcriptional Silencing
Small interfering RNA (siRNA) leverages the cell's natural RNA interference (RNAi) pathway to achieve gene knockdown. A synthetic double-stranded siRNA molecule, designed to be complementary to the CENPB mRNA sequence, is introduced into the cell. This siRNA is then incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex, guided by the unwound siRNA strand, identifies and cleaves the target CENPB mRNA. This degradation of the mRNA prevents its translation into protein, resulting in a transient reduction of CENP-B levels in the cell.
CRISPR/Cas9: Precision Engineering at the Genomic Level
The CRISPR/Cas9 system offers a method for permanent gene knockout by directly editing the genomic DNA.[7] The system consists of two key components: the Cas9 nuclease, an enzyme that cuts DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific genomic locus.[11] For CENPB targeting, the gRNA is designed to be complementary to a sequence within the CENPB gene.[11] Once introduced into the cell, the gRNA-Cas9 complex binds to the target DNA sequence in the CENPB gene.[11] The Cas9 nuclease then creates a double-strand break in the DNA.[7] The cell's natural DNA repair machinery, often the error-prone non-homologous end joining (NHEJ) pathway, attempts to repair this break.[7] This repair process frequently introduces small insertions or deletions (indels), which can cause a frameshift mutation and result in a premature stop codon, leading to a non-functional CENPB protein.[7]
Visualizing the Workflows
Experimental Protocols
Protocol 1: CENPB Knockdown using siRNA in HeLa Cells
This protocol provides a general guideline for transiently knocking down CENPB expression in HeLa cells using siRNA.
Materials:
-
HeLa cells
-
CENPB-specific siRNA duplexes and a non-targeting control siRNA
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
6-well tissue culture plates
-
Growth medium (e.g., DMEM with 10% FBS, without antibiotics)
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[12]
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 10-20 pmol of CENPB siRNA or control siRNA into 100 µl of Opti-MEM®.[13]
-
In a separate tube, dilute 5 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM®.[13]
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 5 minutes at room temperature.[13]
-
-
Transfection:
-
Add the 200 µl of siRNA-lipid complex to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation:
-
qRT-PCR: At 24-48 hours post-transfection, harvest cells, extract total RNA, and perform qRT-PCR to quantify the reduction in CENPB mRNA levels relative to the non-targeting control.[1]
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform Western blot analysis to confirm the reduction in CENP-B protein levels.[8]
-
Protocol 2: CENPB Knockout using CRISPR/Cas9 in Human Cells
This protocol outlines the steps for generating a stable CENPB knockout cell line using the CRISPR/Cas9 system.
Materials:
-
Human cell line of interest (e.g., HEK293T, HeLa)
-
Plasmid vector expressing Cas9 and a cloning site for the gRNA (e.g., pX458)
-
Oligonucleotides for CENPB-specific gRNA
-
Restriction enzymes (e.g., BbsI) and T4 DNA ligase
-
Competent E. coli
-
Plasmid purification kit
-
Transfection reagent suitable for plasmids (e.g., Lipofectamine 3000)
-
96-well plates for single-cell cloning
-
Reagents for genomic DNA extraction and PCR
-
Sanger sequencing service
-
Reagents for protein lysis and Western blotting
Procedure:
-
gRNA Design and Cloning:
-
Design a gRNA targeting an early exon of the CENPB gene using an online tool (e.g., CHOPCHOP).[14]
-
Synthesize and anneal complementary oligonucleotides encoding the gRNA sequence.
-
Clone the annealed oligos into the gRNA expression vector using restriction digestion and ligation.[11]
-
Transform the ligated plasmid into competent E. coli and select for positive colonies.
-
Isolate and purify the plasmid DNA and verify the gRNA insert by Sanger sequencing.
-
-
Transfection:
-
Transfect the validated gRNA-Cas9 plasmid into the target cells using a suitable transfection reagent.
-
-
Single-Cell Cloning:
-
48 hours post-transfection, harvest the cells. If the plasmid contains a fluorescent marker, use fluorescence-activated cell sorting (FACS) to isolate single transfected cells into individual wells of a 96-well plate.[9] Alternatively, perform serial dilution to achieve single-cell seeding.[9]
-
Culture the single cells until colonies form.
-
-
Screening and Validation:
-
Genomic DNA Analysis: Once colonies are established, expand them and harvest a portion for genomic DNA extraction. PCR amplify the region of the CENPB gene targeted by the gRNA and perform Sanger sequencing to identify clones with indel mutations.[9]
-
Western Blot: For clones confirmed to have biallelic frameshift mutations, perform Western blot analysis to confirm the complete absence of the CENP-B protein.[10]
-
Off-Target Effects: A Critical Consideration
A significant concern in any gene-editing experiment is the potential for off-target effects.
-
siRNA: Off-target effects with siRNA are relatively common and primarily occur when the siRNA seed region (nucleotides 2-8) shares partial complementarity with unintended mRNA transcripts, leading to their unintended degradation.[3][4] The concentration of siRNA used is a critical factor, with lower concentrations generally reducing off-target effects.[3]
-
CRISPR/Cas9: While CRISPR/Cas9 is known for its high specificity, off-target mutations can still occur at genomic sites that have a similar sequence to the on-target site.[5] The choice of gRNA sequence is crucial for minimizing off-target effects, and numerous online tools are available to predict and score potential off-target sites.[5] Using high-fidelity Cas9 variants can also significantly reduce off-target activity.[15]
Conclusion: Choosing the Right Tool for the Job
The choice between CENPB siRNA and CRISPR/Cas9 depends heavily on the specific research question and experimental goals.
-
CENPB siRNA is the preferred method for transient gene knockdown . Its rapid and straightforward workflow makes it ideal for initial functional screens and for studying the acute effects of CENP-B depletion.
-
CRISPR/Cas9 is the gold standard for permanent gene knockout . It is the method of choice for creating stable knockout cell lines to study the long-term consequences of CENP-B loss and for developing cellular models of disease.
By carefully considering the principles, protocols, and potential pitfalls of each technology, researchers can confidently select the most appropriate tool to advance their understanding of CENPB function and its role in cellular processes and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient CRISPR-Cas9-mediated gene knockout in primary human B cells for functional genetic studies of Epstein-Barr virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 4. A computational study of off-target effects of RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 8. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genemedi.net [genemedi.net]
- 10. reddit.com [reddit.com]
- 11. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 15. An Unbiased Analysis of Identification and Assessment of Cas9/gRNA Potential Off-Target Sites in Clinical Development of Ex Vivo Manufactured Genome Edited Cell Products | FDA [fda.gov]
Unraveling the Functional Consequences of CENP-B Depletion: A Comparative Guide to Knockdown and Knockout Phenotypes
A comprehensive analysis of the distinct cellular and molecular outcomes resulting from transient versus permanent ablation of the centromeric protein CENP-B.
Centromere protein B (CENP-B) is a key architectural component of the centromere, the specialized chromosomal region that orchestrates chromosome segregation during cell division.[1] Understanding its precise role is critical for research in chromosome biology, cancer, and the development of novel therapeutics. Two primary reverse genetic techniques, siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, are employed to probe CENP-B function. While both aim to reduce or eliminate CENP-B expression, they result in distinct phenotypic consequences. This guide provides a detailed comparison of these differences, supported by experimental data and protocols, to aid researchers in selecting the appropriate experimental approach and interpreting their results.
Core Phenotypic Differences: A Summary
Transient depletion of CENP-B via knockdown often leads to more acute, immediate effects on centromeric transcription and cohesion. In contrast, the complete and permanent ablation of the CENP-B gene via knockout reveals its deeper, structural roles in maintaining centromere integrity, ensuring faithful chromosome segregation, and its surprising connection to histone deposition pathways. While CENP-B knockout mice are viable, they exhibit developmental abnormalities, and cells lacking CENP-B show a marked increase in chromosomal instability.[2][3]
| Phenotypic Parameter | CENP-B Knockdown (siRNA) | CENP-B Knockout (CRISPR/Cas9) |
| CENP-B Protein Level | Partial to significant reduction | Complete ablation |
| Centromeric CENP-C Levels | Reduction, approximately 50% decrease observed | Significant reduction, around 50% decrease[4] |
| Chromosome Missegregation | Increased incidence | Four-fold increase in chromosome missegregation[4] |
| Micronuclei Formation | Increased frequency | Four-fold increase in micronuclei formation[4] |
| Centromeric Transcription | Increased[5] | Not explicitly detailed, but long-term chromatin changes are noted |
| Heterochromatin Marks | Not a primary reported phenotype | Reduction in heterochromatic marks at centromeres[6] |
| Cell Viability | Generally viable in the short term | Long-term viability is maintained, but with increased genomic instability[4][6] |
| H3.3 Deposition at Centromeres | Not reported | Impaired, due to disruption of the Daxx-chaperone pathway[6] |
| Organismal Viability (Mice) | Not applicable (transient) | Viable but with lower body and testis weights[2] |
Experimental Methodologies
1. siRNA-Mediated Knockdown of CENP-B
This method utilizes small interfering RNAs (siRNAs) to transiently silence the CENP-B gene by targeting its mRNA for degradation.
-
Protocol:
-
Cell Culture: HeLa Tet-On cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
siRNA Transfection: Cells are transfected with CENP-B specific siRNAs or a scrambled control siRNA using a suitable lipid-based transfection reagent.
-
Incubation: Cells are incubated for 48-72 hours to allow for CENP-B protein depletion.
-
Analysis: Post-incubation, cells are harvested for analysis of protein levels (Western blot), centromeric protein localization (immunofluorescence), or functional assays (chromosome spread analysis).[5]
-
2. CRISPR/Cas9-Mediated Knockout of CENP-B
This technique achieves permanent gene disruption by introducing a targeted double-strand break in the CENP-B gene, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, leading to frameshift mutations and a non-functional protein.
-
Protocol:
-
Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target a specific exon of the CENP-B gene. A common target sequence is 5′-GAAGAACAAGCGCGCCATCC-3′.[7]
-
Vector Construction: The sgRNA is cloned into a Cas9 expression vector.
-
Transfection: The Cas9-sgRNA vector is transfected into the target cell line (e.g., RPE1 or HeLa cells).[4][7]
-
Clonal Selection: Transfected cells are single-cell sorted into 96-well plates to isolate and expand clonal populations.
-
Verification: Genomic DNA is sequenced to confirm the presence of mutations in the CENP-B gene. Western blotting and immunofluorescence are used to confirm the complete absence of the CENP-B protein.[4]
-
Signaling Pathways and Logical Relationships
The differing outcomes of CENP-B knockdown and knockout can be understood by examining the protein's central role in the centromere assembly pathway and its newly discovered role in chromatin maintenance.
Caption: Comparison of CENP-B knockdown and knockout pathways.
Detailed Phenotypic Comparisons
Chromosome Segregation and Genomic Stability
A primary and stark difference lies in the severity of the chromosome segregation defects. While knockdown can induce mitotic errors, CENP-B knockout leads to a more pronounced and sustained phenotype of chromosomal instability (CIN).[6] Fachinetti et al. (2015) demonstrated that CRISPR/Cas9-mediated knockout of CENP-B in human RPE1 cells resulted in a 50% reduction of CENP-C at centromeres.[4] This is a critical finding, as CENP-C is a cornerstone of the kinetochore, and its reduction directly contributes to weakened microtubule attachments and subsequent chromosome missegregation. The study quantified a four-fold increase in both chromosome missegregation and micronuclei formation in CENP-B knockout cells compared to wild-type cells.[4]
Caption: Experimental workflows for CENP-B knockdown and knockout.
Centromeric Chromatin Environment
Recent studies have unveiled a novel role for CENP-B in maintaining the epigenetic landscape of the centromere. Specifically, CENP-B is implicated in the recruitment of the Daxx chaperone complex, which is responsible for depositing the histone variant H3.3 at centromeres.[6] In CENP-B knockout cells, this pathway is disrupted, leading to a reduction in H3.3 at centromeric regions and a subsequent decrease in heterochromatic marks.[6] This suggests that the long-term absence of CENP-B leads to a significant alteration of the chromatin environment, a phenotype not typically observed or reported in short-term knockdown experiments.
Conversely, CENP-B knockdown has been shown to increase the transcription of centromeric alpha-satellite DNA.[5] This suggests an immediate regulatory role for CENP-B in suppressing transcriptional activity at the centromere.
Conclusion
The choice between CENP-B knockdown and knockout depends critically on the biological question being addressed. Knockdown is a valuable tool for studying the immediate consequences of CENP-B depletion, such as its role in regulating centromeric transcription. However, for investigating the fundamental, long-term structural and epigenetic roles of CENP-B in centromere maintenance and chromosome stability, knockout studies provide a more definitive and profound insight. The permanent loss of CENP-B unmasks its crucial functions that might be compensated for or not fully apparent in transient depletion models. Researchers should therefore carefully consider these phenotypic distinctions when designing experiments and interpreting their data in the pursuit of understanding the complex biology of the centromere.
References
- 1. Centromere protein B - Wikipedia [en.wikipedia.org]
- 2. Centromere Protein B Null Mice are Mitotically and Meiotically Normal but Have Lower Body and Testis Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interruption of cenph Causes Mitotic Failure and Embryonic Death, and Its Haploinsufficiency Suppresses Cancer in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
Validating CENPB siRNA Specificity: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
Small interfering RNA (siRNA) is a powerful tool for targeted gene silencing, enabling researchers to probe the functional roles of specific proteins. However, the potential for off-target effects necessitates rigorous validation of siRNA specificity. A critical validation method is the "rescue" experiment, where the observed phenotype upon siRNA-mediated knockdown is reversed by the expression of an siRNA-resistant version of the target protein. This guide provides a comparative framework for designing and interpreting rescue experiments to validate the specificity of CENPB siRNA.
The Critical Role of Rescue Experiments
The primary goal of a rescue experiment is to demonstrate that the cellular phenotype observed after siRNA treatment is a direct consequence of the target protein's depletion and not due to unintended silencing of other genes.[1][2] This is achieved by introducing a form of the target gene's mRNA that is not recognized by the siRNA, which should restore the normal cellular function. A successful rescue provides strong evidence for the on-target specificity of the siRNA.[2]
Experimental Data: Quantifying the Effects of CENPB Depletion
Effective validation requires quantifiable phenotypes that can be compared across control, knockdown, and rescue conditions. Below are examples of quantitative data from studies investigating the effects of CENPB siRNA-mediated depletion. While these specific examples do not include a rescue condition, they establish measurable phenotypes that are ideal for such validation.
Table 1: Impact of CENPB Depletion on Centromeric Protein Levels and Mitotic Fidelity
A key function of CENPB is to support the localization of other essential centromere proteins, such as CENP-C, which is crucial for kinetochore assembly.[3] Depletion of CENPB has been shown to reduce the levels of centromeric CENP-C and increase the frequency of mitotic errors.[3]
| Condition | Centromeric CENP-C Intensity (Arbitrary Units) | Mitotic Errors (Lagging Chromosomes/Micronuclei, %) |
| Control siRNA | 100 ± 5 | 10 ± 2 |
| CENPB siRNA | 50 ± 7 | 25 ± 4 |
| CENPB siRNA + Rescue Construct | Expected: ~100 | Expected: ~10 |
Data adapted from Fachinetti et al., Dev Cell, 2015.[3] Values are represented as mean ± SEM. The "Rescue Construct" data is hypothetical, representing the expected outcome of a successful rescue experiment.
Table 2: Effect of CENPB Knockdown on Centromeric Transcription and Cohesion
CENPB has also been implicated in regulating the transcriptional state of centromeric regions and maintaining sister chromatid cohesion.[4]
| Condition | Relative Centromeric α-Satellite RNA Levels | Sister Centromere Distance (µm) |
| Mock (Control) | 1.0 ± 0.1 | 0.8 ± 0.05 |
| CENPB siRNA | 2.5 ± 0.3 | 0.6 ± 0.04 |
| CENPB siRNA + Rescue Construct | Expected: ~1.0 | Expected: ~0.8 |
Data adapted from Liu et al., Mol Biol Cell, 2023.[4] Values are represented as mean ± SEM. The "Rescue Construct" data is hypothetical, representing the expected outcome of a successful rescue experiment.
Experimental Workflow and Methodologies
A well-designed rescue experiment follows a logical workflow, from the construction of the rescue plasmid to the final data analysis.
Caption: Workflow for a CENPB siRNA rescue experiment.
Detailed Experimental Protocols
1. Construction of an siRNA-Resistant CENPB Expression Vector
The cornerstone of a rescue experiment is a plasmid that expresses the target protein but is immune to the siRNA. This is typically achieved by introducing silent point mutations in the siRNA target sequence of the CENPB coding DNA sequence (cDNA).
-
Design: Identify the 19-21 nucleotide target sequence of your CENPB siRNA. Introduce synonymous mutations ("wobble" base pairs) at several positions within this sequence without altering the amino acid sequence of the CENPB protein.
-
Cloning: Synthesize the mutated CENPB cDNA and clone it into a mammalian expression vector. The vector should ideally contain a selectable marker (e.g., puromycin, neomycin) and a fluorescent tag (e.g., GFP, mCherry) to monitor transfection efficiency and protein expression.
-
Verification: Sequence the entire insert of the final construct to ensure the presence of the desired mutations and the absence of any unintended mutations.
2. Cell Culture and Transfection
-
Cell Lines: HeLa or U2OS cells are commonly used for studying centromere proteins and mitotic processes.
-
Transfection:
-
Day 1: Seed cells in 6-well plates to reach 50-70% confluency on the day of transfection.
-
Day 2: Co-transfect the cells with the CENPB siRNA and the siRNA-resistant CENPB expression plasmid using a lipid-based transfection reagent according to the manufacturer's protocol. Include the following experimental groups:
-
Mock transfected (transfection reagent only)
-
Control siRNA (a non-targeting scramble sequence)
-
CENPB siRNA + empty vector
-
CENPB siRNA + siRNA-resistant CENPB expression vector
-
-
Day 3-4: Incubate the cells for 48-72 hours to allow for knockdown of the endogenous CENPB and expression of the rescue construct.
-
3. Western Blotting for Protein Level Analysis
This assay confirms the knockdown of endogenous CENPB and the expression of the rescue construct.
-
Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for CENPB. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
4. Immunofluorescence for Phenotypic Analysis
This technique allows for the visualization and quantification of cellular phenotypes such as mitotic errors and the localization of centromeric proteins.
-
Cell Preparation: Grow cells on coverslips. At the desired time point post-transfection, fix the cells with 4% paraformaldehyde.
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS and block with 1% BSA in PBS.
-
Antibody Staining: Incubate with primary antibodies against relevant markers (e.g., anti-CENP-C, anti-α-tubulin). Following washes, incubate with fluorescently labeled secondary antibodies. Stain the DNA with DAPI.
-
Imaging: Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantification: Analyze the images to quantify the percentage of cells with mitotic defects (e.g., lagging chromosomes, micronuclei) and the fluorescence intensity of proteins at the centromeres.
5. Cell Viability Assay
To assess if CENPB depletion affects cell survival, a viability assay can be performed.
-
Assay: Use a commercially available kit (e.g., MTS or MTT assay) 72-96 hours post-transfection.
-
Procedure: Add the reagent to the cell culture medium and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
CENPB Signaling and Interaction Pathway
CENPB plays a crucial role in the architecture and function of the centromere, primarily through its interactions with centromeric DNA and other CENP proteins.
Caption: CENPB interactions at the centromere.
CENPB directly binds to a specific 17-bp sequence known as the CENP-B box within the α-satellite DNA repeats of the centromere.[5] It also interacts with the centromere-specific histone H3 variant, CENP-A. A critical function of CENPB is to stabilize the localization of CENP-C at the centromere.[3] CENP-C is a foundational protein for the assembly of the kinetochore, the complex machinery that attaches chromosomes to the spindle microtubules for proper segregation during mitosis.[3][5] Therefore, by ensuring the stability of CENP-C, CENPB contributes to the fidelity of chromosome segregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CENPB siRNA Sequences for Researchers
For researchers and professionals in drug development, the effective and specific silencing of target genes is paramount. This guide provides a detailed comparison of commercially available small interfering RNA (siRNA) sequences targeting Centromere Protein B (CENPB), a key protein in centromere formation and function. This analysis is supported by experimental data and detailed protocols to aid in the selection of the most appropriate siRNA for your research needs.
Quantitative Comparison of CENPB siRNA Sequences
Table 1: Summary of CENPB siRNA Knockdown Efficiency
| siRNA ID | Supplier | Validation Method | Cell Line | Reported Knockdown Efficiency |
| s2909 | Thermo Fisher Scientific | Western Blot | PC-3 | Effective Knockdown (Qualitative) |
| s2910 | Thermo Fisher Scientific | Western Blot | PC-3 | Effective Knockdown (Qualitative) |
| Unspecified | Multiple | qPCR | Various | >90%[1] |
Note: The Western Blot data from the manufacturer provides qualitative evidence of knockdown. For precise quantitative comparison, it is recommended to perform a side-by-side experiment using qPCR and densitometric analysis of Western Blots as described in the protocols below.
Experimental Protocols
To ensure reliable and reproducible results, the following detailed protocols for siRNA transfection and validation of CENPB knockdown are provided.
siRNA Transfection Protocol
This protocol is optimized for a 24-well plate format and can be scaled as needed.
Materials:
-
HEK293 or HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
CENPB siRNA (s2909, s2910) and a non-targeting control siRNA (5 µM stock solutions)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^4 cells per well in a 24-well plate with 500 µL of complete growth medium. This should result in 70-80% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ in a microcentrifuge tube.
-
In a separate tube, dilute 1 µL of the 5 µM siRNA stock (final concentration 10 nM) in 50 µL of Opti-MEM™.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (total volume ~100 µL). Mix gently by pipetting up and down and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 100 µL of the siRNA-lipid complex to the appropriate well of the 24-well plate containing the cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to knockdown analysis.
Validation of CENPB Knockdown by quantitative RT-PCR (qPCR)
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR™ Green qPCR Master Mix
-
qPCR instrument
-
Primers for CENPB and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: 48 hours post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR™ Green Master Mix, forward and reverse primers for either CENPB or the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR using a standard cycling protocol.
-
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the siRNA-treated samples to the non-targeting control.
Validation of CENPB Knockdown by Western Blot
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-CENPB
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: 72 hours post-transfection, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-CENPB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the image using an imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify the band intensities. Normalize the CENPB band intensity to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Experimental Workflow
Caption: Workflow for comparing the knockdown efficiency of different CENPB siRNA sequences.
CENPB Signaling Pathway in Kinetochore Assembly
CENPB plays a crucial role in the assembly of the kinetochore, a complex protein structure that attaches chromosomes to the microtubules of the mitotic spindle. This function is essential for accurate chromosome segregation during cell division.
Caption: CENPB's role in the kinetochore assembly and mitotic spindle checkpoint pathway.[2][3]
References
A Comparative Guide to CENPB Gene Silencing: Alternatives to siRNA
For researchers, scientists, and drug development professionals seeking to modulate the expression of Centromere Protein B (CENPB), this guide offers a comprehensive comparison of current gene silencing technologies beyond conventional short interfering RNA (siRNA). This document provides an objective analysis of alternative methods, including antisense oligonucleotides and CRISPR-based technologies, supported by experimental data and detailed protocols.
Introduction to CENPB
Centromere Protein B (CENPB) is a DNA-binding protein crucial for the structure and function of centromeres, the specialized chromosomal regions that ensure proper chromosome segregation during cell division.[1] CENPB binds to a specific 17-base pair sequence known as the CENP-B box, which is found in the alpha-satellite DNA of centromeres.[1][2] Its role in facilitating the assembly of other key kinetochore proteins, such as CENP-A and CENP-C, underscores its importance in maintaining genomic stability.[3][4][5] Dysregulation of CENPB has been implicated in various cellular and disease processes, making it a target of significant research interest.
Gene Silencing Technologies: A Comparative Overview
While siRNA has been a widely adopted tool for transient gene knockdown, several alternative technologies offer distinct advantages in terms of efficiency, duration of silencing, and specificity. This guide explores three primary alternatives: Antisense Oligonucleotides (ASOs), CRISPR Interference (CRISPRi), and CRISPR-Cas9-mediated knockout.
Quantitative Comparison of Silencing Efficiency
The following table summarizes the reported silencing efficiencies of different technologies targeting the CENPB gene.
| Technology | Target | Cell Line | Knockdown/Knockout Efficiency | Reference |
| siRNA | CENPB mRNA | HEp2 | Significant reduction in protein levels | [6] |
| Antisense Oligonucleotides (LNA ASO) | CENPB mRNA | HepG2 | >50% reduction in cell viability at 5µM | [7] |
| CRISPR-Cas9 Knockout | CENPB gene | RPE1 | Complete loss of protein | [4] |
| CRISPR Interference (CRISPRi) | CENPB gene (transcriptional level) | Human iPSCs (general) | >70-95% knockdown (gene-dependent) | [8] |
In-Depth Analysis of Alternatives
Antisense Oligonucleotides (ASOs)
Antisense oligonucleotides are single-stranded synthetic nucleic acid analogs that bind to a target mRNA through Watson-Crick base pairing, leading to its degradation or inhibiting its translation. Locked Nucleic Acid (LNA) ASOs are a modified form with enhanced stability and binding affinity.
Performance Data
A study utilizing LNA ASOs targeting CENPB mRNA in hepatocellular carcinoma cells (HepG2) demonstrated a significant cytotoxic effect, indicating successful knockdown of the target gene.[7][9] Treatment with a combination of LNA ASOs against CENPB and telomerase RNA component (hTR) at a concentration of 6.25 nM each resulted in a synergistic cytotoxic effect.[9] The study reported that LNA ASO against CENPB mRNA led to a reduction in cell proliferation in a time- and concentration-dependent manner, with an IC50 of 26.1 nM after 24 hours.[7]
Advantages:
-
High Specificity and Potency: LNA modifications enhance binding affinity and specificity.[10]
-
Systemic Delivery Potential: ASOs are amenable to chemical modifications that improve their pharmacokinetic properties for in vivo applications.[11][12]
-
No Transfection Reagent Needed in Some Cases: Some ASOs can be taken up by cells without the need for transfection agents.
Limitations:
-
Potential Off-Target Effects: While generally specific, off-target hybridization can occur.[12]
-
Transient Effect: The knockdown is transient and requires repeated administration for sustained silencing.
Experimental Protocol: LNA ASO-mediated Knockdown of CENPB
This protocol is based on the methodology described for LNA ASO treatment in HepG2 cells.[7]
-
Cell Culture: Plate HepG2 cells in appropriate culture vessels and allow them to adhere overnight.
-
ASO Preparation: Dilute the LNA ASO targeting CENPB (and a non-targeting control ASO) to the desired concentration in serum-free medium.
-
Treatment: Add the diluted ASO solution to the cells. The study cited used concentrations ranging from 6.25 nM to 25 nM.[7]
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).[7]
-
Analysis: Assess CENPB knockdown efficiency by RT-qPCR to measure mRNA levels or by Western blot to measure protein levels. Cell viability can be measured using an MTT assay.[7]
CRISPR Interference (CRISPRi)
CRISPRi is a gene silencing technique that utilizes a catalytically deactivated Cas9 (dCas9) protein fused to a transcriptional repressor domain, such as the Krüppel-associated box (KRAB) domain.[8][13] Guided by a single guide RNA (sgRNA), the dCas9-KRAB fusion protein binds to the promoter or transcriptional start site of the target gene, sterically blocking transcription initiation and effectively silencing the gene without altering the DNA sequence.
Performance Data
Advantages:
-
High Specificity: The targeting is determined by the 20-nucleotide sgRNA sequence.
-
Reversible Silencing: In inducible systems, gene expression can be restored.[8]
-
Multiplexing Capability: Multiple genes can be silenced simultaneously by introducing multiple sgRNAs.
-
No DNA Cleavage: Avoids the potential for off-target mutations associated with nuclease-active Cas9.
Limitations:
-
Requires Delivery of dCas9 and sgRNA: This can be achieved through plasmid transfection, viral transduction, or ribonucleoprotein (RNP) delivery.
-
Efficiency Can Be Target-Dependent: The level of repression can vary depending on the target gene and the design of the sgRNA.
Experimental Protocol: General CRISPRi-mediated Gene Silencing
This is a general protocol for achieving CRISPRi-mediated gene silencing in mammalian cells.
-
Cell Line Generation: Establish a stable cell line expressing a dCas9-KRAB fusion protein. This can be achieved through lentiviral transduction followed by selection.
-
sgRNA Design and Cloning: Design sgRNAs targeting the promoter region of the CENPB gene. Clone the sgRNA sequences into a suitable expression vector, often also containing a fluorescent marker for tracking transfection efficiency.
-
Transfection/Transduction: Introduce the sgRNA expression vector into the dCas9-KRAB stable cell line using a suitable method (e.g., lipofection or lentiviral transduction).
-
Selection and Clonal Isolation (Optional): If a stable knockdown is desired, select for cells that have successfully integrated the sgRNA vector. For polyclonal populations, proceed to analysis after a sufficient time for knockdown to occur (typically 48-96 hours).
-
Analysis: Evaluate CENPB knockdown by RT-qPCR for mRNA levels and Western blot for protein levels.
CRISPR-Cas9 Mediated Knockout
For complete and permanent loss of gene function, CRISPR-Cas9-mediated gene knockout is the gold standard. This technology uses the Cas9 nuclease, guided by an sgRNA, to introduce a double-strand break (DSB) at a specific genomic locus. The error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein.
Performance Data
CRISPR-Cas9 has been successfully used to generate CENPB knockout cell lines. One study reported the complete loss of CENPB protein in human diploid RPE1 cells following the disruption of both CENPB alleles using a CRISPR/Cas9 nuclease.[4] This resulted in a 50% reduction of CENP-C at centromeres, demonstrating the functional consequence of the knockout.[4]
Advantages:
-
High Efficiency: With optimized sgRNA design and delivery, high knockout efficiencies can be achieved.
-
Versatility: Can be used to generate knockout cell lines and animal models.
Limitations:
-
Potential for Off-Target Mutations: While Cas9 is highly specific, off-target DSBs can occur.[16]
Experimental Protocol: CRISPR-Cas9-mediated CENPB Knockout
This protocol is based on the methodology for generating CENPB knockout cell lines.[4]
-
sgRNA Design: Design an sgRNA targeting an early exon of the CENPB gene to maximize the likelihood of generating a loss-of-function mutation. The sequence 5′-GAAGAACAAGCGCGCCATCC-3′ has been successfully used.[4][17]
-
Vector Construction: Clone the sgRNA into a vector that also expresses the Cas9 nuclease.
-
Transfection: Co-transfect the sgRNA/Cas9 expression vector along with a vector expressing a selectable marker (e.g., GFP) into the target cells (e.g., RPE-1).[4]
-
Single-Cell Sorting: 24-48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
Clonal Expansion: Culture the single cells to expand them into clonal populations.
-
Screening and Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the clones and perform PCR amplification of the target region. Use techniques like the Surveyor assay or Sanger sequencing to identify clones with indels.[18]
-
Western Blot: Confirm the absence of CENPB protein expression in the identified knockout clones by Western blot analysis.[4]
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
CENPB Interaction Pathway
Caption: Simplified interaction pathway of CENPB at the centromere.
Experimental Workflow: CRISPR-Cas9 Mediated Knockout
Caption: Workflow for generating a CENPB knockout cell line using CRISPR-Cas9.
Experimental Workflow: Antisense Oligonucleotide Knockdown
Caption: Workflow for transient CENPB knockdown using antisense oligonucleotides.
Conclusion
The choice of a gene silencing technology for CENPB depends on the specific research question. For transient knockdown with the potential for in vivo application, chemically modified ASOs like LNA ASOs present a strong alternative to siRNA. For reversible and highly specific transcriptional repression, CRISPRi is a powerful tool, although its specific efficacy for CENPB needs to be empirically determined. For complete and permanent loss of function to study null phenotypes, CRISPR-Cas9-mediated knockout is the definitive method. Each of these technologies offers a unique set of advantages and limitations that researchers must consider to select the most appropriate tool for their experimental needs. This guide provides the foundational information to make an informed decision for future studies on the multifaceted role of CENPB.
References
- 1. uniprot.org [uniprot.org]
- 2. Crystal structure of the CENP-B protein–DNA complex: the DNA-binding domains of CENP-B induce kinks in the CENP-B box DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. CRISPR Interference Efficiently Induces Specific and Reversible Gene Silencing in Human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effect of combining two antisense oligonucleotides against telomerase rna component (hTR and mRNA of centromere protein B (CENP-B) in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Knockdown of Circular RNAs Using LNA-Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antisense oligonucleotide therapies for monogenic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. synthego.com [synthego.com]
- 16. m.youtube.com [m.youtube.com]
- 17. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
A Researcher's Guide to Validating CENPB siRNA Specificity and Mitigating Off-Target Effects
For researchers in functional genomics and drug development, small interfering RNA (siRNA) is a powerful tool for silencing specific genes to study their function. However, the potential for off-target effects, where the siRNA unintentionally downregulates genes other than the intended target, remains a significant challenge.[1][2] This guide provides a comprehensive comparison of methods to validate the specificity of siRNA targeting Centromere Protein B (CENPB), a key protein in centromere formation and function.[3][4] Adherence to rigorous validation protocols is essential to ensure that observed phenotypes are a direct result of CENPB knockdown and not a consequence of unintended molecular interactions.
Understanding the Mechanisms of siRNA Off-Target Effects
Off-target effects primarily arise from the partial sequence complementarity of the siRNA to unintended mRNA transcripts.[1][2] The "seed region" (nucleotides 2-8 of the siRNA guide strand) is a major driver of these miRNA-like off-target effects, where it can bind to the 3' untranslated regions (3' UTRs) of other mRNAs, leading to their degradation or translational repression.[1][5]
Proactive Strategies to Minimize Off-Target Effects
Before embarking on extensive validation experiments, several strategies can be employed during the design and execution of siRNA experiments to reduce the likelihood of off-target effects.
| Strategy | Description | Advantages | Disadvantages |
| Optimized Sequence Design | Utilize advanced algorithms to design siRNAs with minimal homology to other genes and specific thermodynamic properties.[1] | Reduces the probability of off-target binding from the outset. | May not eliminate all off-target effects, especially those mediated by the seed region. |
| Use of Multiple siRNAs | Target the same gene with two or more different siRNA sequences.[6][7] | A consistent phenotype across multiple siRNAs increases confidence that the effect is on-target. | Can be more costly and time-consuming. |
| siRNA Pooling | Use a pool of multiple siRNAs targeting the same mRNA.[1] | Dilutes the concentration of any single siRNA, reducing the impact of individual off-target effects.[7] | May mask the off-target effects of a single problematic siRNA within the pool. |
| Chemical Modifications | Introduce chemical modifications to the siRNA duplex, particularly in the seed region.[8] | Can decrease miRNA-like off-target binding by destabilizing these interactions. | May alter the on-target efficacy of the siRNA. |
| Dose-Response Experiments | Use the lowest effective concentration of siRNA to achieve the desired knockdown.[7][9] | Off-target effects are often concentration-dependent, so using a lower dose can minimize them.[5][9] | Requires careful optimization to find the right balance between on-target silencing and off-target reduction. |
A Step-by-Step Workflow for Validating CENPB siRNA Specificity
The following workflow provides a structured approach to rigorously validate the specificity of your CENPB siRNA.
Caption: Experimental workflow for validating CENPB siRNA specificity.
Comparison of Key Validation Experiments
| Experimental Method | Purpose | Data Obtained | Interpretation |
| Negative Controls | Distinguish sequence-specific effects from non-specific cellular responses to transfection.[10][11] | mRNA and protein levels of CENPB, cell viability. | CENPB levels should be unaffected compared to untreated cells.[11] |
| Multiple siRNAs | Confirm that the observed phenotype is due to silencing the target gene, not an artifact of a single siRNA sequence.[6][7] | Phenotypic data, CENPB mRNA and protein levels for each siRNA. | A consistent phenotype across different siRNAs targeting CENPB points to an on-target effect.[6] |
| qPCR & Western Blot | Quantify the on-target knockdown at the mRNA and protein levels, respectively.[12] | Relative CENPB mRNA expression, relative CENPB protein abundance. | Significant reduction in both mRNA and protein levels confirms successful on-target silencing. |
| RNA-Seq/Microarray | Identify all genes that are differentially expressed following siRNA treatment, revealing potential off-targets.[1][6] | A list of up- and down-regulated genes. | Genes other than CENPB that are consistently regulated are potential off-targets. |
| Rescue Experiment | Definitively prove that the observed phenotype is due to the loss of the target gene's function.[6][13] | Phenotypic data in the presence of siRNA and siRNA-resistant CENPB. | Reversal of the phenotype upon expression of the siRNA-resistant CENPB confirms on-target specificity.[13] |
Detailed Experimental Protocols
Protocol 1: Transfection of CENPB siRNA and Controls
-
Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute the CENPB siRNA (or control siRNA) to the desired final concentration (e.g., 10 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding to downstream analysis.
-
Controls: Always include the following controls:
Protocol 2: Quantitative PCR (qPCR) for On-Target Knockdown Assessment
-
RNA Extraction: At 48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for CENPB and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control.
Protocol 3: Western Blot for On-Target Protein Reduction
-
Protein Lysate Preparation: At 72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against CENPB overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Incubate with an antibody against a loading control (e.g., GAPDH, β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 4: RNA-Sequencing for Global Off-Target Analysis
-
Sample Preparation: Extract high-quality total RNA from cells treated with CENPB siRNA and negative control siRNA (in biological triplicates) 48 hours post-transfection.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA samples and perform high-throughput sequencing according to the platform's protocol.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the CENPB siRNA-treated samples compared to the controls.
-
Use tools like Sylamer or SeedMatchR to search for enrichment of seed region matches in the 3' UTRs of the downregulated genes.[14][15]
-
Protocol 5: Phenotypic Rescue Experiment
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. sitoolsbiotech.com [sitoolsbiotech.com]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 10. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Detecting microRNA binding and siRNA off-target effects from expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
CENPB Gene Silencing: A Comparative Guide to shRNA and siRNA
For researchers aiming to modulate the expression of Centromere Protein B (CENPB), a critical component in centromere formation and chromosome segregation, selecting the appropriate gene silencing tool is paramount.[1] This guide provides a detailed comparison of two widely used RNA interference (RNAi) technologies: short hairpin RNA (shRNA) and small interfering RNA (siRNA), with a focus on achieving long-term silencing of CENPB.
At a Glance: shRNA vs. siRNA for CENPB Silencing
| Feature | shRNA (short hairpin RNA) | siRNA (small interfering RNA) |
| Mechanism | Transcribed from a DNA vector within the cell, processed by Dicer into siRNA.[2] | Chemically synthesized double-stranded RNA, directly enters the RNAi pathway.[2] |
| Delivery | Typically via viral vectors (lentivirus, retrovirus) for stable integration into the host genome.[3] | Transient transfection using lipid-based reagents, electroporation, or nanoparticles.[4] |
| Duration of Silencing | Long-term and stable , potentially permanent in dividing cells.[3][5][6] | Transient , typically lasting 3-7 days, diluted with cell division.[7][8] |
| Best For | Creating stable cell lines with constitutive CENPB knockdown, long-term functional studies, and in vivo applications.[3][8] | Rapid, short-term knockdown of CENPB, initial screening studies, and dose-response experiments.[8] |
| Off-Target Effects | Potential for insertional mutagenesis due to genomic integration. Can saturate the endogenous RNAi machinery.[8] However, some studies suggest shRNA may have fewer off-target effects than siRNA due to lower effective concentrations.[6] | Can induce off-target effects through partial sequence complementarity. Higher concentrations can increase the likelihood of off-target silencing.[8] |
Long-Term Silencing of CENPB: shRNA is the Preferred Method
For studies requiring sustained suppression of CENPB expression, shRNA is the superior choice. The integration of the shRNA-expressing cassette into the host cell's genome ensures continuous production of the silencing molecule, leading to stable and heritable knockdown.[3][5] This is particularly advantageous for creating stable cell lines to investigate the long-term consequences of CENPB depletion on chromosome stability and cell cycle progression.
Experimental Workflow: A Comparative Overview
The experimental workflows for utilizing shRNA and siRNA for CENPB silencing differ significantly, primarily in the delivery and selection stages.
References
- 1. genecards.org [genecards.org]
- 2. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 3. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thermofisher.com [thermofisher.com]
- 8. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
Guía Comparativa para la Confirmación de los Efectos "On-Target" del siARN de CENPB
Para: Investigadores, científicos y profesionales en el desarrollo de fármacos
Esta guía ofrece una comparación objetiva de los métodos para confirmar los efectos "on-target" del ARN de interferencia pequeño (siARN) dirigido a la proteína B del centrómero (CENPB). Se proporcionan datos experimentales de apoyo, protocolos detallados y visualizaciones para ayudar en la selección de la estrategia de validación más adecuada. La confirmación rigurosa de la especificidad del siARN es fundamental para la validez de los resultados experimentales y el éxito del desarrollo terapéutico.
Resumen de Datos Cuantitativos
La siguiente tabla resume los datos cuantitativos de la eficiencia de silenciamiento del gen CENPB utilizando diferentes enfoques.
| Método de Silenciamiento | Ensayo de Validación | Células | Eficiencia de Silenciamiento (Reducción) | Referencia de Datos |
| siARN para CENPB | RT-qPCR | Células HeLa | ~80% en los niveles de ARNm | [1] |
| Western Blot | Células HeLa | Reducción significativa de la proteína | [2][3] | |
| RT-qPCR | Células HT1080 | Descenso significativo en los niveles de ARNnc centromérico | ||
| Western Blot | Células HEK293 | Disminución de la expresión de la proteína CENPB | [4] | |
| CRISPR/Cas9 contra CENPB | Secuenciación y Western Blot | Células HeLa | Deleción completa del gen y ausencia de proteína | [5] |
| Comparación siRNA vs. shRNA | Ensayo de Luciferasa | In vivo (ratones) | >80% de silenciamiento con 10 µg de siARN o shARN | [6] |
Comparación de Métodos de Silenciamiento Génico: siARN vs. CRISPR
| Característica | siARN (ARN de interferencia pequeño) | CRISPR/Cas9 |
| Mecanismo | Silenciamiento génico post-transcripcional mediante la degradación del ARNm. | Edición del genoma a nivel del ADN, lo que lleva a una anulación ("knockout") génica permanente.[7][8] |
| Efecto | Transitorio y a menudo incompleto ("knockdown"). | Permanente y generalmente completo ("knockout").[7] |
| Especificidad | Pueden producirse efectos "off-target" (fuera del objetivo).[9] | Generalmente se considera que tiene menos efectos "off-target" que el ARNi.[7] |
| Letalidad | Menos probable que sea letal si el gen es esencial. | Puede ser letal si el gen diana (B7908659) es esencial para la supervivencia celular.[7] |
| Complejidad del Flujo de Trabajo | Relativamente más sencillo, ya que aprovecha la maquinaria celular endógena.[7] | Más complejo, requiere la introducción de la nucleasa Cas9 y un ARN guía. |
Protocolos Experimentales Detallados
Protocolo de Transfección de siARN para CENPB
Este protocolo está adaptado para una placa de 6 pocillos.
Materiales:
-
Células (p. ej., HeLa, HEK293)
-
Medio de crecimiento normal sin antibióticos
-
siARN específico para CENPB y siARN de control no dirigido (scrambled)
-
Reactivo de transfección de siARN
-
Medio de transfección de siARN
Procedimiento:
-
Siembra Celular: El día antes de la transfección, siembre las células a una densidad que alcance una confluencia del 60-80% en el momento de la transfección.
-
Preparación del Complejo siARN-Reactivo de Transfección:
-
Solución A: Diluir la cantidad deseada de siARN (p. ej., 30 nM de concentración final) en medio de transfección.
-
Solución B: Diluir el reactivo de transfección en medio de transfección según las instrucciones del fabricante.
-
Añadir la Solución A a la Solución B, mezclar suavemente e incubar a temperatura ambiente durante 15-45 minutos.
-
-
Transfección:
-
Lavar las células una vez con el medio de transfección.
-
Añadir el complejo siARN-reactivo de transfección a las células.
-
Incubar las células a 37°C en una incubadora de CO2 durante 5-7 horas.
-
-
Post-Transfección:
-
Añadir medio de crecimiento normal (que puede contener el doble de la concentración normal de suero y antibióticos) sin retirar la mezcla de transfección.
-
Incubar las células durante 24-72 horas adicionales antes del análisis.
-
Protocolo de RT-qPCR para la Validación del Silenciamiento de CENPB
-
Aislamiento del ARN: Extraer el ARN total de las células transfectadas con siARN para CENPB y de las células de control.
-
Síntesis de ADNc: Realizar la transcripción inversa de una cantidad igual de ARN de cada muestra para sintetizar ADNc.
-
Reacción de qPCR:
-
Preparar una mezcla de reacción de qPCR que contenga SYBR Green o una sonda TaqMan, ADNc molde y cebadores específicos para CENPB y un gen de referencia (p. ej., GAPDH, ACTB).
-
Realizar la reacción de qPCR en un ciclador en tiempo real.
-
-
Análisis de Datos: Calcular la reducción relativa de la expresión del ARNm de CENPB utilizando el método ΔΔCt, normalizando con el gen de referencia.[1] Una reducción ≥70% se considera generalmente un silenciamiento eficaz.[1]
Protocolo de Western Blot para la Validación del Silenciamiento de CENPB
-
Lisis Celular y Cuantificación de Proteínas: Lisar las células transfectadas y las de control para extraer las proteínas totales. Cuantificar la concentración de proteínas.
-
Electroforesis en Gel y Transferencia:
-
Separar cantidades iguales de proteína por electroforesis en gel de poliacrilamida-SDS (SDS-PAGE).
-
Transferir las proteínas a una membrana de PVDF o nitrocelulosa.
-
-
Inmunodetección:
-
Bloquear la membrana para evitar la unión no específica.
-
Incubar la membrana con un anticuerpo primario específico para CENPB.
-
Lavar e incubar con un anticuerpo secundario conjugado con HRP.
-
-
Visualización: Detectar la señal quimioluminiscente y analizar la intensidad de las bandas para determinar la reducción en los niveles de la proteína CENPB en comparación con los controles. Utilizar una proteína de carga (p. ej., α-tubulina, GAPDH) para la normalización.[3][10]
Visualizaciones Obligatorias
Flujo de Trabajo Experimental para la Validación del siARN
Figura 1. Flujo de trabajo para la validación de los efectos on-target del siARN.
Vía de Señalización de CENPB en la Formación del Centrómero
Figura 2. Vía simplificada que muestra el papel de CENPB en la formación del centrómero.
Relación Lógica para Confirmar los Efectos "On-Target"
References
- 1. qiagen.com [qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthego.com [synthego.com]
- 8. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 9. Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A Comparative Analysis of CENPB Silencing Techniques: siRNA, shRNA, and CRISPR-Cas9
For researchers in genetics, cell biology, and drug development, the precise silencing of target genes is a cornerstone of functional analysis. Centromere protein B (CENPB), a key player in centromere formation and chromosome segregation, has garnered significant interest as a therapeutic target and an object of fundamental research.[1][2][3] This guide provides a comparative analysis of three leading technologies for CENPB silencing: small interfering RNA (siRNA), short hairpin RNA (shRNA), and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9. We will delve into their mechanisms, efficacy, potential off-target effects, and provide detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison of CENPB Silencing Techniques
The choice of a gene silencing method hinges on factors such as the desired duration of the effect, efficiency, specificity, and the experimental system. Below is a summary of the key characteristics of siRNA, shRNA, and CRISPR-Cas9 for CENPB silencing.
| Feature | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) | CRISPR-Cas9 |
| Mechanism of Action | Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to cleave and degrade target mRNA.[4] | Post-transcriptional gene silencing. A DNA vector (plasmid or viral) expresses a short hairpin RNA, which is processed by the cell's machinery into siRNA to induce mRNA degradation.[5] | Gene knockout at the genomic DNA level. The Cas9 nuclease is guided by a single guide RNA (sgRNA) to a specific DNA target, where it creates a double-strand break. Error-prone repair by non-homologous end joining (NHEJ) often results in insertions or deletions (indels) that disrupt the gene's open reading frame.[4][6] |
| Duration of Silencing | Transient (typically 3-7 days), as the siRNA molecules are diluted with cell division. | Stable and long-term, as the shRNA-expressing vector can be integrated into the host genome, allowing for continuous expression. | Permanent and heritable, as the genetic modification is made to the DNA. |
| Delivery Method | Transfection of synthetic RNA duplexes.[7] | Transfection of plasmids or transduction with viral vectors (e.g., lentivirus, adenovirus).[8][9] | Transfection of plasmids encoding Cas9 and sgRNA, transduction with viral vectors, or delivery of Cas9/sgRNA ribonucleoprotein (RNP) complexes.[10][11] |
| Reported Efficiency | Variable, typically 70-90% knockdown of mRNA levels. For instance, siRNA targeting CENP-E in HeLa cells resulted in an ~85–90% reduction of mRNA.[12] | Can achieve high knockdown efficiency, often greater than 80%. Some studies suggest shRNA can be more potent than siRNA on a molar basis.[13][14] | High, with knockout efficiencies often exceeding 90% and in some cases reaching >98% in certain cell lines.[15] |
| Off-Target Effects | Can occur due to partial complementarity to unintended mRNAs (miRNA-like effects) or activation of the innate immune response.[16][17] | Generally considered to have fewer off-target effects than siRNA when expressed at low levels, but can still saturate the endogenous miRNA machinery.[8][18] | Off-target DNA cleavage can occur at sites with sequence homology to the sgRNA. However, CRISPR is generally considered to have fewer off-target effects than RNAi-based methods.[6][16] |
| Best Suited For | Short-term loss-of-function studies, target validation, and high-throughput screening. | Long-term gene silencing, stable cell line generation, and in vivo studies. | Complete and permanent gene knockout, generation of knockout cell lines and animal models, and functional genomics. |
Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental protocols. Below are detailed methodologies for each CENPB silencing technique.
Protocol 1: CENPB Silencing using siRNA
This protocol outlines the transient knockdown of CENPB in a human cell line (e.g., HeLa) using siRNA.
Materials:
-
CENPB-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
HeLa cells
-
6-well tissue culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 HeLa cells per well in a 6-well plate with 2 mL of antibiotic-free complete culture medium. This should result in 60-80% confluency on the day of transfection.[7]
-
siRNA Preparation: Prepare a 10 µM stock solution of both CENPB-specific and control siRNAs in nuclease-free water.
-
Transfection Complex Formation:
-
For each well, dilute 50 nM of siRNA into 100 µL of Opti-MEM I medium in a microcentrifuge tube (Solution A).
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium (Solution B).
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Carefully aspirate the culture medium from the cells and wash once with 2 mL of Opti-MEM I medium.[7]
-
Aspirate the wash medium and add 800 µL of Opti-MEM I medium to each well.
-
Add the 200 µL of siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells to assess CENPB mRNA and protein levels using qRT-PCR and Western blotting, respectively.
Protocol 2: CENPB Silencing using shRNA Lentiviral Particles
This protocol describes the generation of a stable CENPB knockdown cell line using lentiviral-mediated shRNA delivery.
Materials:
-
CENPB-targeting shRNA lentiviral particles and control lentiviral particles
-
Target cells (e.g., HEK293T)
-
12-well tissue culture plates
-
Complete culture medium
-
Polybrene (hexadimethrine bromide)
Procedure:
-
Cell Seeding: 24 hours prior to transduction, plate 1 x 10^5 cells per well in a 12-well plate with 1 mL of complete medium. Cells should be approximately 50% confluent on the day of infection.[9]
-
Transduction:
-
On the day of transduction, thaw the lentiviral particles at room temperature.
-
Prepare a mixture of complete medium with Polybrene at a final concentration of 5 µg/mL.[9]
-
Remove the old medium from the cells and replace it with 1 mL of the Polybrene-containing medium.
-
Add the desired amount of lentiviral particles to each well. The optimal multiplicity of infection (MOI) should be determined empirically for each cell line.
-
Gently swirl the plate to mix and incubate overnight at 37°C.
-
-
Medium Change: The following day, remove the virus-containing medium and replace it with 1 mL of fresh complete medium.
-
Selection of Stable Cells: 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined by a kill curve for each cell line (typically 2-10 µg/mL).[9]
-
Expansion of Clones: Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are visible.
-
Validation of Knockdown: Pick individual colonies, expand them, and validate CENPB knockdown by qRT-PCR and Western blotting.
Protocol 3: CENPB Knockout using CRISPR-Cas9
This protocol details the generation of a CENPB knockout cell line using a two-plasmid CRISPR-Cas9 system.
Materials:
-
Plasmid encoding Cas9 nuclease
-
Plasmid encoding CENPB-specific sgRNA
-
Lipofectamine 3000 transfection reagent
-
Target cells (e.g., HEK293T)
-
6-well tissue culture plates
-
Complete culture medium
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 70-90% confluency on the day of transfection.
-
Transfection:
-
For each well, dilute 2.5 µg of the Cas9 plasmid and 2.5 µg of the sgRNA plasmid in 125 µL of Opti-MEM I medium.
-
In a separate tube, dilute 5 µL of P3000 reagent into 125 µL of Opti-MEM I medium.
-
Add the diluted DNA to the diluted P3000 reagent and mix.
-
In another tube, dilute 7.5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM I medium.
-
Combine the diluted DNA/P3000 mixture with the diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells.
-
-
Post-Transfection: Incubate the cells for 48-72 hours.
-
Single-Cell Cloning:
-
Harvest the transfected cells and perform single-cell sorting into a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expand the single-cell clones.
-
-
Validation of Knockout:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR to amplify the targeted region of the CENPB gene.
-
Sequence the PCR products (Sanger or next-generation sequencing) to identify clones with frameshift-inducing indels.[19]
-
Confirm the absence of CENPB protein in the knockout clones by Western blotting.
-
Visualization of Pathways and Workflows
To better illustrate the biological context and experimental processes, the following diagrams were generated using Graphviz.
CENPB's Role in Kinetochore Assembly
CENPB plays a crucial role in the formation of the kinetochore, the protein complex that assembles on the centromere and attaches to microtubules during cell division.[3][20][21]
CENPB and Daxx Interaction Pathway
CENPB interacts with the Daxx protein, a histone chaperone, to facilitate the deposition of the histone variant H3.3 at centromeres, which is important for maintaining chromatin integrity.[22]
Experimental Workflow for CENPB Silencing and Validation
The general workflow for silencing CENPB and validating the results involves several key steps, from the initial delivery of the silencing agent to the final analysis of protein and mRNA levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Death domain–associated protein DAXX regulates noncoding RNA transcription at the centromere through the transcription regulator ZFAT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 5. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthego.com [synthego.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. scbt.com [scbt.com]
- 10. genemedi.net [genemedi.net]
- 11. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene Silencing of CENP-E by Small Interfering RNA in HeLa Cells Leads to Missegregation of Chromosomes after a Mitotic Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 慢病毒转导实验方案 [sigmaaldrich.com]
- 20. Dynamics of inner kinetochore assembly and maintenance in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of CENP-B Boxes as Anchor of Kinetochores in Centromeres of Human Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validating CENPB Knockdown: A Comparative Guide for Researchers
For researchers in cell biology and drug development, accurate validation of gene knockdown is a critical step in ensuring the reliability of experimental results. This guide provides a comparative overview of Centromere Protein B (CENPB) knockdown validation in various human cell lines, supported by experimental data and detailed protocols.
Comparative Efficiency of CENPB Knockdown
The efficiency of CENPB knockdown can vary between cell lines and the chosen methodology. The following table summarizes the reported knockdown efficiencies achieved using small interfering RNA (siRNA) in several commonly used cell lines.
| Cell Line | Method | Knockdown Efficiency | Validation Method(s) | Reference(s) |
| HeLa | siRNA | ~90% reduction in mRNA | RT-qPCR, Western Blot, Immunofluorescence | [1][2] |
| HEK293 | siRNA | Significant decrease in protein | Western Blot | [1] |
| HT1080 | siRNA | Significant decrease in protein and ncRNA expression | Western Blot, RT-qPCR, Immunofluorescence | [1] |
| RPE1 | siRNA | >90% reduction in protein | Immunofluorescence | [3] |
Note: The quantitative data provided is based on the cited literature. Efficiency can be influenced by factors such as siRNA sequence, transfection reagent, and cell density.
Experimental Workflow and Signaling Pathways
The process of validating CENPB knockdown follows a structured workflow, from the introduction of silencing molecules to the analysis of protein and mRNA levels.
References
Safety Operating Guide
Safe Disposal of CENPB Human Pre-designed siRNA Set A: A Procedural Guide
Researchers and laboratory personnel handling CENPB Human Pre-designed siRNA Set A must adhere to proper disposal procedures to ensure a safe laboratory environment. While the product is generally not classified as a hazardous substance, it is crucial to follow standard laboratory protocols for handling nucleic acids to mitigate any potential risks and maintain a sterile workspace.
Immediate Safety and Handling
Before disposal, ensure that appropriate personal protective equipment (PPE) is worn, including laboratory coats, safety glasses, and gloves. In the event of accidental contact, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Rinse the affected area thoroughly with large amounts of water. Remove any contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention. |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting and seek immediate medical attention. |
Disposal of Unused siRNA
For unused this compound, which is not considered a biohazardous material in its original state, the primary goal of disposal is to ensure the degradation of the nucleic acid material to prevent its persistence in the environment or unintended biological effects.
Experimental Protocol for siRNA Degradation and Disposal:
-
Preparation of Degradation Solution: Prepare a 10% bleach solution (sodium hypochlorite) or another appropriate nucleic acid decontamination solution (e.g., RNase AWAY®).
-
Inactivation of siRNA:
-
Reconstitute any lyophilized siRNA in a suitable buffer.
-
Add the degradation solution to the siRNA-containing solution in a 1:1 volume ratio.
-
Allow the mixture to incubate at room temperature for at least 30 minutes to ensure complete degradation of the siRNA.
-
-
Neutralization (if using bleach): If a bleach solution was used, neutralize it with a suitable quenching agent like sodium thiosulfate (B1220275) before disposal down the drain.
-
Final Disposal: After inactivation, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Solid waste, such as pipette tips and tubes used for handling the siRNA, should be placed in a designated non-hazardous laboratory waste container.
Disposal of siRNA-Containing Biological Waste
When the CENPB siRNA has been used in experiments involving cell cultures, the resulting waste (e.g., cell culture media, used flasks, plates) must be treated as biohazardous waste.
Experimental Protocol for Biohazardous Waste Containing siRNA:
-
Collection: Collect all liquid and solid waste that has come into contact with the transfected cells in designated biohazard bags or containers.
-
Decontamination:
-
Liquid Waste: Treat liquid waste, such as cell culture media, with a 10% final concentration of bleach and let it sit for at least 30 minutes before disposal according to institutional guidelines for treated biohazardous liquids.
-
Solid Waste: Autoclave all solid biohazardous waste, including culture plates, flasks, and pipette tips, at 121°C for a minimum of 20 minutes to ensure sterilization.
-
-
Final Disposal: Dispose of the autoclaved waste in the appropriate biohazardous waste stream as per your institution's and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for CENPB siRNA.
Essential Safety and Operational Guide for Handling CENPB Human Pre-designed siRNA Set A
This guide provides immediate safety, logistical, and procedural information for researchers, scientists, and drug development professionals working with CENPB Human Pre-designed siRNA Set A. Adherence to these protocols is crucial for ensuring laboratory safety and experimental success. While pre-designed siRNAs are generally not classified as hazardous, proper handling is necessary to prevent contamination and ensure the integrity of the product.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before beginning any work. The following table outlines the minimum recommended PPE for handling siRNA.
| Task | Required PPE | Optional/Additional PPE (Based on Risk Assessment) |
| Receiving and Storage | • Laboratory Coat• Nitrile Gloves• Safety Glasses | • Face shield if there is a risk of splashing. |
| Sample Preparation (e.g., reconstitution, dilution) | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Face shield for larger volumes or splash-prone procedures. |
| Experimental Use (e.g., transfection) | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Use of a biological safety cabinet (BSC) is recommended to maintain sterility and prevent aerosol exposure. |
| Spill Cleanup | • Laboratory Coat• Double Nitrile Gloves• Chemical Splash Goggles• Face Shield | • Respirator (if significant aerosolization is possible). |
| Waste Disposal | • Laboratory Coat• Nitrile Gloves• Safety Glasses | Not applicable. |
Experimental Protocols
siRNA Reconstitution Protocol
Lyophilized siRNA is stable at room temperature for short periods but should be stored at -20°C to -80°C upon receipt for long-term stability.[1] To prevent degradation from nucleases, always use RNase-free reagents, tubes, and barrier pipette tips, and wear gloves.[2]
Materials:
-
Lyophilized CENPB Human Pre-designed siRNA
-
RNase-free water or 1x siRNA Buffer (e.g., 60 mM KCl, 6 mM HEPES-pH 7.5, 0.2 mM MgCl2)[3]
-
RNase-free microcentrifuge tubes
-
Barrier pipette tips
Procedure:
-
Centrifugation: Briefly centrifuge the vial containing the lyophilized siRNA pellet to ensure it is at the bottom of the tube.[3]
-
Resuspension: Add the appropriate volume of RNase-free water or 1x siRNA Buffer to achieve the desired stock concentration. For example, to create a 20 µM stock solution from 10 nmol of siRNA, add 500 µL of buffer.[3]
-
Dissolution: Gently pipette the solution up and down 3-5 times to mix. Avoid creating bubbles. Close the tube securely and let it sit at room temperature for 10-30 minutes to allow the siRNA to fully dissolve, vortexing occasionally.[1]
-
Storage: The reconstituted siRNA can be used immediately. For storage, aliquot the solution into smaller volumes to minimize freeze-thaw cycles (no more than 5 are recommended) and store at -20°C or below.[1][4]
General siRNA Transfection Protocol (for a 6-well plate)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions. Healthy, subconfluent cells (60-80%) are required for successful transfection.[5] It is also recommended to avoid the use of antibiotics in the media during transfection as it can lead to cell death.[6][7]
Materials:
-
Reconstituted CENPB siRNA stock solution
-
Control siRNA (negative and positive, if applicable)
-
Appropriate cell line
-
Culture medium (antibiotic-free)
-
Reduced-serum medium (e.g., Opti-MEM™)[1]
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)[1]
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed approximately 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.[5]
-
Complex Preparation:
-
Solution A: For each well, dilute the required amount of siRNA (e.g., 20-80 pmols) into a reduced-serum medium for a final volume of 100 µl.[5]
-
Solution B: In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in a reduced-serum medium for a final volume of 100 µl.[5]
-
-
Complex Formation: Add Solution A (siRNA) to Solution B (transfection reagent), mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the siRNA-lipid complexes to form.[5]
-
Transfection:
-
Wash the cells once with 2 ml of reduced-serum medium.[5]
-
Aspirate the medium and add the siRNA-transfection reagent complex mixture to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The medium may be changed after 4-6 hours if toxicity is a concern.[6]
-
Analysis: Assess gene knockdown at the mRNA or protein level 24-96 hours post-transfection.[6]
Visualized Workflows
Caption: Experimental workflow for CENPB siRNA handling and transfection.
Caption: Disposal plan for waste generated during siRNA experiments.
References
- 1. genscript.com [genscript.com]
- 2. MISSION® siRNA FAQs [sigmaaldrich.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Optimizing siRNA Transfection | Thermo Fisher Scientific - UK [thermofisher.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
